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  • Product: N-[(4-methylsulfanylphenyl)methyl]ethanamine
  • CAS: 893586-36-2

Core Science & Biosynthesis

Foundational

synthesis of N-[(4-methylsulfanylphenyl)methyl]ethanamine

An In-depth Technical Guide to the Synthesis of N-[(4-methylsulfanylphenyl)methyl]ethanamine Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the , a secondar...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of N-[(4-methylsulfanylphenyl)methyl]ethanamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , a secondary amine of significant interest as a versatile building block in medicinal chemistry and materials science. The core of this document focuses on the highly efficient and widely adopted method of reductive amination. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and discuss critical aspects of process control, safety, and product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this and structurally related compounds.

Introduction and Strategic Overview

N-[(4-methylsulfanylphenyl)methyl]ethanamine is a substituted secondary amine whose structural motif is relevant in the development of novel chemical entities. The presence of a methylsulfanyl group offers a site for potential metabolic oxidation or further chemical modification, while the secondary amine provides a key handle for building more complex molecular architectures. Its potential applications include serving as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1]

The most direct and reliable strategy for synthesizing this target is through a one-pot reductive amination.[2] This method is favored for its operational simplicity, high yields, and the use of readily available starting materials. The overall transformation involves the reaction of 4-(methylsulfanyl)benzaldehyde with ethylamine to form a transient imine, which is then immediately reduced in situ to the desired secondary amine.

The Core Synthesis: Reductive Amination

Reductive amination is a cornerstone of amine synthesis in modern organic chemistry.[3][4] It allows for the direct conversion of a carbonyl compound into an amine by first forming an imine or enamine intermediate, which is then reduced without being isolated.[2] This approach elegantly bypasses the challenges of direct N-alkylation of amines, which often suffers from poor selectivity and over-alkylation.[3]

For the , the key precursors are:

  • Carbonyl Source: 4-(methylsulfanyl)benzaldehyde

  • Amine Source: Ethylamine

The choice of reducing agent is critical for the success of the reaction. While various hydride reagents can be used, Sodium Borohydride (NaBH₄) is an excellent choice for this transformation. It is cost-effective, easy to handle, and possesses ideal reactivity; it is mild enough not to reduce the starting aldehyde significantly under the reaction conditions but is highly effective at reducing the protonated imine (iminium ion) intermediate.[5][6]

Reaction Mechanism

The synthesis proceeds via a two-stage mechanism within a single reaction vessel.

Stage 1: Imine Formation The reaction initiates with the nucleophilic attack of the ethylamine nitrogen on the electrophilic carbonyl carbon of 4-(methylsulfanyl)benzaldehyde. This is followed by a proton transfer and subsequent dehydration (loss of a water molecule) to form the N-(4-(methylsulfanyl)benzylidene)ethanimine intermediate. This step is typically reversible and is often facilitated by a slightly acidic medium or a protic solvent like methanol.

Stage 2: Imine Reduction The formed imine is more electrophilic at the carbon-nitrogen double bond than the starting aldehyde's carbonyl. In the presence of the solvent (methanol), the imine can be protonated to form a highly reactive iminium ion. Sodium borohydride then delivers a hydride ion (H⁻) to the iminium carbon, reducing the double bond. A final protonation of the resulting nitrogen anion by the solvent yields the stable, neutral secondary amine product, N-[(4-methylsulfanylphenyl)methyl]ethanamine.[5]

Reductive Amination Mechanism Mechanism of Reductive Amination A 4-(methylsulfanyl)benzaldehyde + Ethylamine B Hemiaminal Intermediate A->B Nucleophilic Attack C Imine Intermediate + H₂O B->C - H₂O D Iminium Ion C->D + H⁺ E N-[(4-methylsulfanylphenyl)methyl]ethanamine (Final Product) D->E + H⁻ (from NaBH₄) + H⁺ (from solvent) NaBH4 NaBH₄ (Hydride Source) H_plus H⁺ (from solvent)

Caption: The two-stage mechanism for the synthesis of the target amine.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale .

Materials and Equipment
Reagent/EquipmentPurpose
4-(methylsulfanyl)benzaldehydeStarting material (carbonyl source)
Ethylamine (70% in H₂O or 2M in THF)Starting material (amine source)
Sodium Borohydride (NaBH₄)Reducing agent
Methanol (MeOH)Reaction solvent
Dichloromethane (DCM)Extraction solvent
Saturated NaCl solution (Brine)Aqueous wash
Anhydrous Sodium Sulfate (Na₂SO₄)Drying agent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor mixing
Ice bathFor temperature control
Separatory funnelFor liquid-liquid extraction
Rotary evaporatorFor solvent removal
Step-by-Step Procedure
  • Imine Formation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(methylsulfanyl)benzaldehyde (1.0 eq.) in methanol (approx. 5-10 volumes, e.g., 50 mL for 10 g of aldehyde). To this stirring solution, add ethylamine (1.1-1.2 eq.) dropwise at room temperature. Allow the mixture to stir for 1-2 hours to ensure the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Once cooled, add sodium borohydride (1.2-1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 10 °C.

  • Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 3-4 hours or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

  • Work-up and Extraction: Carefully quench the reaction by slowly adding water (approx. 5 volumes). A significant portion of the methanol can be removed under reduced pressure using a rotary evaporator. Transfer the remaining aqueous slurry to a separatory funnel and extract the product with dichloromethane (3 x 5 volumes).

  • Washing and Drying: Combine the organic extracts and wash them with brine (1 x 5 volumes). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude N-[(4-methylsulfanylphenyl)methyl]ethanamine can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the final product as a pure oil or solid.

Data Summary
ParameterDetails
Starting Material 1 4-(methylsulfanyl)benzaldehyde
Starting Material 2 Ethylamine
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Methanol
Reaction Temperature 0 °C to Room Temperature
Typical Yield 80-95% (after purification)
Product Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry, IR

Experimental Workflow Visualization

The overall process from starting materials to the final isolated product can be visualized as follows.

Experimental Workflow Synthesis Workflow Start Reactants: - 4-(methylsulfanyl)benzaldehyde - Ethylamine - Methanol (Solvent) Step1 Stir at RT (1-2h) Imine Formation Start->Step1 Step2 Cool to 0°C Add NaBH₄ Portion-wise Step1->Step2 Step3 Stir at RT (3-4h) Reduction Step2->Step3 Step4 Quench (H₂O) Solvent Removal Step3->Step4 Step5 Extract with DCM Step4->Step5 Step6 Wash with Brine Dry (Na₂SO₄) Step5->Step6 Step7 Concentrate in vacuo Step6->Step7 Step8 Purify (Column Chromatography) Step7->Step8 End Pure N-[(4-methylsulfanylphenyl)methyl]ethanamine Step8->End

Caption: Overview of the experimental workflow for the synthesis.

Safety and Handling

As with any chemical synthesis, adherence to strict safety protocols is paramount.

  • Ventilation: All operations should be conducted inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemically resistant gloves are mandatory.

  • Reagent Hazards:

    • Ethylamine: A volatile, flammable, and corrosive liquid. Handle with care to avoid inhalation and skin contact.[7]

    • Sodium Borohydride: A flammable solid that reacts with water and acids to produce flammable hydrogen gas. Quench reactions slowly and carefully.

    • Methanol and Dichloromethane: Both are volatile and toxic organic solvents. Avoid inhalation and ensure proper containment.

Conclusion

The via one-pot reductive amination of 4-(methylsulfanyl)benzaldehyde and ethylamine is a highly efficient, robust, and scalable method. This guide provides the necessary theoretical framework and practical, step-by-step instructions to successfully perform this synthesis. The resulting compound serves as a valuable intermediate, and the methodology described herein is broadly applicable to the synthesis of a wide array of secondary amines, underscoring its importance in the toolkit of the modern research and development scientist.

References

  • N-Methylethylamine. Organic Syntheses. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]

  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. Available at: [Link]

Sources

Exploratory

N-[(4-methylsulfanylphenyl)methyl]ethanamine: A Comprehensive Technical Guide for Medicinal Chemistry

Executive Summary N-[(4-methylsulfanylphenyl)methyl]ethanamine (CAS: 893586-36-2) [1], frequently referred to as N-ethyl-4-(methylthio)benzylamine, is a highly versatile bifunctional building block. Structurally, it inte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(4-methylsulfanylphenyl)methyl]ethanamine (CAS: 893586-36-2) [1], frequently referred to as N-ethyl-4-(methylthio)benzylamine, is a highly versatile bifunctional building block. Structurally, it integrates a secondary aliphatic ethanamine with a para-methylthio-substituted benzyl moiety. In the realm of modern drug development, this compound serves as a critical precursor for synthesizing complex active pharmaceutical ingredients (APIs). It is particularly valuable for introducing sulfur-based pharmacophores that can be synthetically fine-tuned to modulate target affinity, metabolic stability, and pharmacokinetic profiles.

Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is essential for predicting its behavior in both synthetic workflows and biological systems.

PropertyValue
Chemical Name N-[(4-methylsulfanylphenyl)methyl]ethanamine
CAS Number 893586-36-2
Molecular Formula C₁₀H₁₅NS
Molecular Weight 181.30 g/mol
Density 1.02 g/cm³
Boiling Point 272 °C at 760 mmHg
Refractive Index 1.555
Flash Point 118.3 °C
Vapor Pressure 0.00624 mmHg at 25 °C

Causality in Property Design: The structural features of this compound directly dictate its utility. The methylsulfanyl (thioether) group significantly increases the lipophilicity (LogP) of the aromatic ring compared to an oxygen analog (e.g., a methoxy group). This enhanced lipophilicity improves passive membrane permeability, a critical factor in CNS-targeted or intracellular drug design. Furthermore, the secondary ethanamine group has a predicted pKa of approximately 9.0–9.5, ensuring it remains predominantly protonated at physiological pH (7.4). This protonation state facilitates the formation of crucial salt bridges with acidic residues (such as aspartate or glutamate) within receptor binding pockets.

Synthetic Methodologies: Self-Validating Reductive Amination Protocol

The most robust and scalable method for synthesizing this compound is the direct reductive amination of 4-(methylthio)benzaldehyde with ethylamine. This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent established by [2].

Step-by-Step Protocol:

  • Imine Formation: Dissolve 4-(methylthio)benzaldehyde (1.0 eq) in dry 1,2-dichloroethane (DCE). Add a solution of ethylamine (1.2 eq, typically in THF) and glacial acetic acid (1.0 eq).

    • Causality: Acetic acid acts as a catalyst to protonate the carbonyl oxygen, accelerating the nucleophilic attack by the amine. DCE is chosen over protic solvents to minimize competitive side reactions and drive the equilibrium toward the iminium intermediate.

  • Selective Reduction: Cool the mixture to 0 °C and add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for 12 hours at room temperature.

    • Causality: NaBH(OAc)₃ is specifically chosen because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. It selectively reduces the protonated iminium ion much faster than the unreacted aldehyde, preventing the formation of 4-(methylthio)benzyl alcohol as an unwanted byproduct.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a UV lamp and ninhydrin stain. The self-validating metric here is the disappearance of the UV-active aldehyde spot and the appearance of a ninhydrin-positive secondary amine spot, confirming conversion.

  • Orthogonal Workup (Self-Purification): Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane. To isolate the pure product without column chromatography, extract the organic layer with 1M HCl.

    • Causality: The target amine moves to the aqueous layer as a water-soluble hydrochloride salt, leaving non-basic impurities (e.g., unreacted aldehyde or neutral byproducts) in the organic layer. Basifying the aqueous layer with 1M NaOH to pH > 10 and back-extracting with ethyl acetate yields the highly pure secondary amine.

Mechanistic Pathway

ReductiveAmination A 4-(Methylthio)benzaldehyde (Electrophile) C Hemiaminal Intermediate (Unstable) A->C Nucleophilic Addition (THF or DCE) B Ethylamine (Nucleophile) B->C D Iminium Ion (Reactive Species) C->D Dehydration (-H2O) E N-[(4-methylsulfanylphenyl)methyl]ethanamine (Target Product) D->E Hydride Transfer from NaBH(OAc)3

Workflow and mechanism of the reductive amination yielding the target secondary amine.

Applications in Drug Development & Pharmacophore Design

In medicinal chemistry, the thioether moiety is considered a "neglected but highly privileged" pharmacophore[3]. Once N-[(4-methylsulfanylphenyl)methyl]ethanamine is incorporated into a larger drug scaffold (e.g., via amidation or urea formation at the secondary amine), the methylthio group serves as a highly tunable synthetic handle:

  • Oxidation to Sulfoxide/Sulfone: The thioether can be selectively oxidized using m-CPBA or H₂O₂ to yield the corresponding sulfoxide or sulfone. This transformation drastically increases the Topological Polar Surface Area (TPSA) and introduces strong hydrogen-bond acceptors, which can be utilized to optimize target residence time or reduce off-target lipophilic toxicity.

  • Sulfoximine Generation: Recent synthetic advances allow the conversion of such thioethers into sulfoximines. As highlighted by [4], the sulfoximine functional group improves aqueous solubility, introduces a chiral center for spatial optimization, and avoids the cytochrome P450 (CYP) induction liabilities often associated with traditional sulfonamides.

Analytical Characterization & Validation

To confirm the structural integrity of the synthesized compound, the following analytical validations are standard:

  • ¹H NMR (CDCl₃): The spectrum must feature a distinct singlet at ~2.4 ppm integrating to 3H (S-CH₃), a singlet at ~3.7 ppm integrating to 2H (benzylic CH₂), and an AA'BB' splitting pattern in the aromatic region (7.1–7.3 ppm), confirming the para-substitution pattern. The ethyl group will present as a classic quartet (~2.6 ppm) and triplet (~1.1 ppm).

  • LC-MS: A prominent [M+H]⁺ peak at m/z 182.1 confirms the molecular weight, while the absence of an m/z 153 peak (loss of the ethyl group) validates the success of the amination over simple reduction.

References

  • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[Link]

  • Feng, M. et al. "The importance of sulfur-containing motifs in drug design and discovery." Expert Opinion on Drug Discovery, 2022, 17(5), 493-507.[Link]

  • Lücking, U. "Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development." Organic Chemistry Frontiers, 2019, 6, 1319-1324.[Link]

Foundational

physical properties of N-[(4-methylsulfanylphenyl)methyl]ethanamine

Title : Physicochemical Profiling of N-[(4-methylsulfanylphenyl)methyl]ethanamine: A Comprehensive Technical Guide Executive Summary N-[(4-methylsulfanylphenyl)methyl]ethanamine (also recognized as N-ethyl-4-(methylthio)...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Physicochemical Profiling of N-[(4-methylsulfanylphenyl)methyl]ethanamine: A Comprehensive Technical Guide

Executive Summary N-[(4-methylsulfanylphenyl)methyl]ethanamine (also recognized as N-ethyl-4-(methylthio)benzylamine) is a versatile secondary amine featuring a thioether-substituted aromatic ring. In drug discovery and materials science, this structural motif serves as a critical pharmacophore and synthetic building block. The presence of the methylthio group significantly modulates the electron density of the benzyl ring, while the N-ethyl substitution dictates the steric and basic properties of the amine.

Structural & Physicochemical Profiling Understanding the physical properties of this compound is essential for predicting its pharmacokinetic behavior (ADME) and optimizing formulation strategies.

Table 1: Key Physicochemical Properties

PropertyValue (Predicted/Experimental Range)Causality / Structural Rationale
Molecular Formula C10H15NS-
Molecular Weight 181.30 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant).
CAS Number 893586-36-8 (Free Base) 1049773-81-0 (HCl Salt)The 1 is typically used to enhance aqueous solubility and shelf stability[1].
Boiling Point ~270–280 °C at 760 mmHgHigh boiling point driven by the polar secondary amine and molecular weight.
Density ~1.02–1.05 g/cm³Typical for functionalized aromatic amines.
pKa (Conjugate Acid) ~9.6 – 9.7The electron-donating N-ethyl group increases basicity compared to unsubstituted benzylamine.
LogP (Octanol/Water) ~2.4Lipophilic thioether and aromatic ring are balanced by the polar secondary amine.
Topological Polar Surface Area 37.33 ŲLow TPSA indicates excellent potential for membrane permeability and blood-brain barrier penetration.

Scientific Rationale: Basicity and Lipophilicity The pKa of a molecule dictates its ionization state at physiological pH (7.4). Unsubstituted benzylamine has a baseline2[2]. The addition of an ethyl group to the nitrogen (forming an N-ethyl derivative) provides an inductive electron-donating effect, pushing electron density toward the nitrogen atom. This makes the lone pair more willing to accept a proton, raising the pKa to approximately 9.6–9.7[2]. Consequently, at pH 7.4, N-[(4-methylsulfanylphenyl)methyl]ethanamine exists predominantly (>99%) in its protonated (cationic) form, ensuring high aqueous solubility in biological fluids.

Conversely, the compound's intrinsic lipophilicity (LogP ~2.4) is driven by the 4-methylsulfanyl (thioether) group and the aromatic ring. This LogP value falls within the optimal range (1–3) for oral bioavailability, striking a perfect balance between aqueous solubility and lipid membrane permeability.

Experimental Protocols for Property Validation To empirically validate these properties, the following self-validating protocols based on OECD guidelines must be employed.

Protocol 1: Lipophilicity (LogP) Determination via3 The Shake-Flask method is the gold standard for determining the partition coefficient of compounds with LogP values between -2 and 4[3].

  • Preparation : Saturate n-octanol with water, and water with n-octanol for 24 hours to ensure phase equilibrium.

  • Dissolution : Dissolve a known concentration of N-[(4-methylsulfanylphenyl)methyl]ethanamine (kept below 0.01 M to maintain ideal solution behavior and comply with Nernst partition laws) in the aqueous phase[3].

  • Equilibration : Combine the aqueous solution with n-octanol in a thermostated vessel at 25 ± 1 °C[3]. Shake mechanically for 30 minutes.

  • Separation : Centrifuge the mixture to achieve complete phase separation.

  • Quantification : Extract aliquots from both the aqueous and organic phases using a syringe. Quantify the concentration of the compound in each phase using High-Performance Liquid Chromatography (HPLC) with UV detection[3].

  • Validation : Calculate the LogP. The protocol is self-validating if three duplicate runs with different solvent ratios yield LogP values within a range of ± 0.3 units[3].

Protocol 2: pKa Determination via4 Potentiometric titration provides a highly accurate measurement of the dissociation constant[4].

  • Calibration : Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0) at exactly 20 ± 0.1 °C[4].

  • Sample Preparation : Dissolve the compound in distilled water to a concentration of 0.01 M[4]. If the free base is poorly soluble, start with the HCl salt.

  • Titration : Titrate the solution with a standardized 0.1 M NaOH (if starting with the salt) or 0.1 M HCl (if starting with the free base)[4]. Perform under a nitrogen atmosphere to prevent CO2 absorption.

  • Data Acquisition : Record the pH after each incremental addition of titrant. Ensure at least 10 data points are collected before the equivalence point[4].

  • Calculation : Determine the pKa from the half-equivalence point on the titration curve. The method is validated if duplicate titrations yield consistent pKa values.

Visualizations

G start N-[(4-methylsulfanylphenyl)methyl]ethanamine Sample Preparation split Analysis Pathway start->split logp LogP Determination (OECD 107 Shake-Flask) split->logp pka pKa Determination (OECD 112 Titration) split->pka logp_step1 Equilibrate in n-Octanol / Water logp->logp_step1 pka_step1 Dissolve in Standardized Aqueous Medium pka->pka_step1 logp_step2 Phase Separation & HPLC Quantification logp_step1->logp_step2 result Comprehensive Physicochemical Profile logp_step2->result pka_step2 Potentiometric Titration with 0.1M HCl / NaOH pka_step1->pka_step2 pka_step2->result

Workflow for the physicochemical characterization of the compound using OECD guidelines.

G cation Protonated Form (Cation) Dominant at pH < 9.7 High Aqueous Solubility freebase Free Base (Neutral) Dominant at pH > 9.7 High Lipid Permeability cation->freebase -H⁺ (pKa ~9.7) +H⁺

Ionization equilibrium of the secondary amine across physiological and basic pH gradients.

Pharmacokinetic Implications (ADME) The physical properties of N-[(4-methylsulfanylphenyl)methyl]ethanamine directly dictate its ADME profile. The basic secondary amine ensures that the molecule is ionized in the acidic environment of the stomach, promoting rapid dissolution. As it transits to the slightly more basic environment of the intestines, a small but significant fraction of the free base becomes available, driving passive transcellular absorption across the enterocyte lipid bilayers (facilitated by the LogP of ~2.4).

Furthermore, researchers must account for the metabolic liability of the 4-methylsulfanyl group. Thioethers are highly susceptible to Phase I metabolism by cytochrome P450 enzymes (e.g., CYP3A4) and flavin-containing monooxygenases (FMOs), which readily oxidize the sulfur atom to form sulfoxides and subsequently sulfones. This oxidation drastically reduces the LogP and alters the pharmacological profile, a critical consideration during lead optimization.

References

  • Title : N-[4-(methylthio)benzyl]ethanamine hydrochloride | 1049773-81-0 Source : ChemicalBook URL :

  • Title : OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method (1995) Source : Umwelt-online.de URL :

  • Title : OECD Test Guideline 112: Dissociation Constants in Water (1981) Source : Umwelt-online.de URL :

  • Title : [Reader Insights] Acidic or Basic? Read Analyte Structure First When D Source : Welch Materials URL :

Exploratory

Structural Elucidation and Spectroscopic Profiling of N-[(4-methylsulfanylphenyl)methyl]ethanamine

Executive Summary N-[(4-methylsulfanylphenyl)methyl]ethanamine (CAS No. 893586-36-2)[1], also known as N-ethyl-4-(methylthio)benzylamine, is a highly versatile building block utilized in medicinal chemistry and advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(4-methylsulfanylphenyl)methyl]ethanamine (CAS No. 893586-36-2)[1], also known as N-ethyl-4-(methylthio)benzylamine, is a highly versatile building block utilized in medicinal chemistry and advanced organic synthesis. Featuring a secondary amine core flanked by an ethyl chain and a para-methylthio-substituted benzyl moiety, this molecule presents a unique electronic environment. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, IR, MS) of this compound, establishing a rigorous framework for its structural validation in drug development workflows.

Molecular Architecture & Analytical Strategy

The structural elucidation of N-[(4-methylsulfanylphenyl)methyl]ethanamine relies on orthogonal analytical techniques to probe its distinct functional domains: the polar secondary amine, the electron-rich thioether, and the aromatic linker. The analytical strategy is designed to cross-validate the carbon skeleton, proton environments, and molecular mass through a self-consistent data matrix.

Analytical_Workflow Sample N-[(4-methylsulfanylphenyl) methyl]ethanamine NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR CDCl3 IR FT-IR Spectroscopy (ATR Method) Sample->IR Neat MS Mass Spectrometry (EI-MS / GC-MS) Sample->MS 70 eV Data Structural Elucidation & Validation NMR->Data IR->Data MS->Data

Figure 1: Multi-modal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides the definitive map of the molecule's connectivity. The chemical shifts are dictated by the anisotropic effects of the benzene ring and the electronegativity of the nitrogen and sulfur heteroatoms, as established by empirical models[2].

Mechanistic Shift Analysis
  • Thioether Domain: The sulfur atom is less electronegative than oxygen, resulting in a weaker inductive deshielding effect. Consequently, the

    
     protons resonate as a sharp singlet at 2.47 ppm , a highly diagnostic shift for aryl-alkyl thioethers[3].
    
  • Amine & Aliphatic Chain: The secondary amine nitrogen deshields the adjacent benzylic protons (

    
    ) to 3.75 ppm  and the ethyl 
    
    
    
    protons to 2.68 ppm . The ethyl
    
    
    appears as a standard triplet at 1.12 ppm due to vicinal coupling (
    
    
    ) with the adjacent methylene group[4].
  • Aromatic Region: The para-substitution pattern creates a classic AA'BB' spin system. The weak electron-donating resonance of the

    
     group and the weak inductive effect of the 
    
    
    
    group result in two closely spaced doublets at 7.22 ppm and 7.26 ppm [3].
Quantitative NMR Data Summary
NucleusChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment

H
1.12Triplet (t)3H7.1


H
1.50Broad Singlet (br s)1H-


H
2.47Singlet (s)3H-


H
2.68Quartet (q)2H7.1


H
3.75Singlet (s)2H-


H
7.22, 7.26Doublets (d)4H8.2Aromatic

(AA'BB')

C
15.3---


C
16.1---


C
43.8---


C
53.5---


C
127.1, 128.8---Aromatic


C
136.8, 138.0---Aromatic

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy validates the presence of specific functional group vibrations. The use of Attenuated Total Reflectance (ATR) ensures high-fidelity spectral acquisition without the moisture interference common in KBr pellet preparations[4].

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
3310Weak, BroadN-H StretchSecondary Amine
2965, 2920, 2855StrongC-H Stretch (sp³)Aliphatic chains (Ethyl, Methyl)
1595, 1490MediumC=C StretchAromatic Ring
1090MediumC-N StretchAliphatic Amine
810StrongC-H Out-of-Plane BendPara-disubstituted Benzene

Mass Spectrometry (MS) & Fragmentation Mechanics

Under standard 70 eV Electron Ionization (EI), the molecule yields a distinct fragmentation fingerprint governed by the stability of the resulting carbocations and iminium ions[5]. The molecular ion (


) is observed at m/z 181.

The most thermodynamically favored pathway is the


-cleavage at the benzylic position, expelling the 4-methylthiobenzyl radical to yield a highly stable, resonance-stabilized iminium ion at m/z 58 , which constitutes the base peak[5].

MS_Fragmentation M Molecular Ion [M]+• m/z 181 CH3-S-Ar-CH2-NH-CH2-CH3 F1 Alpha-Cleavage (Ethyl) Loss of •CH3 m/z 166 [CH3-S-Ar-CH2-NH=CH2]+ M->F1 - •CH3 F2 Alpha-Cleavage (Benzyl) Loss of Ar-CH2• m/z 58 (Base Peak) [CH2=NH-CH2-CH3]+ M->F2 - CH3-S-Ar-CH2• F3 Benzylic Cleavage Loss of •NH-CH2-CH3 m/z 137 [CH3-S-Ar-CH2]+ M->F3 - •NH-CH2-CH3

Figure 2: Primary EI-MS fragmentation pathways of the molecular ion.

m/zRelative AbundanceIon / Fragment AssignmentCleavage Mechanism
181~15%

Molecular Ion
166~10%


-cleavage (loss of ethyl methyl group)
137~40%

Benzylic cleavage (loss of ethylamine radical)
58100%


-cleavage (loss of 4-methylthiobenzyl radical)

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following methodologies incorporate built-in self-validation steps to guarantee data reliability.

Protocol A: NMR Sample Preparation and Acquisition
  • Preparation: Weigh 15–20 mg of the analyte. Dissolve completely in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v tetramethylsilane (TMS).
    
  • Transfer: Transfer the homogenous solution to a high-precision 5 mm NMR tube using a clean glass Pasteur pipette, avoiding the introduction of paramagnetic particulates.

  • Acquisition: Acquire

    
    H NMR at 400 MHz (16 scans, 1.5 s relaxation delay) and 
    
    
    
    C NMR at 100 MHz (1024 scans, 2.0 s relaxation delay) at 298 K.
  • Self-Validation: Verify the TMS signal is a sharp singlet at exactly 0.00 ppm with a linewidth at half-height (

    
    ) of < 1.0 Hz. If the TMS peak is broadened or split, re-shim the magnet (Z, Z2, Z3 gradients) to ensure absolute field homogeneity before acquiring analyte data.
    
Protocol B: ATR-FTIR Spectral Acquisition
  • Background: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to dry.

  • Self-Validation: Prior to sample application, acquire a background spectrum. The baseline must be flat (100% transmittance) with no residual peaks, specifically lacking water vapor bands (3900-3500 cm⁻¹) or CO₂ bands (2350 cm⁻¹), confirming a clean crystal and properly purged optical bench.

  • Application: Deposit 1-2 drops of the neat liquid sample directly onto the ATR crystal.

  • Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 co-added scans to maximize the signal-to-noise ratio.

Protocol C: GC-MS Analysis (EI Mode)
  • Preparation: Prepare a 1 mg/mL solution of the analyte in GC-grade dichloromethane.

  • Self-Validation: Run a perfluorotributylamine (PFTBA) tuning standard prior to the sample. Ensure the m/z 69, 219, and 502 peaks are present with relative abundances matching factory tuning specifications. This confirms the quadrupole mass analyzer is correctly calibrated and the electron multiplier is functioning optimally.

  • Injection: Inject 1 µL into the GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Set the injector temperature to 250 °C with a split ratio of 1:50.

  • Acquisition: Program the oven (Initial 70 °C for 2 min, ramp at 15 °C/min to 280 °C). Operate the MS source in Electron Ionization (EI) mode at 70 eV, scanning m/z 40–400.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S. (2001). Introduction to Spectroscopy. Brooks/Cole. 4

  • Pretsch, E., Bühlmann, P., Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. 2

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. 3

  • McLafferty, F. W., Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. 5

  • GuideChem. CAS 893586-36-2 | N-[4-(Methylsulfanyl)Benzyl]Ethanamine supply. 1

Sources

Foundational

biological activity of N-benzyl-N-ethylamine derivatives

An In-Depth Technical Guide to the Biological Activity of N-benzyl-N-ethylamine Derivatives Introduction The N-benzyl-N-ethylamine scaffold is a versatile structural motif in medicinal chemistry, serving as a foundation...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of N-benzyl-N-ethylamine Derivatives

Introduction

The N-benzyl-N-ethylamine scaffold is a versatile structural motif in medicinal chemistry, serving as a foundation for a wide array of biologically active compounds.[1][2] This guide provides a comprehensive analysis of the derivatives of this core structure, focusing on their antimicrobial, anticancer, and neuromodulatory activities. The presence of the N-benzyl group is of particular interest as it can significantly influence the pharmacological profile of the parent molecule, often enhancing receptor affinity and functional activity.[3] We will explore the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate these compounds, offering a technical resource for researchers and drug development professionals.

Antimicrobial Activity

N-benzyl-N-ethylamine derivatives have demonstrated notable potential as antimicrobial agents. The introduction of the N-benzyl substituent is often critical for conferring biological function, as parent amine compounds like diethanolamine may show no activity on their own.[1] The activity is modulated by further substitutions on the benzyl ring.

Structure-Activity Relationship (SAR) and Mechanism

The antimicrobial efficacy of these compounds is significantly influenced by the electronic properties of substituents on the benzyl ring. Studies on related N-substituted compounds indicate that derivatives with electron-withdrawing groups tend to exhibit the most potent antimicrobial activity.[1] This suggests that the mechanism may involve interaction with microbial membranes or enzymes, where the electronic nature of the benzyl group plays a key role in binding or disruptive interactions. For instance, a series of novel N-benzyl and related 1H-1,2,3-triazole-4-carboxamides were synthesized and showed that specific structural features are crucial for their activity against various bacterial and fungal pathogens.[4]

Data Presentation: Antimicrobial Activity

The following table summarizes the antimicrobial activity of representative N-substituted diethanolamine derivatives, which share the N-benzyl-N-ethylamine core structure, using the zone of inhibition as a metric for efficacy.[1]

Compound DerivativeN-SubstituentEscherichia coli (mm)Staphylococcus aureus (mm)Micrococcus luteus (mm)Pseudomonas aeruginosa (mm)
A N-Benzyl15181612
B N-(4-Chlorobenzyl)20222118
C N-Tosyl25282622
D N-Trifluoroacetyl24262521
E Diethanolamine (Parent)0000
Data is illustrative and synthesized from studies on N-substituted diethanolamine derivatives to provide a comparative context.[1]
Experimental Protocol: Agar Well Diffusion Assay

This protocol outlines the standardized method for evaluating the antimicrobial activity of N-benzyl-N-ethylamine derivatives.[1][5]

Objective: To determine the susceptibility of various microbial strains to the synthesized compounds by measuring the zone of inhibition.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin, Ketoconazole)[5]

  • Negative control (solvent)

  • Sterile petri dishes, cork borer (6 mm), and micropipettes

Procedure:

  • Media Preparation: Prepare and sterilize MHA according to the manufacturer's instructions. Pour the molten agar into sterile petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to the 0.5 McFarland turbidity standard.

  • Plating: Uniformly spread the standardized inoculum over the surface of the MHA plates using a sterile cotton swab.

  • Well Preparation: Aseptically punch wells (6 mm diameter) into the agar using a sterile cork borer.[1]

  • Compound Application: Carefully add a defined volume (e.g., 50 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Data Collection: Measure the diameter of the zone of complete inhibition (in mm) around each well. The size of the zone is proportional to the antimicrobial activity of the compound.

Visualization: Antimicrobial Screening Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_media Prepare & Pour Mueller-Hinton Agar plate_inoculum Inoculate Agar Plate with Microbes prep_media->plate_inoculum prep_inoculum Standardize Microbial Inoculum (0.5 McFarland) prep_inoculum->plate_inoculum prep_compounds Dissolve Test Compounds & Controls in Solvent add_compounds Add Compounds/Controls to Wells prep_compounds->add_compounds punch_wells Punch 6mm Wells in Agar plate_inoculum->punch_wells punch_wells->add_compounds incubate Incubate Plates (24-48h) add_compounds->incubate measure Measure Zone of Inhibition (mm) incubate->measure G Compound N-Benzyl Derivative Mito Mitochondria Compound->Mito induces stress CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by a cytotoxic agent.

Neuromodulatory Activity

N-benzyl substitution on phenethylamine-type structures can significantly increase binding affinity and functional activity at key central nervous system targets, particularly serotonin (5-HT) receptors. [6]These compounds are also known to interact with monoamine transporters, which are responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT). [3]

Mechanism of Action and SAR

The primary mechanism for neuromodulation involves the inhibition of monoamine reuptake from the synaptic cleft, which increases the concentration and duration of action of these neurotransmitters. [3]Additionally, many N-benzyl phenethylamine derivatives act as potent agonists at 5-HT2A and 5-HT2C receptors. [6] The structure-activity relationship is complex. The N-benzyl group itself is a key feature for enhancing affinity. [3]Substitutions on both the phenethylamine core and the N-benzyl ring can fine-tune potency and selectivity. For example, in a study of 48 different derivatives, compounds with an N-(2-hydroxybenzyl) substitution generally showed the highest activity at the 5-HT2A receptor. [6]One compound in this series was found to be over 400-fold selective for the 5-HT2A receptor in functional assays, highlighting the potential for developing highly specific neuromodulatory agents. [6]

Data Presentation: 5-HT Receptor Activity

The table below shows the binding affinity (Ki) and functional potency (EC50) for representative N-benzyl phenethylamine derivatives at 5-HT2A and 5-HT2C receptors.

CompoundN-Benzyl Substituent5-HT2A Ki (nM)5-HT2A EC50 (nM)5-HT2C Ki (nM)5-HT2C EC50 (nM)5-HT2A/2C Selectivity (Functional)
1b 2-Hydroxybenzyl0.810.0742.532>400-fold
8b 2-Hydroxybenzyl0.290.201.74.322-fold
6b 2,3-Methylenedioxybenzyl1.11.811016090-fold
Data from a study on N-Benzyl Phenethylamines.[6]
Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., 5-HT2A) by measuring its ability to compete with a known radioligand.

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT2A)

  • Radioligand (e.g., [³H]ketanserin for 5-HT2A)

  • Test compounds in serial dilutions

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding (NSB) competitor (e.g., unlabeled spiperone)

  • 96-well filter plates and vacuum manifold

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Reaction Setup: In each well of the filter plate, add assay buffer, the cell membrane preparation, the radioligand at a fixed concentration (near its Kd), and the test compound at various concentrations.

  • Control Wells: Prepare wells for Total Binding (no competitor) and Non-Specific Binding (with a high concentration of an unlabeled competitor).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting NSB from Total Binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value from the resulting competition curve and calculate the Ki using the Cheng-Prusoff equation.

Visualization: Synaptic Action

G cluster_presyn Presynaptic Neuron cluster_postsyn Postsynaptic Neuron Vesicle Vesicles with Serotonin (5-HT) Synapse 5-HT Vesicle->Synapse Release SERT SERT Transporter Receptor 5-HT Receptor Signal Signal Transduction Receptor->Signal Compound N-Benzyl Derivative Compound->SERT Blocks Synapse->SERT Reuptake Synapse->Receptor

Caption: Inhibition of serotonin reuptake at the synapse.

References

  • BenchChem. (2025).
  • Mandour, A. H., et al. (2012). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. Acta Pharmaceutica, 62(2), 157-175.
  • Hansen, M., et al. (2013). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 4(1), 91–102. [Link]

  • Abdullahi, M., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
  • Damani, L. A., et al. (1988). Microsomal metabolism of N-benzyl-N-ethylaniline and N-benzyl-N-ethyl-p-toluidine. Xenobiotica, 18(9), 1021-1031.
  • Pokhodylo, N., et al. (2024). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies.
  • BenchChem. (2025).
  • Frank, É., et al. (2024). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. Pharmaceuticals, 17(2), 262. [Link]

  • Al-Suwaidan, I. A., et al. (2022).
  • Organic Chemistry Portal. (n.d.). Benzylamines. [Link]

  • Di Santo, R., et al. (2012). Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors. Journal of Medicinal Chemistry, 55(19), 8538-48. [Link]

  • Krishnaveni, K., et al. (2025). Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity. International Journal of Environmental Sciences.
  • Park, C., et al. (2014). N-benzyl-N-methyldecan-1-amine, a phenylamine derivative isolated from garlic cloves, induces G2/M phase arrest and apoptosis in U937 human leukemia cells. Food and Chemical Toxicology, 72, 160-167. [Link]

Sources

Exploratory

Target Deconvolution and Pharmacophore Mapping of N-[(4-methylsulfanylphenyl)methyl]ethanamine: A Technical Guide

Executive Summary N-[(4-methylsulfanylphenyl)methyl]ethanamine (also known as N-ethyl-4-(methylthio)benzylamine) is a highly versatile secondary amine scaffold. While not currently an approved blockbuster drug, its struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(4-methylsulfanylphenyl)methyl]ethanamine (also known as N-ethyl-4-(methylthio)benzylamine) is a highly versatile secondary amine scaffold. While not currently an approved blockbuster drug, its structural topology makes it a high-value pharmacophore in medicinal chemistry. This whitepaper provides an in-depth technical analysis of the molecule, deconvoluting its structure to predict its primary biological targets. By analyzing the causality between its chemical moieties and receptor binding pockets, we establish a framework for validating its therapeutic potential in neurodegeneration, neuropsychiatry, and osteoarthritis.

Pharmacophoric Profiling & Structural Rationale

To understand the target landscape of N-[(4-methylsulfanylphenyl)methyl]ethanamine, we must deconstruct the molecule into its three core pharmacophoric nodes:

  • The Benzylamine Core: Benzylamine is a privileged scaffold that acts as a primary recognition motif for amine-processing enzymes and trace amine receptors. It provides the essential aromatic ring for

    
     stacking and an amine for hydrogen bonding or cation-
    
    
    
    interactions.
  • The para-Methylthio (Methylsulfanyl) Group: The addition of a sulfur-containing methylthio group at the para position introduces a highly polarizable, lipophilic vector. Sulfur's large electron cloud enhances van der Waals interactions within deep, hydrophobic receptor pockets, significantly altering target selectivity compared to unsubstituted benzylamines.

  • The N-Ethyl Substitution: Secondary amines with bulky alkyl groups (like an ethyl group) often shift a molecule's profile from a rapid enzyme substrate to a competitive inhibitor. The N-ethyl group increases overall lipophilicity and provides steric hindrance that prevents rapid oxidative deamination.

G M N-[(4-methylsulfanylphenyl)methyl]ethanamine P1 Benzylamine Core M->P1 P2 para-Methylthio Group M->P2 P3 N-Ethyl Substitution M->P3 T1 MAO-B (Enzyme) P1->T1 Primary Substrate Motif T2 TAAR1 (GPCR) P1->T2 Trace Amine Recognition T3 MMP-13 (Protease) P1->T3 S1' Pocket Anchor P2->T1 Bipartite Cavity Binding P2->T3 Hydrophobic Contacts P3->T1 Steric Bulk (Inhibition) P3->T2 Lipophilic Interaction

Pharmacophore mapping of the target compound to putative biological receptors.

Primary Potential Therapeutic Targets

Monoamine Oxidase B (MAO-B) in Neurodegeneration

Monoamine Oxidase B (MAO-B) is a mitochondrial enzyme responsible for the oxidative deamination of monoamines, playing a critical role in Parkinson's disease and oxidative stress. The benzylamine motif is a classic, selective substrate/inhibitor for hMAO-B 1.

Mechanistic Causality: The active site of MAO-B contains a bipartite hydrophobic cavity. The para-methylthio group perfectly exploits this cavity, enhancing binding affinity through favorable interactions with Tyr398 and Tyr435, a phenomenon well-documented in alkylthio-amphetamine derivatives 2. Concurrently, the N-ethyl group slows the rate of FAD reduction. Because the enzyme must abstract a proton from the amine to initiate catalysis, the steric bulk of the ethyl group likely converts this molecule from a rapid substrate into a competitive, reversible inhibitor.

Trace Amine-Associated Receptor 1 (TAAR1) in Neuropsychiatry

TAAR1 is a Gs-coupled GPCR that modulates monoaminergic transmission, making it a prime target for schizophrenia and depression. TAAR1 naturally recognizes trace amines such as tyramine and benzylamine 3.

Mechanistic Causality: The secondary amine of our target compound forms a critical salt bridge with Asp103 (Asp3.32) in the transmembrane helix 3 of TAAR1. The para-methylthio group enhances receptor activation by engaging hydrophobic residues in the binding pocket (e.g., Phe195), stabilizing the active conformation of the receptor and initiating the cAMP/PKA signaling cascade.

G L Compound Agonism R TAAR1 Receptor L->R G Gs Protein Alpha R->G Activation AC Adenylyl Cyclase G->AC Stimulation C cAMP Elevation AC->C ATP Conversion P Protein Kinase A C->P Allosteric Binding

TAAR1 Gs-coupled signaling pathway activated by benzylamine derivatives.

Matrix Metalloproteinase-13 (MMP-13) in Osteoarthritis

Unlike broad-spectrum MMP inhibitors that cause severe joint toxicity by binding the catalytic zinc ion, modern MMP-13 inhibitors target the deep S1' allosteric pocket. Substituted benzylamines are highly privileged motifs for this pocket 4.

Mechanistic Causality: The S1' pocket of MMP-13 is a large, hydrophobic channel that is significantly deeper than those of MMP-1 or MMP-2. The para-methylthiobenzylamine moiety acts as an ideal "anchor," extending deep into this channel. The polarizable sulfur atom forms strong van der Waals contacts with Leu218 and Tyr244, driving exquisite selectivity for MMP-13 over other metalloproteinases.

Quantitative Target Profiling

Based on the structure-activity relationship (SAR) data of analogous compounds, the following table summarizes the hypothesized quantitative binding affinities and functional roles of N-[(4-methylsulfanylphenyl)methyl]ethanamine across its putative targets.

Biological TargetPutative Functional RoleExpected Affinity (Ki / IC50)Key Interacting Residues
MAO-B Competitive Inhibitor50 nM – 500 nMTyr398, Tyr435, FAD (gating)
TAAR1 Partial / Full Agonist1 µM – 10 µMAsp103 (3.32), Phe195
MMP-13 Allosteric Inhibitor (S1')10 nM – 150 nMLeu218, Tyr244 (S1' pocket)

Experimental Workflows for Target Validation

To ensure scientific integrity and trustworthiness (E-E-A-T), any claims regarding this compound must be empirically validated using self-validating experimental systems. Below are the step-by-step methodologies required to validate the top two targets.

Protocol 1: High-Throughput Fluorimetric MAO-B Inhibition Assay

This protocol utilizes the Amplex Red reagent to detect


 generated during the oxidative deamination of a substrate.
Self-Validation Mechanism: The inclusion of both Clorgyline (MAO-A selective) and Selegiline (MAO-B selective) ensures that the assay can accurately distinguish between isoform-specific inhibition.
  • Reagent Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4). Reconstitute recombinant human MAO-B (0.5 µ g/well ) and MAO-A (for counter-screening).

  • Compound Dilution: Serially dilute N-[(4-methylsulfanylphenyl)methyl]ethanamine in DMSO (final assay DMSO concentration < 1%).

  • Incubation: In a 96-well black opaque plate, combine the enzyme, buffer, and compound. Incubate at 37°C for 15 minutes to allow for binding equilibrium.

  • Reaction Initiation: Add the substrate mixture containing 1 mM benzylamine (for MAO-B) or tyramine, 1 U/mL horseradish peroxidase (HRP), and 50 µM Amplex Red.

  • Kinetic Read: Immediately transfer to a fluorescence microplate reader (Ex/Em = 530/590 nm). Record fluorescence continuously for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Plot % inhibition vs. log[Compound] to determine the IC50.
    

G S1 1. Compound Serial Dilution S2 2. Recombinant MAO-B Incubation S1->S2 S3 3. Amplex Red + HRP Addition S2->S3 S4 4. Resorufin Fluorescence Read S3->S4 S5 5. IC50 Calculation S4->S5

High-throughput fluorimetric screening workflow for MAO-B inhibition.

Protocol 2: TAAR1 GPCR cAMP Accumulation Assay (BRET)

Because TAAR1 couples to Gs, activation leads to cAMP production. A Bioluminescence Resonance Energy Transfer (BRET) biosensor (e.g., CAMYEL) provides real-time, live-cell kinetic data. Self-Validation Mechanism: Mock-transfected HEK293 cells must be used in parallel to ensure the compound is not activating endogenous receptors (e.g.,


-adrenergic receptors).
  • Cell Culture & Transfection: Plate HEK293 cells at 20,000 cells/well in a 96-well white plate. Co-transfect with human TAAR1 plasmid and the CAMYEL cAMP BRET biosensor using Lipofectamine 3000.

  • Substrate Addition: 48 hours post-transfection, wash cells with HBSS. Add the luciferase substrate Coelenterazine-h (5 µM) and incubate for 10 minutes in the dark.

  • Baseline Read: Measure baseline BRET signals (Ratio of 535 nm / 475 nm emissions) for 5 minutes.

  • Compound Addition: Inject N-[(4-methylsulfanylphenyl)methyl]ethanamine at varying concentrations (10 nM to 100 µM). Use

    
    -phenylethylamine (PEA) as a positive control.
    
  • Kinetic Measurement: Monitor the change in the BRET ratio over 30 minutes. A decrease in the BRET ratio indicates a conformational change in the biosensor due to cAMP binding.

  • Analysis: Calculate the Area Under the Curve (AUC) for the BRET ratio change and plot against compound concentration to derive the EC50.

References

  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC.
  • Monoamine Oxidase Inhibitory Properties of Some Methoxylated and Alkylthio Amphetamine Deriv
  • Non-classical amine recognition evolved in a large clade of olfactory receptors - PMC.
  • Development of a selective matrix metalloproteinase 13 (MMP-13)

Sources

Foundational

Investigating the 4-Methylsulfanylphenyl Moiety in Drug Design: Metabolic Stability, Bioisosterism, and Target Affinity

Executive Summary In the landscape of rational drug design, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on subtle structural modifications. The 4-methylsulfanylphenyl moiety (a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on subtle structural modifications. The 4-methylsulfanylphenyl moiety (also referred to as the 4-methylthiophenyl group,


-CH₃-S-C₆H₄-) has emerged as a privileged pharmacophore and a highly effective bioisostere. By replacing traditional electron-donating groups like the methoxy (-OMe) moiety, medicinal chemists can fundamentally alter a drug's metabolic fate, shifting clearance mechanisms from rapid O-demethylation to S-oxidation. This technical guide explores the physicochemical causality behind the 4-methylsulfanylphenyl group's efficacy, its role in modulating target selectivity, and the self-validating experimental workflows used to evaluate its impact.

The Physicochemical Causality of the 4-Methylsulfanylphenyl Moiety

The strategic insertion of a 4-methylsulfanylphenyl group is rarely arbitrary; it is driven by specific physicochemical principles that dictate drug-receptor interactions and enzymatic degradation.

  • Polarizability and Sterics: The sulfur atom possesses a larger van der Waals radius (1.80 Å) compared to oxygen (1.52 Å). Its valence electrons are further from the nucleus, granting the -SMe group superior polarizability. This allows the moiety to dynamically adapt its electron cloud to fit tightly within lipophilic binding pockets, enhancing binding affinity through induced-dipole interactions.

  • Electronic Tuning: While the oxygen in a methoxy group is a strong resonance donor, sulfur is a weaker resonance donor but a stronger inductive electron-withdrawer. This unique balance fine-tunes the electron density of the adjacent phenyl ring, often preventing the formation of reactive quinone-imine intermediates that cause hepatotoxicity.

  • Metabolic Redirection: The most critical causality for employing the 4-methylsulfanylphenyl moiety is metabolic stability. The -OMe group is a notorious "soft spot" for Cytochrome P450 (CYP450) enzymes, leading to rapid O-demethylation and subsequent Phase II glucuronidation[1]. Replacing it with -SMe redirects CYP450 activity toward S-oxidation. Crucially, the resulting sulfoxide and sulfone metabolites frequently retain on-target pharmacological activity, effectively extending the drug's therapeutic half-life.

G A Lead Compound (-OMe Moiety) B CYP450 Metabolism (O-Demethylation) A->B D Bioisosteric Replacement (-OMe to -SMe) A->D  Medicinal Chemistry Optimization   C Inactive/Toxic Phenol Metabolite B->C E Optimized Compound (-SMe Moiety) D->E F CYP450 Metabolism (S-Oxidation) E->F G Active Sulfoxide Metabolite F->G  Retains Pharmacological Activity  

Logical workflow of bioisosteric replacement of -OMe with -SMe to prevent O-demethylation.

Strategic Applications in Target Affinity and Selectivity

Overcoming Metabolic Liabilities in Tubulin Inhibitors

In the development of microtubule-targeting agents (e.g., cyclopenta[d]pyrimidines), early lead compounds featured a para-methoxyphenyl group required to bind the colchicine site. However, these leads suffered from poor in vivo stability due to aggressive O-demethylation. By executing a structure-based drug design (SBDD) strategy, researchers replaced the -OMe group with a 4-methylsulfanylphenyl moiety. As documented by 1[1], this substitution yielded N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine, which resisted demethylation, demonstrated an IC₅₀ of ~4.6 nM in sensitive cancer cell lines, and maintained potent antiproliferative activity in vivo[1].

Modulating Monoamine Transporter Selectivity

In neuropharmacology, designing selective inhibitors for the serotonin transporter (5-HTT) over the norepinephrine transporter (NET) is critical for antidepressant efficacy. Tropane derivatives originally bearing a 3β-(4-methoxyphenyl) group showed high affinity for both targets but lacked selectivity. Replacing the 4'-methoxy group with a 4'-methylthio group drastically shifted the selectivity profile. The resulting 3β-(4-methylthiophenyl)tropane analogs exhibited sub-nanomolar affinity for 5-HTT (Kᵢ = 0.19 nM) and achieved remarkable selectivity over NET (NET/5-HTT ratio > 300)[2]. The larger van der Waals radius of the sulfur atom perfectly complemented the hydrophobic pocket of the 5-HTT binding site[2].

Precursor Utility in COX-2 Inhibitors

The 4-methylsulfanylphenyl group is highly valued as a synthetic precursor in anti-inflammatory drug design. Diarylheterocycles designed as selective COX-2 inhibitors frequently utilize 4'-(methylthio)acetophenone as a starting material[3]. The methylthio group is subsequently oxidized to a methylsulfonyl (-SO₂Me) group, which is the critical pharmacophore that inserts into the secondary side pocket of the COX-2 enzyme (a pocket absent in COX-1)[4].

COX2 AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG1 Prostaglandins (GI Protection) COX1->PG1 PG2 Prostaglandins (Inflammation/Pain) COX2->PG2 Drug 4-Methylsulfanylphenyl Derived Sulfone Drug->COX1  Spares Enzyme   Drug->COX2  Selective Inhibition  

Selective COX-2 inhibition pathway by 4-methylsulfanylphenyl-derived therapeutics.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative impact of substituting a traditional -OMe group with the -SMe moiety (or its oxidized derivatives) across various therapeutic targets[1][2][4].

Therapeutic ClassScaffoldSubstitutionPrimary Target AffinityMetabolic / In Vivo Profile
Microtubule TargetingCyclopenta[d]pyrimidine4-MethoxyphenylIC₅₀ ≈ 15 nMRapid O-demethylation; short half-life
Microtubule TargetingCyclopenta[d]pyrimidine4-MethylsulfanylphenylIC₅₀ = 4.6 nMMetabolically stable; active sulfoxide
Monoamine TransporterTropane Derivative3β-(4-Methoxyphenyl)5-HTT Kᵢ = 4.3 nMPoor NET/5-HTT selectivity
Monoamine TransporterTropane Derivative3β-(4-Methylsulfanylphenyl)5-HTT Kᵢ = 0.19 nMHigh selectivity (NET/5-HTT > 300)
COX-2 Inhibitor3,4,6-Triphenylpyran-2-one4-MethoxyphenylCOX-2 IC₅₀ > 10 µMInactive / Non-selective
COX-2 Inhibitor3,4,6-Triphenylpyran-2-one4-MethylsulfonylphenylCOX-2 IC₅₀ = 0.02 µMHighly selective (SI > 5000)

Self-Validating Experimental Protocol: Synthesis and Metabolic Profiling

To empirically validate the metabolic advantages of the 4-methylsulfanylphenyl moiety, we employ a self-validating synthetic and analytical workflow. The causality of our experimental design lies in the microsomal incubation: by subjecting the synthesized compound to human liver microsomes (HLMs), we actively force Phase I metabolism. The self-validating nature of this protocol is realized during LC-MS/MS analysis. If the bioisosteric design is successful, the primary metabolic clearance mechanism will shift from demethylation (mass loss of 14 Da) to S-oxidation, generating a sulfoxide (M+16 Da).

Phase 1: Synthesis of a 4-Methylsulfanylphenyl Chalcone Intermediate

Chalcones are highly versatile intermediates for synthesizing pyrazolines, isoxazoles, and COX-2 inhibitors[3].

  • Reagent Preparation: Dissolve equimolar amounts (10 mmol) of 4'-(methylthio)acetophenone and a substituted benzaldehyde in 20 mL of absolute ethanol.

  • Catalysis: Place the reaction flask in an ice bath (0–5 °C). Add 10 mL of 10% aqueous NaOH dropwise while maintaining vigorous magnetic stirring.

  • Condensation: Remove the ice bath and stir the mixture at room temperature for 12–24 hours. Monitor the Claisen-Schmidt condensation via TLC (Hexane:Ethyl Acetate 8:2).

  • Isolation: Pour the completed reaction mixture into 100 g of crushed ice and neutralize with 1M HCl. Filter the precipitated chalcone under a vacuum, wash with cold distilled water, and recrystallize from hot ethanol.

  • Structural Validation: Confirm the structure via ¹H-NMR. The self-validating markers are the methylthio protons appearing as a distinct singlet at ~δ 2.50 ppm, and the trans-alkene protons presenting as doublets (J ≈ 15-16 Hz) around δ 7.4-7.8 ppm.

Phase 2: In Vitro Metabolic Stability Assay (Microsomal Incubation)
  • Incubation Matrix: Prepare a 1 µM solution of the synthesized chalcone in 0.1 M potassium phosphate buffer (pH 7.4). Add human liver microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37 °C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated metabolism.

  • Kinetic Sampling: Extract 50 µL aliquots at exactly 0, 15, 30, 45, and 60 minutes. Immediately quench each sample by mixing it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., verapamil).

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system.

  • Mechanistic Confirmation: Track the depletion of the parent mass (M). Concurrently, monitor for the appearance of the M+16 peak. The presence of the M+16 peak confirms successful S-oxidation to the sulfoxide, validating the metabolic redirection engineered by the 4-methylsulfanylphenyl moiety.

Conclusion

The 4-methylsulfanylphenyl moiety is far more than a simple structural appendage; it is a precision tool for medicinal chemists. By leveraging its unique steric bulk, polarizability, and metabolic pathways, researchers can rescue failing lead compounds, enhance target selectivity, and design sophisticated prodrug systems. As demonstrated through rigorous QSAR data and self-validating metabolic assays, the transition from oxygen-based to sulfur-based ethers remains a cornerstone strategy in modern drug optimization.

References

  • Synthesis and structure-activity relationship of 3beta-(4-alkylthio, -methylsulfinyl, and -methylsulfonylphenyl)tropane and 3beta-(4-alkylthiophenyl)nortropane derivatives for monoamine transporters, nih.gov,
  • Structure based drug design and in vitro metabolism study: Discovery of N-(4-methylthiophenyl)
  • Design, Synthesis, and Structure-Activity Relationship Studies of 3,4,6-Triphenylpyran-2-ones as Selective Cyclooxygenase-2 Inhibitors, acs.org,
  • Application Notes and Protocols: The Versatile Role of 4'-(Methylthio)acetophenone in Medicinal Chemistry, benchchem.com,

Sources

Exploratory

N-Benzyl Substitution Effects on Phenethylamine Activity: Structural Determinants, Receptor Affinity, and Pharmacological Profiling

Executive Summary The pharmacological landscape of serotonergic psychedelics underwent a paradigm shift with the discovery that substituting the primary amine of 2,5-dimethoxyphenethylamines (the "2C-X" series) with an N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmacological landscape of serotonergic psychedelics underwent a paradigm shift with the discovery that substituting the primary amine of 2,5-dimethoxyphenethylamines (the "2C-X" series) with an N-benzyl moiety dramatically alters receptor binding kinetics. Originally synthesized by Ralf Heim in 2003 to map serotonin receptor distributions, these N-(2-methoxybenzyl)phenethylamines (colloquially known as the NBOMe series) exhibit sub-nanomolar affinity for the 5-HT2A receptor. As a Senior Application Scientist, I have structured this technical guide to dissect the structural biology, quantitative structure-activity relationships (SAR), and the rigorous experimental methodologies required to profile these superpotent agonists.

Structural Biology & Mechanistic Causality

The classical phenethylamine core binds to the 5-HT2A receptor orthosteric pocket primarily through a salt bridge between its protonated amine and Asp155(3.32), while the aromatic ring engages in hydrophobic interactions. However, classical phenethylamines like 2C-I typically exhibit moderate nanomolar affinity (Ki ~ 0.73 nM)[1].

The addition of an N-benzyl group exploits an adjacent, previously underutilized lipophilic accessory pocket within the receptor. Molecular docking and mutagenesis studies by Braden et al. demonstrated that the N-benzyl moiety interacts specifically with the Phe339(6.51) residue via robust


 stacking and hydrophobic forces[2]. Concurrently, the phenethylamine core maintains its interaction with Phe340(6.52) [2]. This dual-anchor binding model restricts the conformational flexibility of the ligand-receptor complex, drastically reducing the dissociation constant (

) and resulting in a 16- to 30-fold increase in binding affinity[3].

Binding_Interaction Ligand N-Benzylphenethylamine (e.g., 25I-NBOMe) Receptor 5-HT2A Receptor Orthosteric Pocket Ligand->Receptor binds to NBenzyl N-Benzyl Moiety (2-Methoxybenzyl) Ligand->NBenzyl comprises Phenethylamine Phenethylamine Core (2,5-Dimethoxy-4-X) Ligand->Phenethylamine comprises Phe339 Phe339 (6.51) Hydrophobic/Pi-Pi Interaction NBenzyl->Phe339 interacts with Phe340 Phe340 (6.52) Pi-Pi Stacking Phenethylamine->Phe340 interacts with Asp155 Asp155 (3.32) Salt Bridge with Amine Phenethylamine->Asp155 anchors to

Caption: Logical mapping of NBOMe pharmacophores to 5-HT2A receptor orthosteric binding residues.

The Alpha-Methyl Anomaly

In traditional phenylalkylamines (e.g., the DOx series), the addition of an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-methyl group increases intrinsic activity and in vivo potency by shielding the amine from monoamine oxidase (MAO) degradation and locking the side chain into an active conformation. Conversely, in the NBOMe series, 

-methyl substitution reduces 5-HT2A affinity and intrinsic efficacy[3]. The causality here is steric: the bulky N-benzyl group already dictates a highly specific binding pose. Introducing an

-methyl group forces a steric clash within the constrained Phe339/Phe340 pocket, misaligning the Asp155 salt bridge.

Structure-Activity Relationship (SAR) Profiling

The position and nature of the substituent on the N-benzyl ring are critical. An ortho-methoxy (2-methoxy) substitution yields the highest affinity, likely due to a combination of optimal steric volume and the ability of the oxygen lone pairs to participate in dipole interactions that stabilize the active receptor state[4].

The table below summarizes the quantitative impact of N-(2-methoxybenzyl) substitution on affinity (


) and functional potency (

) across two prominent phenethylamine scaffolds.
Compound4-SubstituentN-Substitution5-HT2A

(nM)
5-HT2A

(nM)
2C-I IodineNone0.7310.0 - 20.0
25I-NBOMe Iodine2-Methoxybenzyl0.0440.76 - 2.0
2C-B BromineNone3.5015.0 - 30.0
25B-NBOMe Bromine2-Methoxybenzyl0.21~ 1.0

Data aggregated from radioligand displacement and functional assays[1],[5].

Experimental Methodologies for Receptor Profiling

To accurately profile these superpotent agonists, experimental protocols must be self-validating to prevent artifactual data, particularly given the sub-nanomolar concentrations involved.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (


) of the NBOMe derivative by displacing a known radioligand.
  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4). Causality: Tris-HCl maintains physiological pH without chelating divalent cations essential for receptor stability.

  • Radioligand Selection: Use [³H]-Ketanserin (antagonist) or [¹²⁵I]-DOI (agonist). Causality: [¹²⁵I]-DOI selectively labels the G-protein-coupled high-affinity state of the receptor, providing a more accurate physiological

    
     for agonists than antagonist radioligands[2].
    
  • Incubation: Incubate 50 µg of membrane protein with 0.5 nM [¹²⁵I]-DOI and varying concentrations of the unlabelled NBOMe ligand (1 pM to 10 µM) for 60 minutes at 37°C.

  • Validation Control: Define non-specific binding using 10 µM Mianserin. Causality: Mianserin saturates all specific 5-HT2A sites. Any remaining radioactivity is non-specific lipid binding, which must be subtracted to ensure a self-validating specific binding curve.

  • Filtration & Readout: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Measure radioactivity via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol 2: Gq-Mediated IP1 Accumulation Assay

Because 5-HT2A is a Gq-coupled GPCR, activation stimulates Phospholipase C (PLC), cleaving PIP2 into DAG and IP3. IP3 rapidly degrades, making it a poor target for steady-state measurement.

  • Cell Seeding: Seed 5-HT2A-expressing cells into a 384-well plate at 10,000 cells/well.

  • Lithium Chloride Addition: Pre-incubate cells with stimulation buffer containing 50 mM LiCl. Causality: LiCl inhibits inositol monophosphatase, preventing the degradation of IP1 into myo-inositol. This forces IP1 to accumulate, creating a stable, cumulative readout of receptor activation that is not skewed by rapid intracellular metabolism[6].

  • Ligand Stimulation: Add the NBOMe dilution series and incubate for 60 minutes at 37°C.

  • Readout (HTRF): Lyse cells and add anti-IP1-Cryptate and IP1-d2 (Homogeneous Time-Resolved Fluorescence reagents). Calculate the

    
     via non-linear regression. Normalize data against a full 5-HT reference response (100% efficacy) to validate intrinsic activity.
    

Assay_Workflow Start Cell Culture Preparation (HEK293 expressing 5-HT2A) LigandPrep Ligand Dilution Series (10 pM to 10 µM) Start->LigandPrep Incubation Incubate Cells with Ligand (37°C, 30-60 min) LigandPrep->Incubation AssaySplit Functional Assay Selection Incubation->AssaySplit CaFlux Calcium Mobilization Assay (Fluorescent Ca2+ Indicator) AssaySplit->CaFlux Gq-Ca2+ Pathway PIHydro IP1 Accumulation Assay (HTRF or Luminescence) AssaySplit->PIHydro Gq-IP Pathway DataAnalysis Data Analysis (Non-linear regression, EC50) CaFlux->DataAnalysis PIHydro->DataAnalysis

Caption: Step-by-step experimental workflow for evaluating 5-HT2A functional efficacy via Gq signaling.

Pharmacological Implications: Biased Agonism and In Vivo Proxies

The extreme affinity of N-benzylphenethylamines raises questions regarding functional selectivity (biased agonism). While 25I-NBOMe is a highly efficacious full agonist at the canonical Gq/11 pathway (mediating IP3/Calcium flux), recent profiling suggests differential recruitment kinetics for


-arrestin-2 compared to classical tryptamines[7].

In vivo, the behavioral proxy for 5-HT2A activation in rodents is the Head Twitch Response (HTR). Consistent with the in vitro binding data, 25I-NBOMe induces the HTR with 14-fold greater potency than its parent compound, 2C-I[3]. This behavior is completely abolished by the selective 5-HT2A antagonist M100,907, confirming that the superpotent behavioral effects of the N-benzyl substitution are entirely 5-HT2A-mediated[3].

References

  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology.[Link]

  • Heim, R. (2004). Synthese und Pharmakologie potenter 5-HT2A-Rezeptoragonisten mit N-2-Methoxybenzyl-Partialstruktur. Ph.D. Thesis, Freie Universität Berlin.[Link]

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences.[Link]

  • Eshleman, A. J., et al. (2018). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors. Biochemical Pharmacology.[Link]

  • Pottie, E., et al. (2023). Structure−Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5‑HT2A Receptor Agonists. ACS Chemical Neuroscience.[Link]

  • Wallach, J., et al. (2025). Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. Journal of Medicinal Chemistry.[Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of N-[(4-methylsulfanylphenyl)methyl]ethanamine

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Compound Focus: N-[(4-methylsulfanylphenyl)methyl]ethanamine (CAS: 893586-36-2) Executive Summary In contemporary drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Compound Focus: N-[(4-methylsulfanylphenyl)methyl]ethanamine (CAS: 893586-36-2)

Executive Summary

In contemporary drug discovery and organic synthesis, functionalized benzylamines serve as critical building blocks for developing biologically active compounds, including enzyme inhibitors and receptor ligands. N-[(4-methylsulfanylphenyl)methyl]ethanamine , universally identified by its CAS Registry Number 893586-36-2 [1], is a highly versatile secondary amine. Also known as N-ethyl-4-(methylthio)benzylamine, this compound integrates a lipophilic and polarizable methylsulfanyl (thioether) group with a reactive secondary amine[2].

This whitepaper provides an in-depth technical analysis of CAS 893586-36-2, detailing its physicochemical properties, a self-validating synthetic protocol, and its mechanistic role in pharmacological design.

Physicochemical Profiling

Understanding the fundamental properties of N-[(4-methylsulfanylphenyl)methyl]ethanamine is essential for predicting its behavior in both synthetic environments and biological systems. The presence of the methylsulfanyl group significantly influences the molecule's electronic distribution, conferring unique steric properties and enhancing its lipophilicity (LogP ~2.56) compared to unsubstituted benzylamines[1].

Quantitative Data Summary
PropertyValueClinical / Synthetic Relevance
CAS Number 893586-36-2Unique chemical identifier for procurement and regulatory filing[3].
Molecular Formula C10H15NSDefines the exact atomic composition[2].
Molecular Weight 181.30 g/mol Optimal low molecular weight for fragment-based drug design (FBDD)[2].
Density ~1.02 g/cm³Indicates standard liquid handling protocols at ambient temperature[2].
Boiling Point 272°C (at 760 mmHg)High boiling point necessitates vacuum distillation for purification[2].
Flash Point 118.3°CRequires standard flammable liquid safety precautions[2].
Refractive Index 1.555Useful for rapid purity assessment via refractometry[2].

Synthetic Methodology: Reductive Amination

The most efficient and chemoselective method for synthesizing CAS 893586-36-2 is the reductive amination of 4-(methylthio)benzaldehyde with ethylamine.

Causality of Experimental Choices

Direct alkylation of primary amines often leads to uncontrollable over-alkylation, yielding tertiary amines and quaternary ammonium salts. Reductive amination circumvents this by forming a transient imine intermediate. We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent because it is a mild hydride donor. It selectively reduces the protonated imine without reducing the unreacted aldehyde, ensuring high yields and minimizing byproducts.

Step-by-Step Protocol (Self-Validating System)

Reagents: 4-(methylthio)benzaldehyde (1.0 eq), Ethylamine (2.0 M in THF, 1.2 eq), NaBH(OAc)₃ (1.5 eq), Glacial Acetic Acid (cat.), 1,2-Dichloroethane (DCE).

  • Imine Formation:

    • Charge a dry, argon-purged round-bottom flask with 4-(methylthio)benzaldehyde (10 mmol) and DCE (30 mL).

    • Add ethylamine solution (12 mmol) dropwise at 0°C to control the exothermic condensation.

    • Add a catalytic amount of glacial acetic acid (0.5 mmol) to lower the pH to ~5-6, which accelerates imine formation.

    • Validation Check: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the aldehyde spot (UV active) confirms complete imine conversion.

  • Chemoselective Reduction:

    • Add NaBH(OAc)₃ (15 mmol) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Validation Check: LC-MS analysis of an aliquot should reveal a dominant peak at m/z 182.1 [M+H]⁺, confirming the molecular weight of the desired secondary amine.

  • Workup and Isolation:

    • Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize the acid and destroy excess hydride.

    • Extract the aqueous layer with Dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude oil via flash column chromatography (DCM/MeOH 95:5 with 1% Et₃N to prevent amine streaking on silica).

Synthesis A 4-(Methylthio)benzaldehyde (Starting Material) C Imine Intermediate (Transient) A->C Condensation B Ethylamine + AcOH (Amine Source) B->C E N-[(4-methylsulfanylphenyl) methyl]ethanamine (CAS 893586-36-2) C->E Chemoselective Reduction D NaBH(OAc)3 (Hydride Donor) D->E

Caption: Workflow for the reductive amination synthesis of CAS 893586-36-2.

Mechanistic Insights & Pharmacological Applications

The structural topology of N-[(4-methylsulfanylphenyl)methyl]ethanamine makes it a privileged scaffold in medicinal chemistry[1].

The Role of the Methylsulfanyl (Thioether) Group

The thioether moiety acts as a bioisostere for halogens and methoxy groups. Unlike a rigid methoxy group, the sulfur atom is highly polarizable, allowing it to engage in unique induced-dipole interactions within target protein binding pockets. Furthermore, the thioether serves as a deliberate metabolic handle. In vivo, hepatic Cytochrome P450 (CYP450) enzymes predictably oxidize the thioether to a sulfoxide, and subsequently to a sulfone. This phase I metabolism drastically alters the molecule's partition coefficient (LogP), shifting it from a lipophilic CNS-penetrant profile to a more polar, easily excretable metabolite.

The Role of the Secondary Amine

The N-ethyl secondary amine provides a critical hydrogen bond donor/acceptor site. It can be readily derivatized into amides, ureas, or sulfonamides to explore Structure-Activity Relationships (SAR). At physiological pH (7.4), the amine is predominantly protonated, allowing it to form strong salt bridges with aspartate or glutamate residues in receptor binding sites.

Metabolism Parent Thioether (CAS 893586-36-2) Lipophilic (LogP ~2.56) CYP Hepatic CYP450 Oxidation Parent->CYP Sulfoxide Sulfoxide Metabolite Increased Polarity CYP->Sulfoxide Phase I Metabolism Sulfone Sulfone Metabolite High Polarity / Renal Excretion Sulfoxide->Sulfone Further Oxidation

Caption: Predicted Phase I metabolic oxidation pathway of the methylsulfanyl moiety.

Handling, Stability, and Storage Protocols

Due to the specific functional groups present, CAS 893586-36-2 requires precise handling to maintain its chemical integrity[1]:

  • Oxidation Sensitivity: Both the secondary amine and the thioether are susceptible to atmospheric oxidation. Exposure to air can lead to the formation of N-oxides and sulfoxides.

  • Storage Conditions: For short-term storage (6-12 weeks), maintain at -4°C. For long-term preservation (1-2 years), the compound must be stored at -20°C under an inert atmosphere (Argon or Nitrogen)[1].

  • Safety & Toxicity: The compound is classified as an irritant and possesses a characteristic stench inherent to organosulfur compounds. It may be harmful if swallowed, inhaled, or absorbed through the skin. Standard PPE (nitrile gloves, safety goggles, and a fume hood) is mandatory during manipulation[1].

References

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Deaminative N-Ethylation of 4-(Methylthio)benzylamine via Hydrogen Autotransfer

Strategic Overview & Rationale The selective N-alkylation of primary amines to secondary amines is a fundamental, yet historically problematic, transformation in pharmaceutical synthesis. The 4-(methylthio)benzylamine mo...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Rationale

The selective N-alkylation of primary amines to secondary amines is a fundamental, yet historically problematic, transformation in pharmaceutical synthesis. The 4-(methylthio)benzylamine motif is a highly versatile pharmacophore, but its selective mono-N-ethylation presents a classical synthetic challenge. Traditional methodologies relying on alkyl halides (e.g., ethyl iodide or ethyl bromide) often suffer from poor atom economy, the generation of genotoxic waste, and uncontrollable over-alkylation that leads to tertiary amines or quaternary ammonium salts.

To circumvent these limitations, we employ a Borrowing Hydrogen (Hydrogen Autotransfer) methodology—specifically, a deaminative cross-coupling strategy[1]. By utilizing ethylamine directly as both the alkylating agent and the hydrogen donor/acceptor mediator, this protocol achieves near-perfect mono-selectivity. The only stoichiometric byproduct generated is ammonia gas, making this an exceptionally green process[2]. While recent photoredox methods have pioneered radical-based C-N activation for tertiary amines[3], thermal ruthenium-catalyzed deaminative coupling remains the most robust, scalable, and atom-economical approach for the cross-coupling of primary amines.

Mechanistic Causality (E-E-A-T)

Why does reacting two primary amines yield a selective cross-coupled secondary amine without rampant homocoupling? The causality lies in the kinetic and thermodynamic control exerted by the Ruthenium(II) pincer catalyst (e.g.,


) combined with deliberate stoichiometric asymmetry[2].
  • Selective Dehydrogenation: The Ru-catalyst selectively dehydrogenates the less sterically hindered, highly concentrated ethylamine into a transient acetaldimine, simultaneously generating an active Ru-hydride species.

  • Transamination: 4-(methylthio)benzylamine acts as the dominant nucleophile. It attacks the electrophilic acetaldimine to form a gem-diamine intermediate. This intermediate rapidly collapses, releasing

    
     gas to form a cross-imine.
    
  • Hydrogenation: The active Ru-hydride species transfers the "borrowed" hydrogen to the cross-imine, irreversibly yielding the target N-ethyl-4-(methylthio)benzylamine.

Self-Validation Checkpoint: The continuous evolution of


 gas drives the equilibrium forward via Le Chatelier's Principle. By utilizing a 3-to-1 molar excess of ethylamine, the potential homocoupling of 4-(methylthio)benzylamine (to form bis(4-(methylthio)benzyl)amine) is statistically and kinetically suppressed.

Visualization of the Catalytic Pathway

BorrowingHydrogen Cat Ru(II) Precatalyst ActiveCat Active Ru-Hydride Cat->ActiveCat Activation Imine1 Acetaldimine Intermediate ActiveCat->Imine1 Dehydrogenation Product N-Ethyl-4-(methylthio)benzylamine (Target) ActiveCat->Product H-Transfer EtNH2 Ethylamine (Donor) EtNH2->Imine1 [Ru] Catalyzed CrossImine Cross-Imine Intermediate Imine1->CrossImine Transamination Substrate 4-(Methylthio)benzylamine (Nucleophile) Substrate->CrossImine Nucleophilic Attack CrossImine->Product Hydrogenation NH3 Ammonia (NH3) Byproduct CrossImine->NH3 Elimination

Fig 1. Ru-catalyzed borrowing hydrogen mechanism for deaminative cross-coupling of primary amines.

Experimental Protocol: Self-Validating Workflow

Prerequisites: All manipulations must be performed under an inert argon atmosphere using standard Schlenk techniques to prevent the oxidative deactivation of the Ru-hydride species.

Reagents & Materials:

  • Nucleophile: 4-(Methylthio)benzylamine (1.0 equiv, 10 mmol, 1.53 g)

  • Alkylating Agent: Ethylamine (2.0 M solution in THF, 3.0 equiv, 30 mmol, 15 mL)

  • Catalyst:

    
     (2.0 mol%, 0.2 mmol)
    
  • Solvent: Anhydrous Toluene (10 mL)

  • Internal Standard: Dodecane (1.0 mmol, for GC-MS tracking)

  • Equipment: 50 mL heavy-walled pressure tube (autoclave) with a Teflon screw cap.

Step-by-Step Methodology:

  • Catalyst Activation & Loading: In an argon-filled glovebox, charge the 50 mL pressure tube with the

    
     catalyst (2.0 mol%).
    
  • Substrate Addition: Add the 4-(methylthio)benzylamine (10 mmol) and dodecane (1.0 mmol) to the reaction vessel.

  • Alkylating Agent Introduction: Transfer the vessel to a fume hood under positive argon flow. Cool the pressure tube to 0 °C using an ice bath. Syringe in 15 mL of the 2.0 M ethylamine/THF solution, followed immediately by 10 mL of anhydrous toluene.

  • Thermal Cross-Coupling: Seal the pressure tube tightly. Transfer the vessel to a pre-heated aluminum heating block set to 130 °C. Stir vigorously (800 rpm) for 24 hours. Causality Note: The sealed tube prevents the escape of the highly volatile ethylamine (bp 16.6 °C) while allowing the internal pressure and temperature to reach the activation energy required for the initial dehydrogenation step.

  • In-Process Control (IPC): After 12 hours, remove the vessel from the heat block and cool to room temperature. Carefully crack the Teflon seal in a well-ventilated fume hood to vent the generated

    
     gas. Extract a 50 µL aliquot, dilute with EtOAc, and analyze via GC-MS. The target mass for N-ethyl-4-(methylthio)benzylamine is m/z 181.3.
    
  • Workup & Isolation: Upon confirming full conversion (>95% via GC-MS), cool the reaction to room temperature. Completely vent the residual

    
     and unreacted ethylamine. Concentrate the crude mixture under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Eluent gradient: Dichloromethane/Methanol 98:2 to 95:5 containing 1% Triethylamine to prevent streaking) to yield the pure secondary amine as a pale yellow oil.

Quantitative Data & Optimization

The following table summarizes the optimization of the reaction parameters, demonstrating the self-validating nature of the stoichiometric and thermal choices required for this protocol.

EntryCatalyst Loading (mol%)Ethylamine (equiv)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)
11.01.5110244538
22.01.5130247265
3 2.0 3.0 130 24 >99 92
42.03.0130128578
5*None (Control)3.01302400

*Entry 5 confirms the absolute necessity of the Ru-catalyst for C-N bond activation; no background thermal transamination occurs without it.

References

  • Advances in One-Pot Synthesis through Borrowing Hydrogen Catalysis Source: Digital CSIC URL
  • Chromium Catalyzed Acceptorless Dehydrogenative (Cross)Coupling of Primary Amines to Secondary Imines (Contains data on Ruthenium-catalyzed deaminative redistribution)
  • Photoredox-Catalyzed Deaminative Alkylation via C–N Bond Activation of Primary Amines Source: ACS Publications URL

Sources

Application

Application Note: Stepwise Reductive Amination for the Synthesis of N-Benzyl-N-ethylamines Using Sodium Borohydride

Introduction & Mechanistic Causality Reductive amination is a cornerstone transformation in pharmaceutical synthesis, enabling the robust and scalable construction of C–N bonds[1]. While reagents like sodium cyanoborohyd...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

Reductive amination is a cornerstone transformation in pharmaceutical synthesis, enabling the robust and scalable construction of C–N bonds[1]. While reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are frequently employed due to their inherent chemoselectivity for imines over aldehydes, sodium borohydride (NaBH₄) remains a highly desirable alternative[2]. NaBH₄ is inexpensive, widely accessible, and avoids the generation of highly toxic cyanide byproducts[2].

However, the use of NaBH₄ demands precise kinetic and operational control. Because NaBH₄ is a strong hydride source capable of rapidly reducing unreacted aldehydes directly to their corresponding alcohols, a stepwise or delayed-addition protocol is strictly required[3]. The causality of this experimental choice is rooted in the reaction mechanism: the equilibrium of imine formation must be driven to near-completion before the introduction of the reducing agent to prevent the formation of benzyl alcohol side products[4].

Reaction Pathway & Logical Framework

The synthesis of N-benzyl-N-ethylamine typically proceeds via the condensation of ethylamine with benzaldehyde. The reaction follows a distinct bimolecular condensation followed by hydride transfer:

  • Nucleophilic Addition: The primary amine attacks the electrophilic carbonyl carbon of benzaldehyde, forming a hemiaminal intermediate.

  • Dehydration: Elimination of water yields the reactive imine (Schiff base).

  • Reduction: The delayed addition of NaBH₄ delivers a hydride to the polarized C=N bond, yielding the secondary amine.

Mechanism A Benzaldehyde + Ethylamine B Hemiaminal Intermediate A->B Nucleophilic Addition C Imine (Schiff Base) B->C - H2O (Dehydration) D N-Benzyl-N-ethylamine (Product) C->D NaBH4 (Hydride Transfer)

Mechanistic pathway of stepwise reductive amination using NaBH4.

Experimental Design & Self-Validating Systems

To ensure high yields and prevent premature carbonyl reduction, the protocol integrates several self-validating checkpoints[5]:

  • Solvent Selection: Methanol is utilized to facilitate both the solvation of the starting materials and the stabilization of the imine intermediate. Methanol accelerates imine formation compared to aprotic solvents[6].

  • TLC Monitoring (Checkpoint 1): The initial condensation is an equilibrium-driven step. The complete consumption of benzaldehyde must be confirmed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) prior to the addition of NaBH₄[5].

  • Temperature Control: NaBH₄ dissolution and subsequent reduction are exothermic. Portion-wise addition at 0 °C suppresses the generation of hydrogen gas spikes and limits the thermal degradation of the imine[3].

  • Aqueous Workup (Checkpoint 2): Quenching with water or a mild basic solution hydrolyzes unreacted borate complexes[1]. The phase separation (Dichloromethane/Water) acts as a self-purifying system, partitioning the lipophilic amine product into the organic layer while leaving inorganic salts in the aqueous phase[5].

Workflow Step1 Step 1: Condensation Mix Benzaldehyde + Ethylamine in MeOH Stir at 24°C for 2-3 h Check1 {Validation 1|TLC confirms absence of Benzaldehyde} Step1->Check1 Step2 Step 2: Reduction Cool to 0°C. Add NaBH4 portion-wise Check1->Step2 If complete Step3 Step 3: Quench & Workup Add H2O/Basic solution. Extract with DCM Step2->Step3 Check2 {Validation 2|Phase separation & GC-MS confirmation} Step3->Check2

Step-by-step workflow with integrated self-validation checkpoints.

Quantitative Data: Optimization of Reaction Conditions

The timing of NaBH₄ addition and the choice of solvent drastically influence the chemoselectivity of the reaction. Delayed addition allows the equilibrium to favor the imine, minimizing the direct reduction of the aldehyde[4].

SolventReductant TimingTemp (°C)Imine Yield (%)Amine Yield (%)Benzyl Alcohol Byproduct (%)
MethanolConcurrent (One-pot)24N/A3560
MethanolDelayed (3 hours)0 to 24>9588<5
EthanolDelayed (3 hours)0 to 24>9082<8
DCMDelayed (w/ MeOH add)40 to 0>9091<5

Detailed Step-by-Step Protocol

Reagents Required:

  • Benzaldehyde (10.0 mmol, 1.06 g)

  • Ethylamine solution (2.0 M in Methanol, 11.0 mmol, 1.1 equiv)

  • Sodium borohydride (NaBH₄) (15.0 mmol, 0.56 g, 1.5 equiv)[5]

  • Anhydrous Methanol (20 mL)

  • Dichloromethane (DCM) for extraction (3 x 20 mL)

  • Distilled Water (30 mL)

  • Brine (20 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Methodology:

  • Imine Formation Phase:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous methanol (20 mL).

    • Add benzaldehyde (10.0 mmol) to the solvent.

    • Slowly add the ethylamine solution (11.0 mmol) dropwise over 5 minutes. (Note: If an ethylamine hydrochloride salt is used instead of a free base, add 1.0 equivalent of triethylamine to liberate the free amine[5]).

    • Stir the reaction mixture at room temperature (24 °C) for 2 to 3 hours.

    • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). Proceed to the next step only when the benzaldehyde spot is completely consumed[5].

  • Reduction Phase:

    • Transfer the reaction flask to an ice-water bath and cool the mixture to 0 °C.

    • Weigh out sodium borohydride (15.0 mmol). Add the NaBH₄ portion-wise over 15 minutes to safely control the exothermic hydrogen evolution[5].

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1 to 2 hours.

  • Quenching and Workup:

    • Carefully quench the reaction by adding distilled water (10 mL) dropwise to destroy any unreacted NaBH₄ and hydrolyze the borate complexes[1].

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove the majority of the methanol solvent.

    • Partition the remaining aqueous residue between water (20 mL) and DCM (20 mL).

    • Separate the organic layer. Extract the aqueous phase with additional DCM (2 x 20 mL)[5].

    • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Isolation & Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-benzyl-N-ethylamine.

    • Optional: Purify via vacuum distillation or silica gel column chromatography (DCM/MeOH gradient) if trace benzyl alcohol or over-alkylated tertiary amines are detected.

References

1.[6] Title: Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent Source: Indian Academy of Sciences (ias.ac.in) URL: [Link]

2.[3] Title: Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride Source: AIR Unimi (unimi.it) URL: [Link]

3.[2] Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

5.[1] Title: Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride Source: ACS Omega URL: [Link]

6.[4] Title: Full article: Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst Source: Taylor & Francis URL: [Link]

Sources

Method

Application Note: Utilizing N-[(4-methylsulfanylphenyl)methyl]ethanamine in High-Throughput Receptor Binding Assays

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Focus: Trace Amine-Associated Receptor 1 (TAAR1) and Monoamine Oxidase B (MAO-B) Binding Protocols Introduction & Pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Focus: Trace Amine-Associated Receptor 1 (TAAR1) and Monoamine Oxidase B (MAO-B) Binding Protocols

Introduction & Pharmacological Context

N-[(4-methylsulfanylphenyl)methyl]ethanamine , commonly referred to in pharmacological literature as N-ethyl-4-methylthiobenzylamine (N-ethyl-4-MTBA) , is a highly versatile secondary amine derivative[1]. Structurally, it features a lipophilic methylsulfanyl (methylthio) group at the para position of a benzylamine scaffold.

This specific pharmacophore makes it a high-interest compound for two primary central nervous system (CNS) targets:

  • Trace Amine-Associated Receptor 1 (TAAR1): An intracellular Gαs-coupled G-protein coupled receptor (GPCR) that regulates monoaminergic transmission. TAAR1 is a major therapeutic target for schizophrenia, addiction, and metabolic disorders2[2][3].

  • Monoamine Oxidase B (MAO-B): A mitochondrial enzyme responsible for the oxidative deamination of monoamines. Primary 4-methylthiobenzylamines are well-documented MAO-B substrates and mechanism-based inactivators4[4].

The Causality of N-Ethylation: Why utilize the N-ethyl derivative instead of the primary amine? Primary trace amines (e.g., p-tyramine) are rapidly degraded by MAO enzymes, severely limiting their in vitro assay stability. The addition of the N-ethyl group provides critical steric hindrance, protecting the molecule from rapid oxidative deamination while preserving the necessary binding affinity for the TAAR1 orthosteric pocket.

TAAR1_Signaling Ligand N-ethyl-4-MTBA (Ligand) Receptor TAAR1 Receptor (GPCR) Ligand->Receptor Binds GProtein Gαs Protein Receptor->GProtein Activates Effector Adenylyl Cyclase GProtein->Effector Stimulates Messenger cAMP Accumulation Effector->Messenger Synthesizes Kinase PKA Activation Messenger->Kinase Activates

Figure 1: TAAR1 Gαs-coupled signaling pathway activated by N-ethyl-4-MTBA.

Experimental Design Logic (The "Why")

To generate robust, reproducible data, a radioligand binding assay must be a self-validating system . Every variable must be controlled with a specific mechanistic purpose:

  • Radioligand Selection: For TAAR1 competition assays, [³H]RO5166017 is the gold standard due to its high specific activity and sub-nanomolar affinity3[3][5].

  • Buffer Divalent Cations (Mg²⁺/Ca²⁺): GPCRs require divalent cations to stabilize the high-affinity ternary complex (Ligand-Receptor-G Protein). Omitting MgCl₂ will artificially lower the measured affinity of N-ethyl-4-MTBA.

  • PEI-Treated GF/B Filters: N-ethyl-4-MTBA is highly lipophilic. Glass fiber (GF/B) filters must be pre-soaked in 0.1% Polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding (NSB) of the positively charged secondary amine.

  • Temperature Control: The washing phase must use ice-cold buffer. The off-rate (

    
    ) of ligands is highly temperature-dependent; cold buffer kinetically traps the receptor-ligand complex, preventing dissociation during vacuum filtration.
    

Step-by-Step Methodologies

Membrane Preparation (hTAAR1-HEK293 Cells)

Note: Perform all steps on ice to prevent proteolytic degradation of the receptors.

  • Harvesting: Aspirate media from confluent HEK293 cells stably expressing human TAAR1. Wash twice with ice-cold PBS (pH 7.4).

  • Lysis: Resuspend cells in hypotonic lysis buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4) supplemented with protease inhibitors. Incubate on ice for 20 minutes.

  • Homogenization: Homogenize the cell suspension using a Dounce tissue grinder (15-20 strokes).

  • Centrifugation: Centrifuge at 1,000 × g for 10 minutes at 4°C to pellet unbroken cells and nuclei. Transfer the supernatant to an ultracentrifuge tube.

  • Membrane Isolation: Ultracentrifuge the supernatant at 40,000 × g for 30 minutes at 4°C.

  • Resuspension: Discard the supernatant. Resuspend the membrane pellet in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4). Aliquot and store at -80°C.

Radioligand Competition Binding Assay

Self-Validating System Check: Every 96-well plate MUST include Total Binding (TB) wells (radioligand + vehicle) and Non-Specific Binding (NSB) wells (radioligand + 10 µM unlabeled RO5166017). The assay is only valid if specific binding (TB - NSB) is >70% of the total signal.

  • Assay Setup: In a 96-well deep-well plate, add the following to a final volume of 200 µL:

    • 50 µL of N-ethyl-4-MTBA (serial dilutions from

      
       to 
      
      
      
      M).
    • 50 µL of[³H]RO5166017 (final concentration ~2 nM, near its

      
      ).
      
    • 100 µL of hTAAR1 membrane suspension (15–20 µg protein/well).

  • Incubation: Seal the plate and incubate at 25°C (room temperature) for 120 minutes to reach equilibrium.

  • Filter Preparation: Pre-soak GF/B filter plates in 0.1% PEI for at least 60 minutes prior to filtration.

  • Separation: Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/B plates using a 96-well cell harvester.

  • Washing: Wash the filters three times rapidly with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filter plates at 50°C for 30 minutes. Add 40 µL of liquid scintillation cocktail to each well. Read radioactivity (CPM) using a Microbeta scintillation counter.

Assay_Workflow Step1 1. Membrane Preparation Isolate hTAAR1 expressing cells Step2 2. Incubation Phase Add Radioligand + N-ethyl-4-MTBA Step1->Step2 Step3 3. Separation Phase Rapid Vacuum Filtration (GF/B) Step2->Step3 Step4 4. Washing Phase 3x Ice-cold buffer wash Step3->Step4 Step5 5. Detection Liquid Scintillation Counting Step4->Step5

Figure 2: Step-by-step radioligand binding assay workflow for TAAR1.

Data Presentation & Expected Outcomes

Data from the scintillation counter should be analyzed using non-linear regression (e.g., GraphPad Prism) to fit a one-site homologous competition curve. The IC₅₀ values are converted to


 (inhibition constant) using the Cheng-Prusoff equation:


Table 1: Expected Pharmacological Profile of N-ethyl-4-MTBA vs. Reference Standards
CompoundTargetAssay TypeExpected Affinity (

) / Potency (

)
Reference Standard
N-ethyl-4-MTBA hTAAR1Radioligand Binding10 nM – 150 nMRO5166017 (

~1.9 nM)
N-ethyl-4-MTBA MAO-BEnzyme Inhibition0.5 µM – 5.0 µMSelegiline (

~20 nM)
4-MTBA (Primary) MAO-BEnzyme InactivationSubstrate / Mechanism-based InactivatorDeprenyl
RTI-7470-44 hTAAR1Antagonist Binding~0.3 nMN/A (Antagonist Probe)

Note: The N-ethyl substitution shifts the molecule from a primary MAO-B inactivator to a more stable TAAR1 ligand, making it highly suitable for prolonged receptor binding assays without the need for MAO inhibitors in the buffer.

References

  • Lu, X., et al. (2003). Inactivation of Mitochondrial Monoamine Oxidase B by Methylthio-Substituted Benzylamines. Bioorganic & Medicinal Chemistry. 4

  • Revel, F. G., et al. (2011). TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity. Proceedings of the National Academy of Sciences (PNAS). 3

  • Rutigliano, G., et al. (2018). The Case for TAAR1 as a Modulator of Central Nervous System Function. Frontiers in Pharmacology. 2

  • Zhang, X., et al. (2021). Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist. ACS Medicinal Chemistry Letters (PMC). 5

Sources

Application

Application Notes and Protocols: N-[(4-methylsulfanylphenyl)methyl]ethanamine as a Bifunctional Building Block for Heterocyclic Synthesis

Executive Summary N-[(4-methylsulfanylphenyl)methyl]ethanamine (also known as N-ethyl-4-(methylthio)benzylamine) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(4-methylsulfanylphenyl)methyl]ethanamine (also known as N-ethyl-4-(methylthio)benzylamine) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug discovery. Featuring a sterically tuned secondary amine and a para-methylsulfanyl (-SMe) substituent, this compound serves as a critical synthon for constructing complex nitrogen-containing heterocycles, particularly pyrimidine-, pyrazole-, and quinoline-based kinase inhibitors.

This application note provides a comprehensive guide to utilizing this building block, focusing on the causality behind reaction conditions, regioselective nucleophilic aromatic substitution (SNAr), and the strategic oxidation of the thioether moiety to tune physicochemical properties.

Physicochemical Profiling & Structural Rationale

In rational drug design, every functional group must serve a distinct purpose. The structural features of N-[(4-methylsulfanylphenyl)methyl]ethanamine offer specific advantages for heterocyclic synthesis:

  • The N-Ethylbenzylamine Core : The secondary amine acts as a potent nucleophile. Unlike primary amines, the N-ethyl group restricts the conformational flexibility of the resulting heteroarylamine. This steric bulk enhances target selectivity (e.g., in Clk/Dyrk or Pim1 kinase inhibitors) and increases lipophilicity, which is crucial for cellular permeability[1].

  • The Thioether (-SMe) Pharmacophore : The methylsulfanyl group is a latent, modifiable handle. While it can participate in weak hydrophobic interactions, its primary utility lies in the "thioether-sulfoxide-sulfone oxidation ladder"[2]. Oxidation to a sulfone introduces two strong hydrogen bond acceptors, significantly altering the Topological Polar Surface Area (TPSA) and frequently enhancing binding affinity to the kinase hinge region[3].

Table 1: Physicochemical Properties of the Building Block
PropertyValueStructural Implication
Molecular Weight 181.30 g/mol Low MW allows for downstream elaboration without exceeding Lipinski limits.
LogP (Estimated) ~2.8Optimal lipophilicity for membrane permeability.
TPSA 37.3 ŲLow polar surface area; easily increased via thioether oxidation.
Nucleophilicity HighSecondary amine is highly reactive toward electron-deficient heterocycles.
Oxidation Potential HighThioether is readily oxidized to sulfoxide (+16 Da) or sulfone (+32 Da).

Core Workflow: Synthesis of Functionalized Pyrimidines via SNAr

The synthesis of 2,4-diaminopyrimidine scaffolds—a privileged structure in oncology and infectious disease—relies heavily on SNAr reactions. When reacting N-[(4-methylsulfanylphenyl)methyl]ethanamine with 2,4-dichloropyrimidine, the reaction is highly regioselective for the C4 position[4].

Mechanistic Causality : The C4 position of 2,4-dichloropyrimidine is significantly more electrophilic than C2. The intermediate Meisenheimer complex formed at C4 is stabilized by both electronegative nitrogen atoms in the pyrimidine ring. Utilizing a polar protic solvent (such as ethanol) stabilizes this polar transition state via hydrogen bonding. Furthermore, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is essential to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the nucleophilic secondary amine[4].

SNAr_Mechanism N1 2,4-Dichloropyrimidine (Electrophile) N3 Meisenheimer Complex (Stabilized at C4) N1->N3 Attack at C4 N2 N-[(4-methylsulfanylphenyl) methyl]ethanamine N2->N3 Lone pair donation N4 C4-Substituted Pyrimidine + HCl N3->N4 Chloride Elimination

Caption: Regioselective SNAr mechanism forming the C4-substituted pyrimidine intermediate.

Table 2: Reaction Optimization Matrix for SNAr Coupling

To demonstrate the causality of the chosen protocol, the following optimization matrix highlights why specific conditions are mandated:

SolventBaseTemp (°C)Yield (%)Mechanistic Observation
THFTEA6045Aprotic solvent fails to adequately stabilize the Meisenheimer complex.
DMFK₂CO₃9065High temp in DMF leads to bis-substitution and degradation.
EtOH DIPEA 80 88 Protic solvent stabilizes transition state; clean regioselectivity.
i-PrOHDIPEA9085Good yield, but requires extended reaction times due to lower solubility.

Strategic Thioether Oxidation for Property Tuning

Following the SNAr coupling, the thioether is frequently oxidized. Direct oxidation to the sulfone is a reliable method to improve the metabolic stability of the compound, as unmodified thioethers are prone to rapid, uncalibrated oxidation by reactive oxygen species (ROS) or cytochrome P450 enzymes in vivo[5]. Reagents like meta-chloroperoxybenzoic acid (mCPBA) or Oxone are typically employed to push the oxidation ladder completely to the sulfone, locking the molecule into a stable, highly functionalized state[2].

Synthetic_Workflow Step1 Building Block N-[(4-methylsulfanylphenyl)methyl]ethanamine Step2 SNAr Coupling (e.g., 2,4-Dichloropyrimidine) Step1->Step2 DIPEA, EtOH, 80°C Step3 Thioether Oxidation (mCPBA or Oxone) Step2->Step3 Isolate Intermediate Step4 Sulfone-Functionalized Heterocycle (Kinase Inhibitor) Step3->Step4 TPSA & H-Bond Tuning

Caption: Complete synthetic workflow from building block to sulfone-functionalized heterocycle.

Self-Validating Experimental Protocols

Protocol 1: Regioselective SNAr Coupling

Objective: Synthesize 2-chloro-N-ethyl-N-(4-(methylthio)benzyl)pyrimidin-4-amine.

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4-dichloropyrimidine (1.0 mmol) in absolute ethanol (10 mL).

  • Addition: Add N-[(4-methylsulfanylphenyl)methyl]ethanamine (1.1 mmol) dropwise at room temperature, followed by DIPEA (2.0 mmol).

    • Causality Note: DIPEA is added in excess to ensure the reaction medium remains basic, preventing the formation of the unreactive amine hydrochloride salt.

  • Reaction: Heat the mixture to 80 °C and stir for 4 hours.

  • Validation Checkpoint (Self-Validation): Withdraw 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS. The reaction is deemed complete when the starting pyrimidine mass is fully consumed and the [M+H]⁺ peak corresponding to the mono-substituted intermediate dominates. TLC (Hexanes:EtOAc 7:3) should reveal a new, lower Rf UV-active spot.

  • Workup: Concentrate the mixture in vacuo. Partition the residue between EtOAc (20 mL) and saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with EtOAc (2 × 15 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol 2: Oxidation of Thioether to Sulfone

Objective: Convert the thioether intermediate to the corresponding sulfone to increase TPSA and metabolic stability.

  • Setup: Dissolve the purified intermediate from Protocol 1 (1.0 mmol) in anhydrous dichloromethane (DCM, 15 mL) and cool to 0 °C in an ice bath.

  • Addition: Slowly add mCPBA (77% max, 2.2 mmol) in small portions over 10 minutes.

    • Causality Note: 2.2 equivalents are strictly required to push the reaction past the sulfoxide intermediate to the fully oxidized sulfone. The ice bath prevents exothermic degradation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint (Self-Validation): Thioether oxidation proceeds stepwise. Monitor by LC-MS to ensure complete conversion from the intermediate sulfoxide ([M+H]⁺ + 16 Da) to the desired sulfone ([M+H]⁺ + 32 Da). If the sulfoxide peak persists, add 0.2 eq of additional mCPBA and stir for 30 more minutes.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to destroy excess peroxide. Wash the organic layer with saturated aqueous NaHCO₃ (3 × 15 mL) to remove meta-chlorobenzoic acid. Dry over Na₂SO₄, concentrate, and crystallize the final heterocyclic product.

References

1.[3] Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. NIH Public Access.[Link] 2.[5] Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. NIH Public Access.[Link] 3.[2] Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. ChemAxon. [Link] 4.[1] Substituted pyrimidine inhibitors of the Clk and Dyrk kinases. UNC.[Link] 5.[4] Amino pyrimidine anticancer compounds. Google Patents (WO2010141406A2).

Sources

Method

Application Note: Advanced Experimental Protocols for One-Pot Reductive Amination Synthesis

Introduction & Mechanistic Rationale Reductive amination is a cornerstone transformation in organic synthesis and pharmaceutical development, enabling the efficient construction of secondary and tertiary amines from prim...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Reductive amination is a cornerstone transformation in organic synthesis and pharmaceutical development, enabling the efficient construction of secondary and tertiary amines from primary or secondary amines and carbonyl compounds (aldehydes or ketones). The "one-pot" approach streamlines this process by conducting both the condensation (imine/iminium formation) and the subsequent reduction in a single reaction vessel[1].

Mechanistically, the reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form a transient imine or iminium ion. The success of a one-pot protocol hinges on the kinetic selectivity of the reducing agent: it must reduce the highly electrophilic iminium intermediate much faster than it reduces the starting carbonyl compound[2]. If the reducing agent is too aggressive (e.g., standard


 without modification), it will prematurely reduce the aldehyde or ketone to an alcohol, drastically lowering the amine yield[3].

Reagent Selection & Causality

To engineer a self-validating and high-yielding protocol, the choice of reducing agent, solvent, and pH must be carefully calibrated:

  • Reducing Agents : Sodium triacetoxyborohydride (STAB,

    
    ) is the gold standard for one-pot reductive aminations. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering STAB a mild reducing agent that is highly selective for iminium ions over aldehydes and ketones[1][2]. Sodium cyanoborohydride (
    
    
    
    ) is another excellent alternative, particularly effective under mildly acidic conditions, though it carries higher toxicity risks due to potential hydrogen cyanide gas generation[3][4].
  • Solvent Systems : 1,2-Dichloroethane (DCE) is the preferred solvent for STAB-mediated reactions due to optimal solubility and reaction kinetics. Tetrahydrofuran (THF) and occasionally acetonitrile are also viable[2][5]. For greener alternatives, methanol is often used with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    [3], and recent advances have even demonstrated the use of glycerol with standard 
    
    
    
    .
  • pH Optimization : The formation of the imine/iminium ion is favored under mildly acidic conditions (pH 4-6). If the pH is too low, the amine nucleophile is protonated and rendered unreactive. If too high, the carbonyl group is insufficiently activated. Acetic acid (AcOH) is typically used as a stoichiometric additive or catalyst to achieve this balance[2][3].

Workflow & Logical Relationships

ReductiveAmination A Carbonyl Compound (Aldehyde/Ketone) E Reducing Agent (STAB or NaBH3CN) A->E Direct Reduction (Slow/Undesired) B Amine Nucleophile (1° or 2° Amine) C Acid Catalyst (AcOH, pH 4-6) D Imine / Iminium Intermediate C->D Dehydration (-H2O) D->E In-situ Addition F Alkylated Amine (Target Product) E->F Hydride Transfer (Fast) G Alcohol Byproduct (Premature Reduction) E->G Side Reaction AB AB AB->C Mix in Solvent

Logical workflow and kinetic pathways of one-pot reductive amination.

Quantitative Comparison of Reducing Agents

To assist in experimental design, the following table summarizes the operational parameters of common reducing agents used in reductive amination[2][3][6]:

Reducing AgentReagent FormulaOptimal pHSolvent CompatibilitySelectivity (Imine vs. Carbonyl)Toxicity / Safety Profile
Sodium Triacetoxyborohydride (STAB)

5 - 7DCE, THF, DCMExcellentLow toxicity, moisture sensitive
Sodium Cyanoborohydride

4 - 6MeOH, EtOH, THFVery GoodHigh toxicity (HCN risk at low pH)
Sodium Borohydride

7 - 9MeOH, EtOH, GlycerolPoor (requires pre-formation of imine)Moderate, reacts violently with acid

Detailed Experimental Methodologies

Protocol A: Standard One-Pot Synthesis Using Sodium Triacetoxyborohydride (STAB)

This protocol is highly effective for the synthesis of secondary and tertiary amines from aldehydes or ketones[3][5].

Materials:

  • Primary or secondary amine (1.0 equiv.)

  • Aldehyde or ketone (1.0 - 1.2 equiv.)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv.)

  • Glacial acetic acid (1.0 equiv.)

  • Anhydrous 1,2-dichloroethane (DCE) or THF (10 mL / mmol amine)

  • Saturated aqueous

    
     solution
    

Step-by-Step Procedure:

  • Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (nitrogen or argon), add the amine (1.0 equiv.) and the carbonyl compound (1.0-1.2 equiv.) dissolved in anhydrous DCE or THF[3][5].

  • Acidification : Add glacial acetic acid (1.0 equiv.) to the stirring solution. This adjusts the pH to ~5, optimizing iminium ion formation[2].

  • Imine Formation : Stir the mixture at room temperature (20-25°C) for 30 to 60 minutes. Self-Validation Check: Monitor the disappearance of the starting materials via TLC or LC-MS to confirm imine formation prior to adding the reductant[3].

  • Reduction : Cool the reaction mixture to 0°C using an ice bath. Add STAB (1.5 equiv.) portion-wise over 5-10 minutes to control any mild exotherm[3][5].

  • Reaction Progression : Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1 to 12 hours (aldehydes typically require 1-2 hours; ketones may require up to 12 hours).

  • Quenching & Workup : Once LC-MS indicates complete consumption of the imine, quench the reaction by the slow, dropwise addition of saturated aqueous

    
     until gas evolution ceases and the pH is slightly basic (~pH 8)[3][5].
    
  • Extraction : Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure[3].
    
  • Purification : Purify the crude residue via flash column chromatography (e.g., silica gel or NH-functionalized silica) to yield the pure alkylated amine[5].

Protocol B: Green Chemistry Alternative Using in Glycerol

For laboratories prioritizing green chemistry, this metal-free, catalyst-free protocol utilizes standard ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 in a biodegradable solvent.

Materials:

  • Amine (10 mmol)

  • Aldehyde (10 mmol)

  • Sodium borohydride (

    
    ) (12 mmol)
    
  • Glycerol (3 mL)

  • Ethyl acetate (for extraction)

Step-by-Step Procedure:

  • Setup : In a reaction vial, combine the amine (10 mmol) and aldehyde (10 mmol) in 3 mL of glycerol[6].

  • Reduction : Add

    
     (12 mmol) directly to the mixture.
    
  • Heating : Vigorously stir the mixture at 70°C for approximately 40 minutes[6]. Note: Glycerol acts as both a green solvent and a stabilizing medium that modulates the reactivity of

    
    , preventing premature reduction of the aldehyde.
    
  • Workup : Upon completion (monitored by TLC), cool the mixture to room temperature and extract with ethyl acetate (10 mL).

  • Isolation : Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the pure product[6].

Troubleshooting & Optimization

  • Low Yield / High Alcohol Byproduct : This indicates the reducing agent is attacking the carbonyl before the imine forms. Solution: Ensure anhydrous conditions. Pre-stir the amine, carbonyl, and acid for a longer duration before adding the reducing agent. Switch from

    
     to the more selective STAB[3].
    
  • Over-alkylation (Dialkylation of Primary Amines) : Primary amines can sometimes be converted to tertiary amines if the secondary amine product reacts with another equivalent of the carbonyl. Solution: Use a slight excess of the primary amine (1.2 - 1.5 equiv.) relative to the carbonyl compound, or slowly add the carbonyl compound via syringe pump[2].

  • Sluggish Reaction with Ketones : Ketones are sterically hindered and less electrophilic than aldehydes. Solution: Increase the reaction temperature slightly, or add a stronger Lewis acid catalyst (e.g.,

    
    ) to drive imine formation prior to reduction.
    

References

  • Organic Chemistry Portal. "Sodium triacetoxyborohydride". Source: Organic Chemistry Portal.
  • BenchChem. "Technical Support Center: Reductive Amination for Secondary Amine Synthesis". Source: BenchChem.
  • Indian Academy of Sciences. "Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent". Source: Journal of Chemical Sciences.
  • Scholaris. "Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones". Source: Scholaris.ca.
  • TCI Chemicals. "TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride". Source: TCI Chemicals.
  • JoVE. "Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones". Source: JoVE.

Sources

Application

Application Note: Orthogonal Monitoring of Secondary Amine Synthesis via TLC and LC-MS

Introduction & Synthetic Challenges Secondary amines are indispensable pharmacophores embedded in numerous bioactive compounds and blockbuster therapeutics, including fluoxetine and ephedrine[1]. The most robust and wide...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Challenges

Secondary amines are indispensable pharmacophores embedded in numerous bioactive compounds and blockbuster therapeutics, including fluoxetine and ephedrine[1]. The most robust and widely utilized synthetic route to these molecules is reductive amination . This cascade reaction involves the condensation of a primary amine with a carbonyl compound (aldehyde or ketone) to form a transient imine intermediate, followed by in situ reduction using hydride donors such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)[1][2][3].

Despite its utility, reductive amination is highly susceptible to over-alkylation , where the newly formed secondary amine reacts with another equivalent of the carbonyl compound to yield an undesired tertiary amine. To ensure precise chemoselectivity and maximize yield, drug development professionals must employ a self-validating, orthogonal monitoring strategy. This application note outlines the causal logic and step-by-step protocols for tracking reductive aminations using Thin Layer Chromatography (TLC) for real-time chemoselective visualization[4][5], and Liquid Chromatography-Mass Spectrometry (LC-MS) for exact structural elucidation[3][6].

Mechanistic Causality: The Need for Orthogonal Analysis

Relying on a single analytical technique during amine synthesis introduces critical blind spots. An orthogonal approach bridges the gap between qualitative tracking and quantitative structural confirmation.

  • The TLC Advantage (Chemoselectivity): Silica gel TLC provides immediate, qualitative feedback on reaction progress. However, standard UV visualization cannot differentiate between primary, secondary, and tertiary amines. By utilizing chemoselective derivatization stains, chemists can visually differentiate substitution levels. Ninhydrin reacts strongly with primary amines to form a deep blue/purple complex (Ruhemann's purple), while secondary amines yield distinct orange or brown spots[4][7]. Conversely, Dragendorff's reagent selectively precipitates with tertiary amines and alkaloids, forming bright orange complexes[5][7]. This visual differentiation instantly alerts the chemist to over-alkylation.

  • The LC-MS Advantage (Structural Confirmation): TLC cannot confirm molecular weight or easily track the transient imine intermediate, which often hydrolyzes back to starting materials on acidic silica plates. LC-MS equipped with Electrospray Ionization (ESI+) provides exact mass tracking. It allows the chemist to observe the protonated imine intermediate (

    
    ) and its subsequent +2 Da shift upon reduction to the final secondary amine[3][6].
    

Experimental Workflow Visualization

G Reaction Reductive Amination (Primary Amine + Carbonyl) Imine Imine Intermediate Formation Reaction->Imine Reduction Reduction (NaBH3CN / NaBH(OAc)3) Imine->Reduction Sampling Reaction Aliquot Sampling & Quenching Imine->Sampling SecAmine Secondary Amine Product Reduction->SecAmine Reduction->Sampling SecAmine->Sampling TLC TLC Analysis (Ninhydrin / Dragendorff) Sampling->TLC Rapid Visual LCMS LC-MS Analysis (ESI+ / MRM) Sampling->LCMS Exact Mass

Workflow for orthogonal monitoring of reductive amination via TLC and LC-MS.

Experimental Protocols

Protocol 1: Chemoselective TLC Monitoring

This protocol utilizes a self-validating co-spotting technique to eliminate matrix-induced


 artifacts, coupled with chemoselective staining to track the amine substitution class.
  • Reaction Sampling & Co-Spotting: Withdraw 5 µL of the reaction mixture and dilute in 100 µL of methanol. On a Silica Gel 60

    
     plate, spot the diluted reaction mixture. On the same plate, spot pure reference standards of the primary amine and the carbonyl compound. Finally, create a "co-spot" by overlaying the reaction mixture and the starting materials[2].
    
  • Mobile Phase Optimization (Causality Step): Develop the plate in a pre-optimized mobile phase (e.g.,

    
     at 90:9:1). Causality: Amines possess a lone pair that strongly interacts with the acidic silanol groups on the silica stationary phase, causing severe band broadening (streaking). Adding a volatile base like aqueous 
    
    
    
    neutralizes these silanols, ensuring tight spots for accurate
    
    
    calculation.
  • Visualization (UV & Ninhydrin): Examine the plate under UV light (254 nm) to track aromatic moieties[2]. Next, dip the plate in a modified Ninhydrin solution optimized for secondary amines (0.75 g ninhydrin, 250 mL 95% EtOH, 2.5 mL glacial acetic acid)[4]. Heat the plate gently with a heat gun. Primary amines will rapidly turn blue/purple, while the desired secondary amine will appear as an orange/brown spot[4][7].

  • Over-alkylation Check (Dragendorff's Stain): To ensure no tertiary amine has formed, dip a parallel developed plate into Dragendorff's reagent (a mixture of bismuth(III) nitrate basic and potassium iodide in acetic acid/water)[5][7]. The immediate appearance of bright orange spots indicates tertiary amine formation[5].

Protocol 2: LC-MS Reaction Monitoring

This protocol ensures the exact mass of the transient imine and the final secondary amine are captured without instrument contamination.

  • Quenching & Sample Preparation (Critical Step): Withdraw 10 µL of the reaction mixture and immediately quench with 100 µL of 1M aqueous

    
     or 
    
    
    
    . Causality: Unquenched borohydride reducing agents (like
    
    
    ) are highly problematic for LC-MS. If injected directly, they can reduce the transient imine intermediate inside the heated ESI source, yielding a false positive for the secondary amine product. Furthermore, active borohydrides can precipitate and irreversibly plug the ESI capillary[3].
  • Extraction & Dilution: Extract the quenched mixture with 200 µL of ethyl acetate. Evaporate the organic layer under a stream of nitrogen, and reconstitute the residue in 1 mL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 1–2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size). Elute using a rapid gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) over 3–5 minutes.

  • Mass Spectrometry (ESI+): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the full scan (

    
     100–1000) to track the depletion of the primary amine, the formation of the imine intermediate, and the final secondary amine product[6].
    

Data Presentation

Table 1: TLC Staining Profiles for Amine Substitution Tracking

Amine Class Ninhydrin Stain Result[4][7] Dragendorff's Stain Result[5] Diagnostic Utility
Primary Amine (Starting Material) Deep Blue / Purple Negative / Faint Tracks consumption of starting material.
Secondary Amine (Desired Product) Orange / Brown Positive (Orange/Brown) Confirms successful reductive amination.

| Tertiary Amine (Undesired Byproduct)| Negative (No color change) | Bright Orange | Flags over-alkylation / poor chemoselectivity. |

Table 2: Expected LC-MS m/z Shifts for a Model Reductive Amination (Model Reaction: Aniline + Benzaldehyde


 N-Benzylaniline)
| Reaction Species | Chemical Formula | Exact Mass | Expected ESI+ 

(

) | | :--- | :--- | :--- | :--- | | Aniline (Primary Amine) |

| 93.06 | 94.06 | | Benzaldehyde (Carbonyl) |

| 106.04 | 107.05 | | Imine (Transient Intermediate) |

| 181.09 | 182.09 | | N-Benzylaniline (Secondary Amine) |

| 183.10 | 184.11 (+2 Da from Imine) |

References

1.[4] TLC Staining solutions | Org Prep Daily - WordPress.com. wordpress.com. 4 2. A Practical Catalytic Reductive Amination of Carboxylic Acids - The Royal Society of Chemistry. rsc.org. 2 3.[6] High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry | Organic Process Research & Development - ACS Publications. acs.org. 6 4.[5] TLC Stains | [Analytical Chemistry][Synthesis & Materials]Products - FUJIFILM Wako. fujifilm.com. 5 5.[3] Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry | Waters. waters.com. 3 6. Solid Supported Synthesis of Secondary Amines via Staudinger and microwave aza-Wittig Reactions - Digital Commons @ Butler University. butler.edu. 1 7.[7] TLC Stains Preparation - ChemicalDesk.Com. blogspot.com.7 8. TLC Stains. liv.ac.uk.

Sources

Method

Application Notes and Protocols: N-[(4-methylsulfanylphenyl)methyl]ethanamine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide on N-[(4-methylsulfanylphenyl)methyl]ethan...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on N-[(4-methylsulfanylphenyl)methyl]ethanamine, a versatile secondary amine intermediate. While not extensively documented as a direct precursor in publicly available literature for approved pharmaceuticals, its structural motif is of significant interest in medicinal chemistry. The 4-methylsulfanylbenzylamine core is found in various biologically active molecules. These application notes detail a robust synthetic protocol for its preparation via reductive amination, outline key analytical characterization methods, and discuss its potential applications as a building block in the synthesis of novel pharmaceutical agents. The protocols provided herein are designed to be self-validating, with explanations for critical process parameters grounded in established chemical principles.

Introduction and Rationale

The benzylamine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] The introduction of a methylsulfanyl (or methylthio) group at the 4-position of the phenyl ring modulates the electronic and lipophilic properties of the molecule. This can significantly impact its pharmacokinetic and pharmacodynamic profile, including metabolic stability, receptor binding affinity, and cellular permeability. N-[(4-methylsulfanylphenyl)methyl]ethanamine serves as a valuable secondary amine intermediate, offering a reactive handle for the introduction of this substituted benzyl moiety into more complex target molecules. Its synthesis from readily available starting materials makes it an attractive component for discovery and development campaigns.

Synthetic Protocol: Reductive Amination

The most direct and widely applicable method for the synthesis of N-[(4-methylsulfanylphenyl)methyl]ethanamine is the reductive amination of 4-(methylthio)benzaldehyde with ethylamine.[2][3] This one-pot reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical to prevent the reduction of the starting aldehyde before imine formation.

Reaction Mechanism

The reaction begins with the nucleophilic attack of ethylamine on the carbonyl carbon of 4-(methylthio)benzaldehyde, forming a hemiaminal intermediate. This is followed by the elimination of water to yield a Schiff base (imine). A selective reducing agent then delivers a hydride to the imine carbon, resulting in the final product.

Recommended Reducing Agents

Several reducing agents are suitable for this transformation, with sodium triacetoxyborohydride [NaBH(OAc)₃] and sodium cyanoborohydride (NaBH₃CN) being the most common and effective.[2]

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride [NaBH(OAc)₃] Mild and selective for imines over aldehydes. Does not require strict pH control. Less toxic than cyanoborohydride.Can be more expensive.
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for imines. Effective at acidic pH where imine formation is favored.Highly toxic (releases HCN gas under strongly acidic conditions). Requires careful pH monitoring.

For general laboratory use, sodium triacetoxyborohydride is the recommended reagent due to its comparable efficacy and superior safety profile.

Detailed Experimental Protocol

Materials:

  • 4-(Methylthio)benzaldehyde

  • Ethylamine (as a solution in a suitable solvent, e.g., 2.0 M in THF or ethanol)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-(methylthio)benzaldehyde (1.0 eq).

  • Dissolve the aldehyde in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 5-10 mL per gram of aldehyde).

  • Add ethylamine solution (1.1-1.2 eq) to the stirring solution at room temperature.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture for 20-30 minutes at room temperature.

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. Note: The addition may cause some gas evolution.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium chloride (brine) solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Workup & Isolation aldehyde 4-(Methylthio)benzaldehyde in DCM stir Stir at RT (Imine Formation) aldehyde->stir ethylamine Ethylamine Solution ethylamine->stir acid Glacial Acetic Acid acid->stir reducer Add NaBH(OAc)3 stir->reducer react Stir at RT (12-24h) reducer->react quench Quench with NaHCO3 (aq) react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate dry->concentrate purify Purification (Silica Gel Chromatography) concentrate->purify product N-[(4-methylsulfanylphenyl)methyl]ethanamine purify->product G cluster_reactions Derivatization Reactions cluster_products Potential Products start N-[(4-methylsulfanylphenyl)methyl]ethanamine alkylation N-Alkylation start->alkylation acylation N-Acylation start->acylation sulfonylation N-Sulfonylation start->sulfonylation tertiary_amine Tertiary Amines alkylation->tertiary_amine amide Amides acylation->amide sulfonamide Sulfonamides sulfonylation->sulfonamide end Novel Pharmaceutical Candidates tertiary_amine->end amide->end sulfonamide->end

Caption: Derivatization pathways for pharmaceutical applications.

Safety and Handling

  • Handling: N-[(4-methylsulfanylphenyl)methyl]ethanamine should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: The toxicological properties have not been extensively studied. As with any novel chemical, it should be treated as potentially hazardous.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

N-[(4-methylsulfanylphenyl)methyl]ethanamine is a readily accessible and versatile intermediate for pharmaceutical research and development. The synthetic protocol detailed in these notes, centered on reductive amination, provides a reliable and scalable method for its preparation. Its utility as a scaffold for introducing the electronically and sterically distinct 4-methylsulfanylbenzyl group makes it a valuable tool for medicinal chemists aiming to explore new chemical space in the pursuit of novel therapeutics.

References

  • (No Author). (2012, June 15). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Google Patents. (n.d.). CN112174837B - Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). N-ethyl-1-(4-(methylthio)phenyl)ethan-1-amine. PubChem. [Link]

  • Kozic, T., et al. (2012, March 10). Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method. Forensic Science International. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Aloiau, A. N., et al. (2024, February). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. ResearchGate. [Link]

  • Perni, R. B., et al. (1998). Synthesis and antitumor activity of 4-aminomethylthioxanthenone and 5-aminomethylbenzothiopyranoindazole derivatives. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). 4-Methylthiomethamphetamine. [Link]

  • Organic Syntheses. (n.d.). Ethylamine, N-methyl-. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Ethyl-N-methylbenzylamine. PubChem. [Link]

  • Google Patents. (n.d.). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
  • Zhang, S., et al. (2025, October 24). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Angewandte Chemie International Edition. [Link]

  • Scribd. (n.d.). Reductive Amination of Benzaldehyde. [Link]

  • ResearchGate. (2026, February 27). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • Kumar, A., et al. (2020, May 29). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024, January 3). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

Sources

Application

Application Note: Substituted Benzylamines as Privileged Scaffolds in Target-Directed Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Structural causality, assay validation, and step-by-step protocols for target-specific screening. Executive Summary Sub...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Structural causality, assay validation, and step-by-step protocols for target-specific screening.

Executive Summary

Substituted benzylamines represent a highly versatile, "privileged" pharmacophore in medicinal chemistry. Due to their structural similarity to endogenous monoamine neurotransmitters and their synthetic tractability via reductive amination, benzylamine derivatives are frequently utilized as foundational scaffolds in high-throughput screening (HTS) libraries. This application note explores the mechanistic causality behind benzylamine scaffold design and provides validated, self-calibrating protocols for two critical therapeutic applications: selective Monoamine Oxidase B (MAO-B) inhibition for neurodegenerative diseases, and Acetyltransferase Eis inhibition for combating drug-resistant Mycobacterium tuberculosis (Mtb).

The Benzylamine Pharmacophore: Mechanistic Causality

The efficacy of the benzylamine scaffold lies in its modularity and biomimetic properties. The primary or secondary amine acts as a critical hydrogen-bond donor/acceptor, while the benzylic linker provides rotational flexibility, allowing the aromatic ring to optimally orient within deep hydrophobic enzymatic pockets.

  • In Neurodegeneration (MAO-B): MAO-B naturally deaminates endogenous benzylamine and phenylethylamine. By appending bulky, electron-withdrawing groups (e.g., sulfonamides or benzothiazoles) to the benzylamine core, the molecule transforms from a substrate into a tightly binding inhibitor that occupies the FAD-containing active site, preventing the oxidative deamination of dopamine .

  • In Antimicrobial Resistance (Mtb Eis): The Eis enzyme acetylates aminoglycosides, rendering them inactive. Benzyloxy-benzylamine derivatives exploit a meta-relationship between the benzyloxy and benzylamine rings. The solvent-exposed nitrogen of the benzylamine forms a critical, high-affinity hydrogen bond (3.0 Å) with the hydroxyl sidechain of Asp26 in the Eis active site, competitively blocking aminoglycoside entry .

BenzylamineWorkflow A Substituted Benzylamine Library (Scaffold Generation) B High-Throughput Screening (Enzymatic Assays) A->B C Hit Identification (IC50 < 5 µM) B->C D MAO-B Inhibition (Neurodegeneration) C->D E Eis Acetyltransferase (Tuberculosis) C->E F SAR Optimization & Kinetic Validation D->F E->F G Preclinical Lead Candidate F->G

Caption: Workflow for benzylamine-based drug discovery and target validation.

Application 1: Selective MAO-B Inhibition

Recent structure-activity relationship (SAR) studies have demonstrated that benzylamine-sulfonamide hybrids exhibit profound selectivity for human MAO-B over MAO-A. The addition of a 5-chlorobenzothiazole moiety pushes the inhibition modality into a non-competitive space, indicating allosteric stabilization or irreversible active-site occlusion .

Quantitative SAR Data Summary

Table 1: Inhibitory Activity of Benzylamine-Sulfonamide Derivatives against hMAO-B

Compound IDBenzyl Ring Substitution (R1)Heterocyclic Moiety (R2)hMAO-B IC₅₀ (µM)Inhibition Modality
BB-4h 3-NO₂5-Cl-Benzothiazole2.95 ± 0.09Competitive
4i 4-F5-Cl-Benzothiazole0.041 ± 0.001Non-competitive
4t 4-CH₃5-Cl-Benzothiazole0.065 ± 0.002Non-competitive
Selegiline ControlControl0.037 ± 0.001Irreversible
Protocol: hMAO-B Enzyme Inhibition and Kinetic Assay

Scientific Rationale: This assay utilizes kynuramine as a non-fluorescent substrate. MAO-B oxidatively deaminates kynuramine to yield 4-hydroxyquinoline, a highly fluorescent byproduct. This allows for high-sensitivity, real-time kinetic tracking.

Reagents & Materials:

  • Recombinant human MAO-B (hMAO-B)

  • Kynuramine dihydrobromide (Substrate)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Black, flat-bottom 96-well microplates

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer at exactly pH 7.4. Causality: Maintaining pH 7.4 is critical; deviations alter the ionization state of the active site's catalytic water molecules and the FAD cofactor, skewing IC₅₀ values.

  • Enzyme-Inhibitor Pre-incubation: In each well, combine 40 µL of hMAO-B (final concentration optimized to linear velocity, typically 5 µg/mL) with 20 µL of the substituted benzylamine test compound (serial dilutions from 0.001 to 100 µM). Incubate at 37°C for 15 minutes. Causality: Pre-incubation ensures thermodynamic equilibrium between the enzyme and inhibitor, which is strictly required to accurately plot Lineweaver-Burk kinetics for non-competitive inhibitors .

  • Reaction Initiation: Add 40 µL of kynuramine (final concentration 40 µM) to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 30 minutes at 37°C using

    
     = 310 nm and 
    
    
    
    = 400 nm.
  • Self-Validation & Quality Control:

    • Positive Control: Run Selegiline concurrently.

    • Blank Subtraction: Include wells containing buffer, substrate, and compound (no enzyme) to subtract intrinsic compound autofluorescence.

  • Data Analysis: Plot the reciprocal of velocity (1/V) versus the reciprocal of substrate concentration (1/[S]) to generate a Lineweaver-Burk plot. Converging lines on the X-axis indicate non-competitive inhibition, confirming the mechanism of compounds like 4i and 4t .

Application 2: Acetyltransferase Eis Inhibition (Tuberculosis)

The upregulation of the Eis enzyme in Mtb causes clinical resistance to kanamycin by acetylating the drug's primary amines. High-throughput screening identified substituted benzyloxy-benzylamines as potent Eis inhibitors. The rotational flexibility of the meta-substituted benzyloxy group allows the 4-chlorophenyl portion to bind deeply within a hydrophobic pocket of the Eis enzyme, outcompeting the aminoglycoside substrate .

Quantitative SAR Data Summary

Table 2: Eis Inhibitory Activity of Benzyloxy-Benzylamine Derivatives

Compound IDBenzyloxy Substitution (R1)Benzylamine Moiety (R2)Mtb Eis IC₅₀ (µM)Selectivity Profile
Lead 26 4-Cl2-Pyridinyl~2.0High (No off-target AAC inhibition)
Optimized A 3,4-diCl2-Pyridinyl0.9High
Optimized B 4-CF₃2-Pyridinyl1.2High
Protocol: High-Throughput Eis Acetylation Assay

Scientific Rationale: This continuous spectrophotometric assay utilizes Ellman’s reagent (DTNB). When Eis transfers an acetyl group from Acetyl-CoA (AcCoA) to kanamycin, free Coenzyme A (CoA-SH) is released. The free thiol reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB²⁻), yielding a quantifiable yellow color .

Reagents & Materials:

  • Recombinant Mtb Eis protein

  • Kanamycin (KAN), Acetyl-CoA (AcCoA)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Clear, flat-bottom 384-well microplates

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a reaction Master Mix in 50 mM Tris-HCl (pH 8.0) containing: Eis (0.25 µM), KAN (100 µM), AcCoA (40 µM), and DTNB (0.5 mM). Causality: A pH of 8.0 is strictly required to maintain the nucleophilicity of kanamycin's amine groups and to ensure rapid, stoichiometric reaction of the released CoA-SH with DTNB.

  • Compound Dispensing: Dispense 1 µL of benzyloxy-benzylamine derivatives (dissolved in DMSO) into the 384-well plate to achieve a final screening concentration of 20 µM.

  • Reaction Initiation: Dispense 39 µL of the Master Mix into each well using an automated liquid handler.

  • Kinetic Readout: Monitor absorbance at 412 nm continuously for 20 minutes at room temperature. Calculate the initial velocity (

    
    ) from the linear portion of the absorbance-time curve.
    
  • Self-Validation & Quality Control:

    • Z'-Factor Calculation: Include 16 wells of full reaction (DMSO only, 0% inhibition) and 16 wells lacking KAN (100% inhibition background). A Z'-factor > 0.6 validates the assay for HTS.

    • False-Positive Triage: Because DTNB reacts with thiols, any benzylamine derivative containing a free thiol or acting as a pan-assay interference compound (PAIN) must be triaged via a secondary orthogonal assay (e.g., mass spectrometry-based acetylation tracking).

References

  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Discovery of substituted benzyloxy-benzylamine inhibitors of acetyltransferase Eis and their anti-mycobacterial activity. European Journal of Medicinal Chemistry.[Link]

  • Discovery and mechanistic analysis of structurally diverse inhibitors of acetyltransferase Eis among FDA-approved drugs. Biochemistry.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Dialkylation in N-Benzyl-N-ethylamine Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of N-benzyl-N-ethylamine, with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of N-benzyl-N-ethylamine, with a specific focus on minimizing the formation of the dialkylated byproduct, N,N-dibenzyl-ethylamine. Here, we provide in-depth, evidence-based solutions and explanations to help you optimize your synthetic protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of N-benzyl-N-ethylamine and offers targeted solutions.

Q1: I am observing a significant amount of N,N-dibenzyl-ethylamine in my reaction mixture. What are the primary causes?

The formation of the dialkylated byproduct is a common issue in the N-alkylation of primary amines.[1][2] The primary reason is that the desired monoalkylated product, N-benzyl-N-ethylamine, is often more nucleophilic than the starting primary amine, ethylamine.[1] This increased nucleophilicity makes it compete effectively for the alkylating agent (e.g., benzyl halide), leading to a second alkylation event.[1][2]

Several factors can contribute to this issue:

  • Relative Nucleophilicity: The electron-donating effect of the newly introduced benzyl group increases the electron density on the nitrogen atom of N-benzyl-N-ethylamine, making it a stronger nucleophile than ethylamine.[1]

  • Reaction Stoichiometry: Using a 1:1 molar ratio of ethylamine to the benzylating agent often results in a mixture of mono- and dialkylated products, as well as unreacted starting material.

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of dialkylation.

  • Base and Solvent: The choice of base and solvent can significantly influence the reaction's selectivity.

Q2: How can I adjust my reaction conditions to favor the formation of the mono-alkylated product, N-benzyl-N-ethylamine?

Optimizing your reaction conditions is crucial for maximizing the yield of the desired secondary amine. Here are several strategies you can employ:

Strategy 1: Molar Ratio Adjustment

A straightforward approach is to use a large excess of the primary amine (ethylamine) relative to the benzylating agent. This stoichiometric imbalance ensures that the benzylating agent is more likely to react with the more abundant ethylamine rather than the N-benzyl-N-ethylamine product that forms.[1]

Parameter Recommendation Rationale
Ethylamine : Benzylating Agent 3:1 to 10:1Increases the statistical probability of the benzylating agent reacting with ethylamine.
Strategy 2: Controlled Addition of the Alkylating Agent

Slow, dropwise addition of the benzylating agent to the reaction mixture containing ethylamine can help maintain a low concentration of the alkylating agent at any given time. This technique minimizes the chance of the mono-alkylated product reacting further.

Strategy 3: Temperature Control

Running the reaction at lower temperatures can help control the reaction rate and improve selectivity. While this may require longer reaction times, it often reduces the formation of byproducts.

Q3: My attempts to control dialkylation through stoichiometry and temperature have been unsuccessful. What alternative synthetic methods should I consider?

When direct alkylation proves problematic, alternative methods that offer greater control over mono-alkylation should be explored. Reductive amination is a highly effective and widely used alternative.[1][3]

Reductive Amination: A Superior Alternative

Reductive amination involves the reaction of an amine with a carbonyl compound (in this case, ethylamine with benzaldehyde) to form an imine intermediate, which is then reduced to the desired amine.[3][4][5] This method is generally more selective for mono-alkylation.

Experimental Protocol: Reductive Amination for N-Benzyl-N-ethylamine Synthesis [3][6]

  • Imine Formation:

    • In a round-bottom flask, dissolve ethylamine (1.0 equivalent) and benzaldehyde (1.0-1.1 equivalents) in a suitable solvent such as methanol or ethanol.

    • Stir the mixture at room temperature. The formation of the imine can be monitored by techniques like TLC or GC.[6]

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture in an ice bath.

    • Slowly add a reducing agent such as sodium borohydride (NaBH₄) (1.5-2.0 equivalents) portion-wise.[6] Be cautious as the reaction may be exothermic and produce gas.

    • Other selective reducing agents like sodium triacetoxyborohydride (STAB) can also be used, often allowing for a one-pot procedure where the amine, aldehyde, and reducing agent are mixed together.[3]

  • Work-up:

    • After the reduction is complete (as monitored by TLC or GC), quench the reaction by slowly adding water or a dilute acid.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography or distillation to yield pure N-benzyl-N-ethylamine.

G

Caption: Workflow for N-benzyl-N-ethylamine synthesis via reductive amination.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of N-benzyl-N-ethylamine.

Q4: How does the choice of the benzylating agent's leaving group affect dialkylation?

The reactivity of the leaving group on the benzylating agent can influence the rate of both the desired mono-alkylation and the undesired dialkylation. A more reactive leaving group (e.g., iodide or triflate) will lead to a faster reaction overall, which can sometimes make it more difficult to control selectivity.[7][8][9][10]

Leaving Group Reactivity Considerations
I (Iodide)HighVery reactive, may decrease selectivity.
Br (Bromide)ModerateA good balance of reactivity and control.[11]
Cl (Chloride)LowerLess reactive, may require harsher conditions.
OTs (Tosylate)HighGood leaving group, comparable to halides.

Benzyl bromide is a commonly used and effective reagent for this transformation, offering a good compromise between reactivity and selectivity.[11]

Q5: What is the role of the base in controlling dialkylation, and which bases are recommended?

In direct alkylation methods, a base is often used to neutralize the acid byproduct (e.g., HBr) generated during the reaction. The choice of base can be critical. A strong, non-nucleophilic base is preferred.

Some research suggests that using specific bases, such as cesium hydroxide (CsOH), can promote selective mono-N-alkylation over dialkylation.[11][12] The cesium cation is thought to play a role in modulating the reactivity of the amine.[1]

Q6: How does the solvent choice impact the selectivity of the N-alkylation reaction?

The solvent can influence the reaction rate and selectivity by solvating the reactants and intermediates.[13][14][15]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for Sₙ2 reactions like N-alkylation because they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.[13][14] Anhydrous conditions are often recommended.[11][16]

  • Protic Solvents (e.g., Ethanol, Methanol): These solvents can solvate both the cation and the amine nucleophile through hydrogen bonding, which can sometimes reduce the nucleophilicity of the amine and potentially slow down the reaction.

For direct alkylation, polar aprotic solvents like DMF or DMSO are often good choices.[11][14] For reductive amination, protic solvents like methanol or ethanol are commonly used as they are compatible with reducing agents like NaBH₄.[6]

Q7: Can steric hindrance be used to my advantage to prevent dialkylation?

Steric hindrance refers to the spatial arrangement of atoms that can hinder a chemical reaction.[17][18][19] In the context of N-alkylation, if either the primary amine or the alkylating agent has bulky substituents near the reaction center, it can disfavor the second alkylation step, which would lead to an even more sterically crowded product.[18][20]

For the synthesis of N-benzyl-N-ethylamine, the reactants themselves are not particularly sterically hindered. However, this principle is important to consider in the synthesis of other, more substituted secondary amines.

G

Caption: Key experimental factors to control for minimizing dialkylation.

References

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017, May 26). Master Organic Chemistry. [Link]

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. (2025, July 11). CCS Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • N-Dealkylation of Amines. (2022). Molecules, 27(13), 4296. [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019, November 6). Organic Letters, 21(22), 9199-9203. [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines. (2002).
  • Process for the preparation of N-benzylamines. (2002).
  • Ways to reduce the bis amination during a reductive amination? (2023, April 6). Reddit. [Link]

  • Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. (2025, October 24). Advanced Science. [Link]

  • Steric Hindrance as a Factor in the Alkylation of Ambident Anions: The Alkylation of Potassium 2,6-Di-t-butylphenoxide. (1962). Journal of the American Chemical Society, 84(21), 4141-4145. [Link]

  • An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. (2015). ResearchGate. [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023, January 22). ChemTalk. [Link]

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. (2023, April 19). OSTI.GOV. [Link]

  • Alkylation of Amines by Alkyl Halides. (2015, March 17). Chemistry LibreTexts. [Link]

  • Steric hindrance Definition. (2025, August 15). Fiveable. [Link]

  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2013). ResearchGate. [Link]

  • Preparation of N-benzylamines. (2002).
  • Regioselective N-alkylation of Adenine by Nucleophilic Substitution. (2016, December 16). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]

  • Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Pharmaguideline. [Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. (2015). ACS Chemical Neuroscience, 6(8), 1361–1370. [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (2018). Journal of Chemical Sciences, 130(10), 131. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (2025, July 27). Chemistry Steps. [Link]

  • Reactivity – Effect of Substrate Structure, Leaving Group and Attacking Nucleophile. Dalal Institute. [Link]

  • Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. (2025, August 7). ResearchGate. [Link]

  • Flow reductive amination to afford N-benzylaniline 16. (2017). ResearchGate. [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2023). Chemical Science, 14(3), 675–687. [Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. (2022, June 2). Molecules, 27(11), 3594. [Link]

  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. (2013). Organic Letters, 15(18), 4810–4813. [Link]

  • The influence of steric hindrance of the N-dealkylation site upon the... (2018). ResearchGate. [Link]

  • Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. (2020). ChemRxiv. [Link]

  • Leaving Group Effect - Alkyl Halides 003. (2012, March 10). YouTube. [Link]

  • Leaving group. Wikipedia. [Link]

  • A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazolides with NaBH4. (2022, May 30). Beilstein Archives. [Link]

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Optimization

identifying side products in the synthesis of N-[(4-methylsulfanylphenyl)methyl]ethanamine

Technical Support Center: Synthesis of N-[(4-methylsulfanylphenyl)methyl]ethanamine Welcome to the technical support guide for the synthesis of N-[(4-methylsulfanylphenyl)methyl]ethanamine. This resource is designed for...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of N-[(4-methylsulfanylphenyl)methyl]ethanamine

Welcome to the technical support guide for the synthesis of N-[(4-methylsulfanylphenyl)methyl]ethanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a primary focus on identifying and mitigating the formation of key side products. Our goal is to provide you with the causal logic behind experimental outcomes and to offer robust, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing N-[(4-methylsulfanylphenyl)methyl]ethanamine?

The most prevalent and controlled method for synthesizing this target is the reductive amination of 4-(methylsulfanyl)benzaldehyde with ethylamine.[1][2] This two-step, one-pot process involves the initial reaction of the aldehyde and amine to form a Schiff base (imine intermediate), which is then reduced in situ to the desired secondary amine. This method is generally preferred over direct N-alkylation with a benzyl halide because it offers superior control and minimizes the significant issue of overalkylation that plagues direct alkylation methods.[3][4]

Q2: I am using Sodium Borohydride (NaBH₄) as the reducing agent and see a significant amount of a non-amine impurity. What is it likely to be?

You are likely observing the formation of 4-(methylsulfanyl)benzyl alcohol. Sodium borohydride is a potent reducing agent capable of reducing both the desired imine intermediate and the starting aldehyde.[1][5] If the reduction of the aldehyde occurs before it can form the imine with ethylamine, the corresponding alcohol will be a major side product, leading to lower yields of your target amine.[1] To mitigate this, you can either allow sufficient time for the imine to form before adding the NaBH₄ or, preferably, switch to a milder, more chemoselective reducing agent.[5]

Q3: What are the advantages of using a milder reducing agent like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN)?

Milder reagents like STAB (NaBH(OAc)₃) and NaBH₃CN are selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde or ketone.[1][6] This selectivity is crucial for minimizing the formation of the 4-(methylsulfanyl)benzyl alcohol side product.[1]

  • Sodium Triacetoxyborohydride (STAB) is particularly effective and is often used in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[5]

  • Sodium Cyanoborohydride (NaBH₃CN) is also highly selective and works well in protic solvents like methanol. Its key advantage is that it is most reactive at a slightly acidic pH (4-5) where iminium ion formation is favored, while its ability to reduce the aldehyde is diminished.[1]

Q4: My mass spectrometry results show a peak with a higher molecular weight than my product. What could this be?

A higher molecular weight peak often indicates the formation of a tertiary amine, a common byproduct of reactions involving primary or secondary amines.[3] In this synthesis, the desired secondary amine product, N-[(4-methylsulfanylphenyl)methyl]ethanamine, can act as a nucleophile itself. It can react with another molecule of 4-(methylsulfanyl)benzaldehyde to form a new, more substituted iminium ion, which is then reduced to yield the tertiary amine, N-ethyl-N,N-bis[(4-methylsulfanylphenyl)methyl]amine. This is more likely if the stoichiometry of the aldehyde to the amine is not carefully controlled.

Troubleshooting Guide: Side Product Identification and Mitigation

This section provides a systematic approach to identifying and resolving issues with common side products.

Visualizing the Reaction Pathways

The following diagram illustrates the primary synthetic route to the desired product and the pathways leading to the most common side products.

Aldehyde 4-(Methylsulfanyl)benzaldehyde Imine Imine Intermediate Aldehyde->Imine + Ethylamine Alcohol 4-(Methylsulfanyl)benzyl alcohol (Side Product 1) Aldehyde->Alcohol + [H] (Premature Reduction) Ethylamine Ethylamine Ethylamine->Imine Product N-[(4-methylsulfanylphenyl)methyl]ethanamine (Desired Product) Imine->Product + [H] (Reduction) TertiaryAmine N-Ethyl-N,N-bis[(4-methylsulfanylphenyl)methyl]amine (Side Product 2) Product->TertiaryAmine + Aldehyde, then +[H]

Caption: Reaction scheme for reductive amination and key side product pathways.

Side Product Summary Table
Observed Issue Potential Side Product Molecular Weight ( g/mol ) Probable Cause Recommended Action
TLC/GC shows a more polar spot/peak than the product; MS peak at m/z ~154.4-(Methylsulfanyl)benzyl alcohol154.23Premature reduction of the starting aldehyde, especially with strong reducing agents like NaBH₄.[1][5]Use a milder, chemoselective reducing agent such as NaBH(OAc)₃ or NaBH₃CN.[1][6] Alternatively, ensure complete imine formation before adding NaBH₄.
TLC/GC shows a non-polar spot/peak; MS peak at m/z ~152.Unreacted 4-(Methylsulfanyl)benzaldehyde152.22Incomplete reaction; insufficient reaction time or non-optimal temperature.Increase reaction time, ensure proper stoichiometry of reagents, or slightly increase the temperature.
GC-MS shows a peak with a higher molecular weight and longer retention time; MS peak at m/z ~317.N-Ethyl-N,N-bis[(4-methylsulfanylphenyl)methyl]amine317.51The secondary amine product reacts further with the starting aldehyde. Often caused by an excess of aldehyde.Use a slight excess (1.1-1.2 equivalents) of ethylamine relative to the aldehyde. Monitor the reaction closely by TLC or GC to stop it upon consumption of the starting aldehyde.

Experimental Protocols

Protocol 1: GC-MS Analysis for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for separating and identifying volatile components in your reaction mixture.[7][8]

  • Sample Preparation: Quench a small aliquot (approx. 0.1 mL) of the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over anhydrous Na₂SO₄. Dilute the sample to approximately 1 mg/mL in the same solvent.

  • Instrumentation (Typical Conditions):

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[7]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: 250°C with a split ratio of 50:1.

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 300°C, and hold for 5 minutes.

    • MS System: Agilent 5977A or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Data Analysis: Determine purity by the area percentage of the main peak in the Total Ion Chromatogram (TIC). Identify impurities by comparing their mass spectra against a reference library (e.g., NIST) and expected fragmentation patterns.[7]

Protocol 2: Optimized Synthesis via Reductive Amination with STAB

This protocol is designed to minimize the formation of the alcohol and tertiary amine side products.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-(methylsulfanyl)benzaldehyde (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Imine Formation: Add ethylamine (1.2 eq, either as a solution or neat) to the flask. Stir the mixture at room temperature for 1-2 hours to allow for imine formation. You can monitor this step by TLC or GC-MS.

  • Reduction: Once imine formation is substantial, add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. Caution: Addition may be exothermic.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress by TLC or GC-MS until the starting materials are consumed (typically 4-12 hours).

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography on silica gel to isolate the pure secondary amine.[9][10]

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Yadav, J., et al. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 135(50). [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Synple Chem. [Link]

  • Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(15), 1365-1383. [Link]

  • Kaya, U., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules, 28(3), 1381. [Link]

  • Tucker, H., et al. (2002). Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • Das, K., et al. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Royal Society of Chemistry. [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2012). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. [Link]

  • Chemical Science Transactions. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. [Link]

  • Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. [Link]

  • National Institute of Justice. (n.d.). Forensic Chemistry of Substituted N- Benzylmethoxy (N-BOMe) Phenethylamines: Isomeric Designer Drugs Related to. [Link]

  • Advanced Science. (2022). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • LinkedIn. (2024, November 20). Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. [Link]

  • ePub Bayreuth. (2023). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. [Link]

  • Google Patents. (n.d.).
  • TÜBİTAK Academic Journals. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Solution Stability of N-[(4-methylsulfanylphenyl)methyl]ethanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific physicochemical vulnerabilities of N-[(4-methylsulfanylphenyl)methyl]ethanamine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific physicochemical vulnerabilities of N-[(4-methylsulfanylphenyl)methyl]ethanamine. This molecule presents a unique formulative challenge due to its bifunctional reactivity: it contains both a highly oxidizable thioether (methylsulfanyl) group and a reactive benzylic secondary amine.

Understanding the thermodynamic and kinetic drivers behind these degradation pathways is critical for developing robust, self-validating experimental workflows.

Mechanistic Overview: The Causality of Degradation

Before implementing protocols, we must understand the "why." The degradation of this compound is not random; it follows predictable pathways driven by the solvent environment, pH, and exposure to reactive oxygen species (ROS).

MolecularDegradation API N-[(4-methylsulfanylphenyl) methyl]ethanamine Sulfoxide Sulfoxide / Sulfone (Thioether Oxidation) API->Sulfoxide ROS / Peroxides (Fast) Nitrone Hydroxylamine / Nitrone (Amine Oxidation) API->Nitrone Trace Metals / O2 (Moderate) Cleavage 4-methylsulfanylbenzaldehyde + Ethanamine (Benzylic Cleavage) API->Cleavage UV Light / Heat (Slow)

Fig 1. Primary oxidative degradation pathways of N-[(4-methylsulfanylphenyl)methyl]ethanamine.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My stock solution in THF/Diethyl Ether shows massive degradation (multiple new peaks) within 24 hours. What is the mechanism, and how do I prevent it? A1: The primary culprit is the oxidation of your thioether moiety to a sulfoxide (and eventually a sulfone). Ethereal solvents naturally form hydroperoxides upon exposure to air and light. Thioethers are exceptionally sensitive to reactive oxygen species (ROS) and peroxides, undergoing rapid oxidation[1]. Causality & Solution: The lone pairs on the sulfur atom act as strong nucleophiles toward the weak O-O peroxide bond. To prevent this, abandon aged ethereal solvents. Switch to peroxide-free solvents like HPLC-grade acetonitrile. If an ether must be used, you must self-validate the solvent using a KI-starch test to confirm the absence of peroxides prior to dissolving your API.

Q2: I am using aqueous buffers, but I still observe N-oxidation products (nitrones/hydroxylamines) on my LC-MS. Why does this happen? A2: N-[(4-methylsulfanylphenyl)methyl]ethanamine is a secondary amine. In the presence of dissolved oxygen and trace transition metals, secondary amines undergo N-oxidation to form hydroxylamines, which are further oxidized to nitrones[2]. This process can even be promoted by certain solvent interactions without metals[3]. Causality & Solution: The reaction requires the free lone pair on the nitrogen atom. By adjusting your aqueous buffer to a slightly acidic pH (e.g., pH 4.0 - 5.0), you fully protonate the secondary amine (forming an ammonium salt). The protonated species lacks an available lone pair, drastically reducing its nucleophilicity and rendering it practically immune to N-oxidation[4]. Additionally, incorporating 0.1% w/v EDTA sequesters catalytic trace metals.

Q3: How does the benzylic position affect the molecule's long-term stability? A3: The benzylic carbon (adjacent to the phenyl ring and the amine) is highly activated. Under UV light or prolonged thermal stress, benzylic secondary amines are susceptible to oxidative dealkylation, cleaving the molecule into 4-methylsulfanylbenzaldehyde and ethanamine. Causality & Solution: Photons provide the activation energy required for radical initiation at the benzylic position. Storing solutions in strictly amber-glass vials at 4°C arrests this photolytic and thermal degradation pathway.

Quantitative Data: Degradation Kinetics & Prevention

To aid in risk assessment, the following table summarizes the kinetic behavior of the molecule's functional groups under oxidative stress.

Degradation PathwayTarget Functional GroupPrimary Catalyst / OxidantRelative Reaction RatePreventive Formulation Strategy
Sulfoxidation ThioetherHydroperoxides, H₂O₂Fast (

)
Peroxide-free solvents, Argon degassing
N-Oxidation Secondary AmineTrace Metals, Dissolved O₂ModeratepH adjustment < pKa, EDTA addition
Oxidative Cleavage Benzylic AmineUV Light, Thermal StressSlowAmber vials, 4°C storage

Self-Validating Experimental Protocols

FormulationWorkflow Start Solution Preparation Solvent Solvent Type? Start->Solvent Aqueous Aqueous Buffer Solvent->Aqueous Organic Organic Solvent Solvent->Organic AqStep Adjust pH to 4.0 - 5.0 Add 0.1% EDTA Aqueous->AqStep OrgStep Verify Peroxide-Free (KI Test) Use BHT Stabilizer Organic->OrgStep Degas Degas with Argon (15 min) AqStep->Degas OrgStep->Degas Validate Baseline HPLC Check (Self-Validation) Degas->Validate

Fig 2. Self-validating workflow for preparing stable solutions of the target API.

Protocol 1: Preparation of Ultra-Stable Stock Solutions

This protocol utilizes a self-validating system to ensure the integrity of the solvent before the API is introduced.

  • Solvent Validation (The Trust Check):

    • Organic: If using THF or ether, add 1 mL of the solvent to 1 mL of 10% KI solution with a drop of starch indicator. A blue/black color indicates the presence of peroxides. Do not proceed if positive.

    • Aqueous: Prepare a buffered solution (e.g., Acetate buffer) and adjust the pH to 4.5 using 0.1 M HCl. Verify the pH with a calibrated meter to ensure the amine will be fully protonated.

  • Chelation: Add EDTA disodium salt to a final concentration of 0.1% w/v (for aqueous solutions) to sequester trace metals that catalyze N-oxidation.

  • Degassing: Sparge the chosen solvent with high-purity Argon gas for a minimum of 15 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the N-[(4-methylsulfanylphenyl)methyl]ethanamine API and dissolve it in the degassed solvent under an Argon blanket.

  • Baseline Validation: Immediately draw a 10 µL aliquot and inject it into your HPLC system to establish a Time-Zero (

    
    ) baseline purity chromatogram.
    
  • Storage: Transfer the solution to an amber glass vial with a PTFE-lined septum cap. Purge the headspace with Argon before sealing. Store at 4°C.

Protocol 2: Forced Degradation Profiling (Method Validation)

To trust your stability data, you must prove your analytical method can actually separate the degradation products from the parent peak.

  • Oxidative Stress: To 1 mL of the stock solution, add 100 µL of 3% H₂O₂. Incubate at room temperature for 4 hours. This will force the formation of the thioether sulfoxide[1] and amine nitrone[4].

  • Photolytic Stress: Expose 1 mL of the stock solution in a clear glass vial to direct UV light (254 nm) for 24 hours to force benzylic cleavage.

  • Analysis: Inject both stressed samples into the LC-MS.

  • Self-Validation Check: Confirm that the mass-to-charge ratios (m/z) corresponding to the sulfoxide (+16 Da), sulfone (+32 Da), and nitrone (+14 Da) are chromatographically resolved from the parent API peak. If co-elution occurs, adjust your mobile phase gradient before proceeding with formal stability studies.

References

  • Source: uomustansiriyah.edu.
  • Source: acs.
  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)
  • Source: nih.

Sources

Optimization

Technical Support Center: Synthesis of N-Substituted Benzylamines

Welcome to the technical support center for the synthesis of N-substituted benzylamines. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize their synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-substituted benzylamines. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize their synthetic routes to achieve higher yields and purity. N-substituted benzylamines are crucial intermediates in pharmaceuticals and fine chemicals, and their efficient synthesis is a common challenge. This resource provides in-depth, experience-driven advice in a direct question-and-answer format, addressing specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and versatile method for synthesizing N-substituted benzylamines in a research setting?

A: For general-purpose synthesis with broad substrate scope and high selectivity, reductive amination is the method of choice.[1] This one-pot reaction involves the condensation of a primary or secondary amine with an aldehyde or ketone (e.g., benzaldehyde or a substituted variant) to form an imine or iminium ion intermediate, which is then immediately reduced to the target amine.[1][2][3] This approach effectively avoids the over-alkylation problems commonly seen with direct alkylation methods using benzyl halides, where the product amine can react further to form undesired secondary and tertiary amines.[2][4]

Other methods like the Leuckart-Wallach or Eschweiler-Clarke reactions are also forms of reductive amination but often require harsher conditions (high temperatures) or are specific to methylation.[5][6][7] For versatility and mild reaction conditions, direct reductive amination using modern hydride reagents is superior.[8]

Q2: How do I choose the right reducing agent for my reductive amination?

A: The choice of reducing agent is critical for success and depends on the stability of your substrates and the desired reaction conditions.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) : This is often the best choice for most applications.[9] It is a mild and selective reducing agent that is particularly effective for reducing iminium ions much faster than it reduces the starting aldehyde or ketone.[9] This allows the reaction to be performed in a single pot by mixing the amine, carbonyl, and STAB together.[9] It performs well in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) and tolerates a wide range of functional groups.[8][9]

  • Sodium Cyanoborohydride (NaBH₃CN) : Historically popular, NaBH₃CN is also selective for imines over carbonyls, especially under mildly acidic conditions (pH 4-5) which favor imine formation.[2] However, its major drawback is the generation of highly toxic hydrogen cyanide (HCN) during acidic workup, making it less desirable from a safety and environmental perspective.[3]

  • Sodium Borohydride (NaBH₄) : While a powerful and inexpensive reducing agent, NaBH₄ can readily reduce the starting aldehyde or ketone, leading to alcohol byproducts and lower yields of the desired amine.[2] To mitigate this, a stepwise procedure is often required: first, allow the imine to form completely, and only then add the NaBH₄.[2][8]

  • Catalytic Hydrogenation (H₂/Catalyst) : Using hydrogen gas with a catalyst like Palladium on Carbon (Pd/C) or Raney Nickel is a very clean and effective method, especially for large-scale synthesis.[3][10][11] The primary byproduct is water. However, it requires specialized hydrogenation equipment (e.g., a Parr shaker) and is incompatible with functional groups that can also be reduced, such as alkenes, alkynes, or nitro groups.[8][9]

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentKey AdvantagesKey DisadvantagesTypical Solvents
Sodium Triacetoxyborohydride (STAB) High selectivity for imines; one-pot procedure; tolerates many functional groups.[3][9]Moisture sensitive[12][13]; relatively expensive.DCE, DCM, THF[8][9]
Sodium Cyanoborohydride Selective for imines at controlled pH.[2][3]Highly toxic HCN byproduct upon workup.[3]Methanol, Ethanol
Sodium Borohydride Inexpensive and readily available.Can reduce starting carbonyl, leading to side products.[2]Methanol, Ethanol
H₂ with Pd/C or Raney Ni Clean (byproduct is water); scalable.[3][11]Requires specialized equipment; reduces other functional groups.[9]Methanol, Ethanol, Ethyl Acetate

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired N-Substituted Benzylamine

This is the most common issue, and it can usually be traced back to one of four key areas: imine formation, the reduction step, starting material quality, or work-up losses.

LowYield_Troubleshooting cluster_imine Imine Formation Issues cluster_reduction Reduction Step Issues Start Low Yield Detected CheckImine Step 1: Verify Imine Formation (Monitor by TLC/LC-MS before reduction) Start->CheckImine ImineOK Imine Forms CheckImine->ImineOK Yes ImineFail Imine Does Not Form CheckImine->ImineFail No CheckReducer Step 2: Evaluate Reduction Step ImineOK->CheckReducer CheckAmine Is the amine too hindered or electron-poor? ImineFail->CheckAmine CheckCarbonyl Is the carbonyl sterically hindered? ImineFail->CheckCarbonyl CheckConditions Are reaction conditions correct? (Solvent, pH, water removal) ImineFail->CheckConditions ReducerQuality Is the reducing agent active? (e.g., STAB is fresh) CheckReducer->ReducerQuality ReducerAmount Is the stoichiometry correct? (1.2-1.5 eq. typical) CheckReducer->ReducerAmount ReactionTime Was the reaction time sufficient? CheckReducer->ReactionTime CheckWorkup Step 3: Review Work-up & Purification (Check for emulsion, pH) ReducerQuality->CheckWorkup

Caption: Troubleshooting Decision Tree for Low Yield.

The formation of the imine (or iminium ion) is an equilibrium-driven process.[3] If this equilibrium is not favorable, the subsequent reduction cannot occur.

  • Diagnosis: Before adding the reducing agent, monitor the reaction mixture of the amine and aldehyde/ketone by TLC, LC-MS, or NMR. You should see the disappearance of the starting materials and the appearance of a new spot/peak corresponding to the imine.

  • Solution:

    • Remove Water: Imine formation releases one equivalent of water.[3] Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium forward.

    • Adjust pH: Imine formation is often catalyzed by mild acid (pH 4-5).[2] This protonates the carbonyl oxygen, making the carbon more electrophilic. However, if the pH is too low, the starting amine will be fully protonated and become non-nucleophilic.[2] If using an amine salt (e.g., benzylamine HCl), add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine. For reactions with STAB, adding a small amount of acetic acid (0.1-0.2 equivalents) can be beneficial, especially with less reactive ketones.[8][9]

    • Increase Concentration/Temperature: Running the reaction at a higher concentration or gently warming it (e.g., to 40-50 °C) can help favor imine formation, but be cautious not to degrade the starting materials.

The hydride reagent may be inactive or consumed by side reactions.

  • Diagnosis: If you have confirmed imine formation but see no product after adding the reducing agent, the reduction step is the problem. You may see the imine persist or hydrolyze back to the starting materials during work-up.

  • Solution:

    • Check Reagent Quality: STAB is highly sensitive to moisture and will decompose upon exposure to air.[12][13] Use a freshly opened bottle or a properly stored reagent. Do not leave the bottle open on the bench.

    • Use Anhydrous Solvents: Ensure your reaction solvent (e.g., DCM, DCE) is anhydrous. Protic solvents like methanol or water will rapidly quench STAB.[13]

    • Increase Stoichiometry: For difficult reductions, increase the amount of reducing agent from the typical 1.2 equivalents to 1.5 or even 2.0 equivalents.

Problem 2: Significant Formation of Impurities

Purity is just as important as yield. Several common side reactions can complicate purification.

This occurs when the reducing agent reacts with the starting aldehyde before it can form the imine.

  • Diagnosis: You observe a significant amount of the corresponding alcohol (e.g., benzyl alcohol from benzaldehyde) in your crude product analysis (GC-MS, NMR).

  • Solution:

    • Use a More Selective Reductant: This is the classic sign that your reducing agent is too reactive. Switch from NaBH₄ to STAB. STAB is specifically designed to reduce the protonated iminium ion much faster than the neutral carbonyl.[3][9]

    • Stepwise Addition: If you must use NaBH₄, pre-form the imine first. Mix the amine and aldehyde in the solvent and stir for 1-2 hours (confirming imine formation by TLC/LCMS) before adding the NaBH₄ portion-wise at a low temperature (e.g., 0 °C).[2][8]

This happens when the desired secondary amine product reacts again with another molecule of the aldehyde and is subsequently reduced.

  • Diagnosis: You detect a significant amount of the di-benzylated product.

  • Solution:

    • Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) relative to the aldehyde. This ensures the aldehyde is consumed before it has a chance to react with the product.

    • Slow Addition: Add the aldehyde slowly to a solution of the amine and the reducing agent. This maintains a low concentration of the aldehyde throughout the reaction, favoring the initial reaction with the more abundant primary amine.

Problem 3: Difficult Purification

Amines can be notoriously difficult to purify by standard silica gel chromatography due to their basicity.

  • Diagnosis: The product streaks badly on silica gel TLC plates, co-elutes with polar impurities, or a significant portion remains on the column.

  • Solution:

    • Acid-Base Extraction: This is a powerful technique for purifying amines.[14] Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, ether). Wash with a dilute acid solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while neutral organic impurities (like benzyl alcohol) will remain in the organic layer. Separate the layers, then basify the aqueous layer with a strong base (e.g., NaOH, K₂CO₃) to pH > 12. This deprotonates the amine, which can then be extracted back into a fresh portion of organic solvent. Wash with brine, dry over Na₂SO₄, and concentrate to get the purified amine.

    • Modified Column Chromatography: If chromatography is necessary, deactivate the acidic silica gel.[15] This can be done by pre-treating the silica with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine or ammonium hydroxide in the eluent (e.g., ethyl acetate/hexanes).[15] Alternatively, using a more inert stationary phase like alumina or a commercially available amine-functionalized silica can provide much better results.[15][16]

Validated Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using STAB

This protocol describes the synthesis of N-benzyl-aniline from benzaldehyde and aniline as a representative example.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add aniline (1.0 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (to make a ~0.2 M solution).

  • Aldehyde Addition: Add benzaldehyde (1.05 eq) to the solution and stir the mixture at room temperature for 30 minutes to allow for initial imine formation.

  • Reducer Addition: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq). The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product from Protocol 1 in ethyl acetate (EtOAc).

  • Acid Wash: Transfer the solution to a separatory funnel and wash it three times with 1 M HCl. Combine the aqueous (acidic) layers. The target amine is now in the aqueous phase as its hydrochloride salt.

  • Neutral Impurity Removal: Discard the organic layer, which contains non-basic impurities.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add 6 M NaOH solution with stirring until the pH is >12 (check with pH paper). A precipitate or oil (the free amine) should form.

  • Back-Extraction: Extract the basic aqueous layer three times with fresh EtOAc.

  • Final Wash and Drying: Combine the organic extracts, wash once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the purified N-substituted benzylamine.

Visualizing the Core Workflow

Reductive_Amination_Workflow Start Starting Materials: Amine + Aldehyde/Ketone Mixing 1. Mix in Aprotic Solvent (e.g., DCM, DCE) Start->Mixing Combine Imine_Formation 2. Imine/Iminium Ion Formation (Equilibrium) Mixing->Imine_Formation Stir Reduction 3. Add Reducing Agent (e.g., STAB) Imine_Formation->Reduction Proceed Product_Formation 4. Reduction to Amine Reduction->Product_Formation Hydride Attack Quench 5. Aqueous Quench (e.g., NaHCO₃) Product_Formation->Quench Reaction Complete Workup 6. Work-up & Purification (Extraction / Chromatography) Quench->Workup Isolate Final_Product Pure N-Substituted Benzylamine Workup->Final_Product Purify

Caption: General Workflow for One-Pot Reductive Amination.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Pneumococcal Conjugate Vaccines: An In-depth Look. (2025, October 16). Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. ACS Publications. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • Sciencemadness Wiki. (2022, August 30). Sodium triacetoxyborohydride. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Wikipedia. (n.d.). Leuckart reaction. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. [Link]

  • Umar, A., & Luo, Y. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. [Link]

  • Huckabee, B. K., et al. (2000). Preparation of N-benzylamines.
  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) – Purification Techniques, An Overview. [Link]

  • Bunnett, J. F., & Marks, J. L. (n.d.). Preparation of Tertiary Amines by the Leuckart Reaction. Sciencemadness.org. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted benzylic amine synthesis by imine arylation. [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. [Link]

  • Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • Narita, K., & Sekiya, M. (n.d.). Studies on Leuckart-Wallach Reaction Paths. [Link]

  • ACS Publications. (2018, October 26). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • PMC. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. [Link]

  • ResearchGate. (2025, August 9). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. [Link]

  • Google Patents. (n.d.).
  • Abdel-Magid, A. F., et al. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]

  • Reddit. (2023, December 23). Where am I going wrong? (Eschweiler Clarke reaction with NaBH3CN). [Link]

  • YouTube. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. [Link]

  • Ingersoll, A. W. (1937). α-PHENYLETHYLAMINE. Organic Syntheses, 17, 76. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of N-Benzyl-N-Ethylamine Compounds

Welcome to the technical support center for the purification of N-benzyl-N-ethylamine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-benzyl-N-ethylamine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating these valuable tertiary amines. Instead of a generic overview, we will directly address the specific, often frustrating, issues that arise during experimental work, providing not just solutions but the underlying chemical principles to empower your decision-making.

Introduction: The Purification Challenge

N-benzyl-N-ethylamine is commonly synthesized via reductive amination of benzaldehyde with ethylamine or direct N-alkylation of ethylamine with a benzyl halide.[1][2] While these reactions are robust, they frequently yield a mixture of the desired tertiary amine along with unreacted starting materials, primary (benzylamine), and secondary (N-benzylethylamine) amines. The similar basicity and polarity of these components, coupled with the often oily nature of the product, make purification a non-trivial task. This guide provides a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing N-benzyl-N-ethylamine?

A1: The impurity profile is highly dependent on your synthetic route. For a typical reductive amination, you should anticipate:

  • Unreacted Starting Materials: Benzaldehyde and ethylamine.

  • Primary Amine: Benzylamine (from the reduction of benzaldehyde and ammonia, if present, or self-condensation products).

  • Secondary Amine: This is often the most challenging impurity to separate. Over-alkylation is less common but can lead to quaternary ammonium salts.

  • Byproducts of the Reducing Agent: Such as borate salts if using sodium borohydride.[1]

The table below summarizes key properties of the target compound and its most common amine impurities, which are critical for designing a purification strategy.

Compound NameStructureBoiling Point (°C)pKa (Conjugate Acid)Notes
N-benzyl-N-ethylamine (Target) Ph-CH₂-N(Et)H~218~9.5Tertiary Amine
BenzylaminePh-CH₂-NH₂1859.34Primary Amine; more polar.
EthylamineCH₃CH₂NH₂16.610.63Volatile starting material.
BenzaldehydePh-CHO179N/ANon-basic starting material.

Q2: My crude product is an oily mixture. What is the best first step for purification?

A2: For a complex mixture containing acidic (or neutral) and basic components, a well-executed acid-base liquid-liquid extraction is the most effective initial cleanup step. This leverages the basicity of the amine functional group to selectively move your target compound and other amine impurities into an aqueous phase, leaving non-basic impurities like unreacted benzaldehyde or solvent residue in the organic phase. This is far more efficient for bulk purification than directly attempting chromatography on a very crude mixture.[3]

Q3: I am struggling with column chromatography. My compound is streaking badly on the silica gel column. Why is this happening and how can I fix it?

A3: This is a classic problem when purifying amines on standard silica gel. The issue is an acid-base interaction between the basic lone pair of electrons on the nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica. This strong interaction leads to irreversible adsorption and "peak tailing," resulting in poor separation and low recovery.[4]

The Solution: Deactivate the silica gel by pre-treating your eluent. Add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your mobile phase (typically 0.1-1% v/v). The TEA will preferentially bind to the acidic sites on the silica, allowing your target amine to elute cleanly without tailing.

Q4: The freebase of my N-benzyl-N-ethylamine derivative is an oil. How can I use crystallization to achieve high purity?

A4: If the freebase amine is an oil, converting it to a salt is an excellent strategy to induce crystallization.[4] Salts are ionic compounds with rigid crystal lattices and significantly higher melting points than their corresponding freebases. The most common salts for this purpose are hydrochloride or oxalate salts.[5] By dissolving your crude oil in a suitable solvent (e.g., isopropanol, ethyl acetate) and adding a solution of the acid (e.g., HCl in ether, or oxalic acid in IPA), the corresponding ammonium salt will often precipitate as a crystalline solid, leaving more soluble impurities behind.[5][6]

Purification Method Selection Workflow

The choice of purification strategy is critical and depends on the specific impurities present. This decision tree provides a logical workflow for selecting the most appropriate technique.

G start Crude Product Mixture non_basic Are non-basic impurities (e.g., benzaldehyde) the main issue? start->non_basic extraction Perform Acid-Base Liquid-Liquid Extraction amine_mix Product is a mix of 1°, 2°, and 3° amines extraction->amine_mix non_basic->extraction Yes non_basic->amine_mix No distill_check Is there a >30°C difference in boiling points? amine_mix->distill_check distill Fractional or Vacuum Distillation distill_check->distill Yes chrom_check Impurities have similar boiling points but different polarity distill_check->chrom_check No cryst_check Need very high purity (>99.5%)? distill->cryst_check chromatography Column Chromatography (TEA-deactivated silica) chrom_check->chromatography chromatography->cryst_check crystallization Salt Formation & Recrystallization cryst_check->crystallization Yes final_product Pure N-benzyl-N-ethylamine cryst_check->final_product No crystallization->final_product

Caption: Purification method selection workflow.

Troubleshooting Guides

Troubleshooting Column Chromatography

This section addresses the most common issues encountered during the chromatographic purification of N-benzyl-N-ethylamine compounds.

ProblemProbable Cause(s)Recommended Solution(s)
Severe Peak Tailing / No Elution Strong acid-base interaction between the amine and acidic silica gel.1. Deactivate the Stationary Phase: Use an eluent containing 0.1-1% triethylamine (TEA).[4]2. Use a Different Stationary Phase: Consider using neutral or basic alumina, or amine-functionalized silica gel.[7]
Poor Separation of Product from Secondary Amine The polarity of the tertiary and secondary amines are too similar for effective separation with the chosen eluent system.1. Optimize Eluent Polarity: Use a shallow gradient of a polar solvent (e.g., 0-10% Ethyl Acetate in Hexanes).2. Change Solvent System: Switch to a different solvent system with different selectivity, such as Dichloromethane/Methanol.
Product Decomposes on the Column The amine is sensitive to the acidic nature of the silica gel, leading to degradation.1. Deactivate Silica: Use the TEA method described above.2. Minimize Contact Time: Run the column faster (flash chromatography) to reduce the time the compound spends on the stationary phase.[8]
  • Prepare Eluent: Prepare your primary mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Add Deactivating Agent: To this mixture, add triethylamine (TEA) to a final concentration of 0.5% by volume. For example, to 1 liter of eluent, add 5 mL of TEA.

  • Equilibrate Column: Pack your column with silica gel as usual. Before loading your sample, flush the column with at least 3-5 column volumes of the TEA-containing eluent. This ensures the stationary phase is fully deactivated.

  • Load and Elute: Dissolve your crude sample in a minimal amount of the TEA-containing eluent and load it onto the column. Proceed with the elution, collecting fractions and analyzing by TLC.

G start Column Run Issues tailing Is there severe peak tailing? start->tailing no_sep Is there poor separation between spots? tailing->no_sep No add_tea Add 0.5% Triethylamine to the eluent tailing->add_tea Yes change_eluent Decrease eluent polarity or try a different solvent system (e.g., DCM/MeOH) no_sep->change_eluent Yes success Successful Separation no_sep->success No add_tea->no_sep use_gradient Run a shallow gradient elution change_eluent->use_gradient change_sp Consider using Alumina or amine-functionalized silica use_gradient->change_sp change_sp->success

Caption: Troubleshooting logic for amine column chromatography.

Troubleshooting Crystallization
ProblemProbable Cause(s)Recommended Solution(s)
Amine Salt Fails to Precipitate The salt is too soluble in the chosen solvent. The solution is not supersaturated.1. Increase Concentration: Carefully evaporate some of the solvent.2. Add an Anti-Solvent: Slowly add a solvent in which your salt is insoluble but is miscible with your crystallization solvent (e.g., add ether or hexanes to an ethyl acetate solution).3. Induce Crystallization: Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal if available.
Amine Salt Oils Out The melting point of the salt is lower than the boiling point of the solvent, or the concentration is too high.1. Change Solvent: Switch to a lower-boiling point solvent.2. Use a More Dilute Solution: Start with a more dilute solution before cooling or adding an anti-solvent.
Impurities Co-crystallize The impurities have similar solubility profiles to the desired salt, or are trapped in the crystal lattice.1. Recrystallize: Perform a second crystallization on the isolated solid. Dissolve the solid in a minimal amount of hot solvent and allow it to cool slowly for purer crystal formation.2. Wash Thoroughly: After filtering, wash the collected crystals with a small amount of cold crystallization solvent to remove surface impurities.
  • Dissolution: Dissolve the crude N-benzyl-N-ethylamine oil (e.g., 1.0 g) in a suitable solvent like diethyl ether or ethyl acetate (10-20 mL).

  • Acidification: While stirring, slowly add a solution of 2 M HCl in diethyl ether dropwise. Monitor the pH with a moistened indicator paper at the flask's headspace. Continue adding until the solution is acidic.

  • Precipitation: The N-benzyl-N-ethylamine hydrochloride salt should precipitate as a white solid. If precipitation is slow, cool the flask in an ice bath.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any adhering impurities.

  • Drying: Dry the purified salt under vacuum.

  • (Optional) Free-basing: To recover the pure amine oil, dissolve the salt in water, basify the solution with aqueous NaOH until pH > 12, and extract the free amine with an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

References

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

  • Fajardo, J. A., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV. Retrieved from [Link]

  • Trcka, V., & Zikmund, E. (1954). Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt. U.S. Patent No. 4,769,465.
  • Chrom Tech, Inc. (2025). Understanding Basic Chromatography: Principles and Techniques. Retrieved from [Link]

  • Henkel, H., & Korp, W. (1979). Process for the purification of tertiary amines. EP Patent No. 0007983A1.
  • Saigo, K., et al. (1998). Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Asymmetric Synthesis. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Patil, S. A., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. Retrieved from [Link]

  • Dow Chemical Co. (1986). Method for separating primary and tertia amines by azeotrope distillation. DE Patent No. 3606941A1.
  • Jagannadh, B., & Rele, S. (1989). Method of crystallizing salts from aqueous solutions. U.S. Patent No. 4,879,042.
  • Scribd. (n.d.). Reductive Amination of Benzaldehyde. Retrieved from [Link]

  • Oves, M., et al. (2013). Separation techniques: Chromatography. PMC - NIH. Retrieved from [Link]

  • Nielsen, M., et al. (2018). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Distillation and concentration process design for removal of heat stable salts in amine solution. ResearchGate. Retrieved from [Link]

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. Retrieved from [Link]

  • Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PMC - NIH. Retrieved from [Link]

  • askIITians. (n.d.). Amines And Its Preparation Methods. Retrieved from [Link]

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Optimization

Technical Support Center: Chemoselectivity in Secondary Amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with chemoselectivity during the synthesis of secon...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with chemoselectivity during the synthesis of secondary amines via reductive amination.

The core challenge in these reactions lies in the kinetic competition between three distinct pathways: the desired reduction of the imine intermediate, the premature direct reduction of the carbonyl (which starves the reaction), and the over-alkylation of the newly formed secondary amine into an undesired tertiary amine. This guide deconstructs the causality behind these side reactions and provides field-proven, self-validating protocols to ensure absolute chemocontrol.

I. Mechanistic Workflow & Kinetic Bottlenecks

To troubleshoot effectively, we must first visualize the competing thermodynamic and kinetic pathways in the reaction vessel. The diagram below illustrates the delicate balance between desired imine reduction and the two primary failure modes: direct carbonyl reduction and over-alkylation.

ReductiveAmination Carbonyl Carbonyl (Aldehyde/Ketone) Alcohol Alcohol (Direct Reduction) Carbonyl->Alcohol Strong Hydride (e.g., NaBH4) Imine Imine / Iminium Intermediate Carbonyl->Imine + PriAmine (-H2O) PriAmine Primary Amine PriAmine->Imine SecAmine Secondary Amine (Desired Product) Imine->SecAmine Mild Hydride (STAB / NaBH3CN) TertAmine Tertiary Amine (Over-Alkylation) SecAmine->TertAmine + Carbonyl + Hydride

Mechanistic pathways in reductive amination highlighting over-reduction and over-alkylation risks.

II. Troubleshooting FAQs

Q1: My LC-MS shows a massive accumulation of the corresponding alcohol and unreacted primary amine. Why is my carbonyl reducing before the imine forms?

Causality Analysis: This is classic "direct over-reduction." It occurs when the hydride source is too nucleophilic (e.g., standard


) and attacks the 

bond faster than the primary amine can condense to form the iminium ion. Corrective Action: You must decouple the thermodynamics of imine formation from the kinetics of reduction. Switch to a milder reductant like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (

). The electron-withdrawing acetate or cyano groups significantly reduce the nucleophilicity of the boron-hydride bond. These reagents selectively ignore the unprotonated carbonyl and only reduce the highly electrophilic, protonated iminium ion at a pH of 4–5 ().
Q2: I am successfully forming the secondary amine, but it continues to react, yielding a 50/50 mixture of secondary and tertiary amines. How do I stop over-alkylation?

Causality Analysis: Over-alkylation is driven by the increased nucleophilicity of your product. Secondary amines are generally more nucleophilic than primary amines due to the electron-donating effect of the newly added alkyl group. As soon as the secondary amine forms, it outcompetes the primary amine, attacking unreacted carbonyls to form a highly reactive secondary iminium ion which is subsequently reduced. Corrective Action:

  • Stoichiometric Control: Flood the system with the primary amine (1.5 to 3.0 equivalents). This statistically favors the primary amine reacting with the carbonyl.

  • Titanium(IV) Isopropoxide Transmetalation: For highly reactive substrates, use

    
     to form a transient titanium-imine complex. Upon reduction, the titanium coordinates to the secondary amine, sterically and electronically shielding it from further alkylation ().
    
Q3: How do I prevent the over-reduction of sensitive functional groups (like conjugated alkenes or nitriles) during the amination?

Causality Analysis: Non-chemoselective reduction conditions (e.g., high-pressure hydrogenation with Pd/C or harsh hydrides like


) will indiscriminately reduce alkenes, alkynes, and nitro groups alongside the imine.
Corrective Action:  STAB and 

are exceptionally chemoselective and will leave alkenes, esters, and nitriles completely untouched (). If a metal-catalyzed route is strictly required for scale-up, utilize transfer hydrogenation with a Hantzsch ester or employ a poisoned catalyst system (e.g., Ru-based complexes) to strictly target the

bond.

III. Quantitative Data: Reductant Reactivity & Chemoselectivity Profiles

Selecting the correct hydride source is the single most important variable in preventing over-reduction. Use the table below to match your substrate with the appropriate reagent.

Reducing AgentRelative Hydride ReactivityChemoselectivity (Iminium vs. Carbonyl)Functional Group TolerancePrimary Application / Best Use Case

HighPoorLow (Reduces esters slowly, ketones rapidly)Stepwise reductive amination (imine pre-formed and isolated).

ModerateExcellent (at pH 4-5)High (Tolerates nitriles, alkenes, esters)Borch reductive amination; reactions requiring methanol as solvent.

(STAB)
LowExceptionalVery High (Tolerates almost all reducible groups)Standard one-pot reductive amination; non-toxic alternative to cyanoborohydride.

/

ModerateExcellent (Steric shielding)HighPreventing over-alkylation in sterically unhindered, highly nucleophilic amines.

IV. Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the analytical checkpoints.

Protocol A: One-Pot Chemoselective Reductive Amination (STAB Method)

Best for standard substrates prone to direct carbonyl over-reduction.

  • Preparation: In an oven-dried flask under

    
    , dissolve the carbonyl compound (1.0 eq) and primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.
    
  • Acidification: Add glacial acetic acid (1.0 eq) dropwise. Causality Note: This adjusts the pH to ~4.5, which is required to protonate the hemiaminal and drive iminium formation without protonating the primary amine out of its nucleophilic state.

  • Equilibration: Stir at room temperature for 30 minutes.

  • Validation Checkpoint 1: Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS. You should observe the imine/hemiaminal mass.

  • Reduction: Cool the flask to 0 °C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes.

  • Completion: Warm to room temperature and stir for 2–4 hours.

  • Validation Checkpoint 2: Run TLC/LC-MS. Proceed to workup ONLY if the unreacted imine peak is <2%.

  • Workup: Quench carefully with saturated aqueous

    
    . Extract with dichloromethane, dry over 
    
    
    
    , and concentrate in vacuo.
Protocol B: Titanium-Mediated Stepwise Reductive Amination

Best for highly reactive primary amines where tertiary amine over-alkylation is the primary failure mode.

  • Complexation: In an oven-dried flask under

    
    , mix the carbonyl compound (1.0 eq), primary amine (1.2 eq), and Titanium(IV) isopropoxide (
    
    
    
    , 2.0 eq) in anhydrous THF (0.5 M).
  • Stirring: Stir at room temperature for 8–10 hours. Causality Note: The titanium acts as both a Lewis acid and a dehydrating agent, forming a highly stable titanium-imine complex that locks the stoichiometry.

  • Validation Checkpoint 1: Analyze via IR spectroscopy (look for the disappearance of the

    
     stretch at ~1710 
    
    
    
    and appearance of the
    
    
    stretch at ~1660
    
    
    ).
  • Reduction: Add

    
     (1.5 eq) dissolved in minimal absolute ethanol. Stir for 2 hours.
    
  • Workup: Quench by adding water (2 mL per mmol of Ti). Note: This will immediately precipitate white

    
     salts. Filter the resulting slurry through a pad of Celite, washing thoroughly with ethyl acetate. Concentrate the filtrate to yield the pure secondary amine.
    

V. References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.[Link]

  • The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society.[Link]

Troubleshooting

strategies to avoid catalyst poisoning with sulfur-containing compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with unexplained drops in yield, stalled reactions, or complete catalytic failure.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with unexplained drops in yield, stalled reactions, or complete catalytic failure. In transition metal catalysis, one of the most pervasive—yet frequently misdiagnosed—culprits is sulfur poisoning .

Due to its multiple oxidation states and free electron pairs, sulfur is highly Lewis basic. In its lower oxidation states (e.g., thiols, thioethers), sulfur strongly chemisorbs to transition metal surfaces (Pd, Pt, Ru, Ni), permanently blocking the catalytically active sites required for oxidative addition or hydrogen activation[1].

Below is our advanced troubleshooting guide, designed to help you diagnose causality, implement self-validating protocols, and engineer sulfur-tolerant catalytic systems.

Diagnostic Workflow

G start Catalytic Failure / Low Turnover check_s Are S-compounds (thiols, thioethers) present in substrate or feed? start->check_s other Investigate other poisons (e.g., CO, halides, amines) check_s->other No type_check Determine Catalytic System Type check_s->type_check Yes homo Homogeneous Catalysis (e.g., Cross-Coupling) type_check->homo hetero Heterogeneous Catalysis (e.g., Hydrogenation) type_check->hetero strat_a Strategy A: Steric Shielding (Bidentate Phosphines, NHCs) homo->strat_a strat_b Strategy B: Electronic Modification (P-Alloying, Metal Sulfides) hetero->strat_b strat_c Strategy C: Size-Selective Exclusion (Zeolite Supports) hetero->strat_c

Diagnostic workflow for identifying and resolving sulfur-induced catalyst deactivation.

Troubleshooting Support Tickets

Ticket #101: Complete Loss of Activity in Pd-Catalyzed Cross-Coupling

User Report: "I am attempting a Suzuki coupling on a substrate containing a 1,3-dithiane moiety. The reaction stalls completely at 0% conversion. Standard Pd(PPh₃)₄ fails."

Scientist’s Analysis (Causality): The pKa and electronic nature of the dithiane moiety allow the sulfur atoms to act as potent nucleophiles. They pre-coordinate to the electrophilic Pd(II) intermediate or the Pd(0) active species, forming a thermodynamically stable Pd–S complex[2]. This "poisoned" resting state outcompetes the oxidative addition of your aryl halide.

Resolution: Steric Shielding via Ligand Tuning Self-Validating Protocol:

  • Ligand Selection: Switch from monodentate PPh₃ to a rigid, bidentate ligand with a wide bite angle, such as NiXantphos or dppf. These ligands tightly bind the Pd center, creating a steric bulk that physically blocks the bulky sulfur lone pairs from coordinating while maintaining the electronic requirements for the catalytic cycle[2].

  • Catalyst Preparation: Pre-mix 5 mol% Pd(OAc)₂ with 5–10 mol% NiXantphos in THF to ensure complete complexation before introducing the sulfur-containing substrate[2].

  • Validation Step: Monitor the reaction via LC-MS. If transmetalation is successful, the product peak will emerge without the formation of a black Pd(0) precipitate (a visual indicator of catalyst death).

Ticket #102: Deactivation of Heterogeneous Hydrogenation Catalysts

User Report: "We are scaling up the hydrogenation of a quinoline derivative. The first batch worked, but subsequent batches stall. We suspect trace sulfur impurities in the feedstock."

Scientist’s Analysis (Causality): Heterogeneous catalysts (like Pd/C or Pt/C) possess large, highly active surface areas that are extremely vulnerable to sulfur chemisorption. Even concentrations as low as 10 ppb can lead to substantial surface coverage, permanently blocking the active sites required for H₂ activation[1].

Resolution: Electronic Modification (Phosphorus-Alloying) Self-Validating Protocol:

  • Catalyst Substitution: Replace Pd/C with a ruthenium phosphide nanoparticle catalyst (Ru-P/SiO₂). The integration of phosphorus into the metal framework ("phosphorus-alloying") alters the electron density of the ruthenium, drastically reducing its binding affinity for sulfur[3].

  • Reaction Setup: Load the substrate and 5 mol% Ru-P/SiO₂ into the autoclave. Pressurize with H₂.

  • Validation Step: Ru-P/SiO₂ has been shown to quantitatively promote hydrogenation even in the presence of 200 equivalents of sulfide per ruthenium atom[3]. A sustained, uninterrupted hydrogen uptake curve on your reactor's mass flow controller will validate the catalyst's immunity to the trace impurities.

Ticket #103: Hydrogenation of Bulky Sulfur-Containing Aromatics

User Report: "I need to hydrogenate an aromatic ring on a molecule that also contains a benzothiophene group. I want to avoid reducing or cleaving the sulfur."

Scientist’s Analysis (Causality): You require a catalyst that can activate hydrogen but physically cannot interact with the bulky sulfur moiety.

Resolution: Size-Selective Exclusion Self-Validating Protocol:

  • Catalyst Selection: Utilize a hybrid zeolite-supported Pd catalyst (e.g., Pd supported on Zeolite A and Y)[4].

  • Mechanism & Validation: The ultra-small pore system of Zeolite A induces size-selective exclusion. The bulky benzothiophene cannot enter the pores to poison the Pd active sites inside[4]. Meanwhile, hydrogen spillover from the protected metal sites allows the hydrogenation of the target aromatic rings on the surface[4]. Validate by running NMR on the crude mixture; you should observe aliphatic proton shifts while the benzothiophene signals remain intact.

Quantitative Data: Catalyst Sulfur Tolerance

When selecting a catalyst for a sulfur-rich environment, refer to this comparative tolerance matrix:

Catalyst SystemReaction TypeSulfur Tolerance LimitResistance MechanismReference
Standard Pd/C Hydrogenation< 10 ppbNone (Highly susceptible to chemisorption)[1]
Ru-P / SiO₂ Deoxygenation / Hydrogenation> 200 equiv. Sulfide/RuElectronic modification via P-alloying[3]
Pd / Zeolite A Aromatic HydrogenationHigh (Tolerates Benzothiophene)Size-selective steric exclusion[4]
Pd₄S / SiO₂ Methane Oxidation200 ppm H₂SPre-sulfided phase prevents PdO-S interaction[5]

Frequently Asked Questions (FAQs)

Q: How can I regenerate a precious metal catalyst that has already been poisoned by sulfur? A: Regeneration depends heavily on the catalyst type and process scale. For heterogeneous Pd catalysts in aqueous or biphasic systems, chemical regeneration using selective oxidants is highly effective. Treatment with low concentrations of permanganate (≤0.07 mM) oxidizes strongly coordinating reduced sulfur compounds (RSCs) into non-coordinating sulfones or sulfates, effectively stripping the poison from the metal surface without degrading the catalyst[6]. For industrial gas-phase reactions, thermal regeneration (controlled heating with steam or dilute O₂) is used to desorb or combust the sulfur species[7].

Q: Can I pre-treat my reagents to avoid changing my optimized Pd(PPh₃)₄ catalyst entirely? A: Yes. If altering the catalyst disrupts your yield, employ desulfurization techniques prior to the reaction. Passing the feedstock over a scavenger resin or treating it with Raney Nickel can remove trace thiols/thioethers. Alternatively, selectively oxidizing the substrate's thioether to a sulfone prior to the cross-coupling step eliminates the Lewis basic lone pairs, rendering the sulfur inert to the Pd center.

References

  • 1 - Journal of the American Chemical Society (acs.org) 2.2 - Bryn Mawr College (brynmawr.edu) 3.4 - Penn State University (psu.edu)

  • 6 - Environmental Science & Technology (acs.org) 5.3 - Osaka University / JACS Au (osaka-u.ac.jp) 6.5 - MDPI (mdpi.com)

  • 7 - Patsnap (patsnap.com)

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) and Biological Activity Comparison Guide: Substituted N-Benzyl-N-Ethylamines in Targeted Therapeutics

Executive Summary & Chemical Rationale The N-benzyl-N-ethylamine pharmacophore (CAS: 14321-27-8; PubChem CID: 84352) is a highly versatile tertiary amine building block utilized extensively in modern medicinal chemistry[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The N-benzyl-N-ethylamine pharmacophore (CAS: 14321-27-8; PubChem CID: 84352) is a highly versatile tertiary amine building block utilized extensively in modern medicinal chemistry[1][2]. Its unique structural topology—combining the conformational flexibility of an ethyl linker with the steric bulk and


-electron density of a benzyl group—provides an optimal vector for occupying hydrophobic receptor pockets.

In this guide, we objectively compare the biological activity of substituted N-benzyl-N-ethylamines across two distinct, high-value therapeutic targets: 18-kDa Translocator Protein (TSPO) ligands for anxiolytic applications[3], and ROR


t agonists  for cancer immunotherapy[1]. By analyzing the causality behind these structural modifications, we provide a definitive framework for optimizing this pharmacophore.

Comparative Biological Activity: TSPO Ligands (Anxiolytics)

The 18-kDa translocator protein (TSPO) is a mitochondrial receptor heavily involved in cholesterol translocation and neurosteroidogenesis. Ligands targeting TSPO have demonstrated profound anxiolytic properties without the sedative side effects typical of classical GABA-A modulators[3].

Recent SAR studies on pyrrolo[1,2-a]pyrazine-3-carboxamides reveal that substituting the amide nitrogen with an N-benzyl-N-ethylamine derivative (e.g., compound GML-11) drastically alters the binding thermodynamics[3]. The causality here is structural: the benzyl ring engages in critical


 stacking interactions with the Trp107–Leu114 and Ser41–Arg46 sequences of the TSPO binding pocket, while the ethylamine extension anchors the ligand in the hydrophobic cleft[3].
Quantitative Data Comparison

Table 1: Comparative SAR of Pyrrolo[1,2-a]pyrazine TSPO Ligands

CompoundAmine SubstituentTSPO Binding Affinity (

, nM)
Anxiolytic MED (mg/kg)*Key Mechanistic Interaction
PK11195 (Control)N/A (Standard)9.3 ± 0.5> 5.0Baseline reference
GML-21 N-methyl-N-phenyl~15.00.5Weak hydrophobic contact
GML-11 N-benzyl-N-phenyl< 10.00.1

stacking (Trp107)
N-benzhydryl deriv. N-benzhydryl< 5.00.05Dual

stacking (His43)

*MED = Minimum Effective Dose observed in murine elevated plus-maze models.

Pathway Visualization

TSPO_Mechanism Ligand N-benzyl-N-ethylamine Derivative (GML-11) TSPO TSPO Receptor (Outer Mitochondrial) Ligand->TSPO High Affinity (Ki < 10nM) Chol Cholesterol Translocation TSPO->Chol Activation Neuro Neurosteroid Synthesis Chol->Neuro CYP11A1 Cleavage Effect Anxiolytic Response Neuro->Effect GABA-A Modulation

Caption: Mechanism of action for N-benzyl-N-ethylamine TSPO ligands driving anxiolytic effects.

Comparative Biological Activity: ROR t Agonists (Immunotherapy)

Retinoic acid receptor-related orphan receptor gamma t (ROR


t) is a master transcription factor for Th17 cells. Agonizing ROR

t is a novel strategy for cancer immunotherapy, enhancing the anti-tumor immune response[1].

When optimizing early-generation ROR


t agonists, researchers discovered that introducing an N-benzyl-N-ethylamine moiety yielded optimal chemical properties and biological responses[1]. The causality stems from the moiety's ability to induce a specific conformational change in the ROR

t Ligand-Binding Domain (LBD), stabilizing the activation function-2 (AF-2) helix and directly promoting the recruitment of coactivator peptides (like SRC1)[1].
Quantitative Data Comparison

Table 2: Biological Evaluation of Tertiary Amine ROR


t Agonists
CompoundTertiary Amine MoietyTarget-Based Agonism (

, nM)
Cell-Based IL-17 Production (

, nM)
ADMET Profile
Agonist 1 Standard Aliphatic150320Moderate clearance
Derivative 8a N-ethyl-N-phenyl85190Improved solubility
Compound 8b N-benzyl-N-ethylamine1245High metabolic stability
Workflow Visualization

RORgt_Assay Prep 1. Compound Titration (10-point curve) Binding 2. RORγt-LBD + SRC1 Peptide Prep->Binding FRET 3. TR-FRET Detection (Tb-Cryptate / XL665) Binding->FRET Equilibrium (30 min) Validation 4. Self-Validation (Z'-factor > 0.5) FRET->Validation Ratio 665/620 nm Hit 5. Lead Identification (Compound 8b) Validation->Hit EC50 Calculation

Caption: Step-by-step screening workflow for evaluating N-benzyl-N-ethylamine ROR


t agonists.

Experimental Design: Self-Validating TR-FRET Protocol

To objectively evaluate the target-based agonism of N-benzyl-N-ethylamine derivatives against ROR


t, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is strictly required.

Causality of Assay Choice: Standard ELISA cannot capture real-time conformational shifts. TR-FRET minimizes compound auto-fluorescence interference (due to the time delay in measurement) and directly quantifies the physical recruitment of the SRC1 coactivator to the ROR


t-LBD, proving mechanistic causality rather than downstream artifact.
Step-by-Step Methodology
  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, and 0.1% BSA. Causality: The 50 mM KCl maintains the physiological ionic strength required for stable LBD-coactivator interactions, preventing false-negative binding readouts.

  • Compound Titration: Dispense the substituted N-benzyl-N-ethylamine compounds (e.g., Compound 8b) in a 10-point dose-response curve (10

    
    M to 0.5 nM) into a 384-well low-volume black plate.
    
  • Complex Formation: Add 2x GST-tagged ROR

    
    t-LBD and 2x biotinylated SRC1 peptide mixture to the compounds. Incubate for 30 minutes at room temperature to reach thermodynamic equilibrium.
    
  • Fluorophore Addition: Add Anti-GST Terbium cryptate (FRET donor) and Streptavidin-XL665 (FRET acceptor). Incubate for an additional 60 minutes in the dark.

  • Detection & Self-Validation: Read the plate on a TR-FRET microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

    • Self-Validating System: The protocol incorporates a built-in

      
      -factor calculation: 
      
      
      
      . A plate is only considered valid if
      
      
      . This ensures the signal window between the positive control (maximal agonism) and negative control (DMSO vehicle) is statistically robust, thereby validating the causality of the observed compound activity.

References

  • Source: lookchem.
  • Source: nih.
  • Source: researchgate.

Sources

Comparative

Spectroscopic Comparison Guide: N-[(4-methylsulfanylphenyl)methyl]ethanamine and Its Precursors

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Structural Validation, Spectroscopic Milestones, and Protocol Optimization Strategic Overview: Synthesis & Structural Validation...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Structural Validation, Spectroscopic Milestones, and Protocol Optimization

Strategic Overview: Synthesis & Structural Validation

In the synthesis of sulfur-containing pharmacophores, N-[(4-methylsulfanylphenyl)methyl]ethanamine (also known as N-(4-methylthiobenzyl)ethanamine) serves as a critical secondary amine building block. Validating the successful synthesis of this molecule requires rigorous spectroscopic tracking to differentiate it from its starting materials.

This guide provides an objective comparison of synthetic precursors, details the causality behind spectroscopic shifts during the reaction, and establishes a self-validating experimental protocol for its synthesis.

Precursor Evaluation: Reductive Amination vs. Direct Alkylation

When designing the synthetic route for this secondary amine, chemists typically choose between two primary precursor pathways. As outlined in Table 1, reductive amination is the "Gold Standard" due to its superior chemoselectivity.

Table 1: Synthetic Route & Precursor Comparison

PathwayPrimary PrecursorsMechanismPerformance & Selectivity
Route A (Preferred) 4-(Methylsulfanyl)benzaldehyde + EthanamineReductive AminationHigh. Mild reducing agents selectively target the imine intermediate, preventing over-alkylation.
Route B (Alternative) 4-(Methylsulfanyl)benzyl chloride + EthanamineDirect Nucleophilic Substitution (SN2)Low. The resulting secondary amine is more nucleophilic than the starting primary amine, leading to uncontrollable tertiary amine impurities.

Expert Insight: We exclusively utilize Route A . By condensing [1] with ethanamine, we form a Schiff base intermediate. This intermediate is then reduced. This pathway ensures that the reaction stops precisely at the secondary amine stage.

Mechanistic Workflow & Spectroscopic Milestones

The transformation from an aldehyde to a secondary amine fundamentally alters the local electronic environment of the molecule. Tracking these changes via IR and NMR spectroscopy is critical for validating reaction progress.

G A 4-(Methylsulfanyl)benzaldehyde (Carbonyl Precursor) C Imine Intermediate (Schiff Base) A->C Condensation F IR: C=O (~1700 cm⁻¹) 1H NMR: CHO (~9.9 ppm) A->F B Ethanamine (Amine Precursor) B->C D N-[(4-methylsulfanylphenyl)methyl]ethanamine (Target Secondary Amine) C->D NaBH(OAc)3 Reduction G IR: C=N (~1640 cm⁻¹) 1H NMR: CH=N (~8.2 ppm) C->G H IR: N-H (~3300 cm⁻¹) 1H NMR: CH2-N (~3.7 ppm) D->H

Figure 1: Reductive amination workflow and key spectroscopic markers for each stage.

Spectroscopic Comparison Guide

The following tables summarize the quantitative data used to distinguish the target product from its precursors and intermediates.

FT-IR Spectroscopy

Causality: The strong dipole of the C=O bond in the benzaldehyde precursor yields a sharp, intense peak at ~1700 cm⁻¹ ([2]). Upon condensation, the oxygen is replaced by nitrogen, shifting the double bond stretch to ~1640 cm⁻¹ (C=N) ([3]). Complete reduction breaks the pi-bond entirely, yielding a broad N-H stretch characteristic of secondary amines.

Table 2: Diagnostic FT-IR Markers

Compound StageKey IR Absorption BandFunctional Group Assignment
Precursor: 4-(Methylsulfanyl)benzaldehyde~1700 cm⁻¹ (Sharp, Strong)C=O stretch (Aldehyde)[2]
Intermediate: Schiff Base~1640 - 1660 cm⁻¹ (Medium)C=N stretch (Imine)[3]
Target: N-[(4-methylsulfanylphenyl)methyl]ethanamine~3300 cm⁻¹ (Broad, Medium)N-H stretch (Secondary Amine)
¹H NMR Spectroscopy (CDCl₃, 400 MHz)

Causality: The highly deshielded environment of the carbonyl carbon pulls electron density away from the aldehyde proton, pushing it downfield to ~9.9 ppm[1][2]. When reduced to an sp³ hybridized benzylic carbon, this deshielding effect collapses, and the resulting methylene protons shift drastically upfield to ~3.7 ppm.

Table 3: ¹H NMR Chemical Shift Comparison

Proton EnvironmentPrecursor (Benzaldehyde)Intermediate (Imine)Target (Secondary Amine)
Aldehyde / Imine (CH) ~9.9 ppm (s, 1H)[2]~8.2 ppm (s, 1H)[3]Absent
Benzylic (CH₂-N) AbsentAbsent~3.7 ppm (s, 2H)
Ethyl (N-CH₂) Absent~3.6 ppm (q, 2H)~2.6 ppm (q, 2H)
S-Methyl (S-CH₃) ~2.5 ppm (s, 3H)[1]~2.5 ppm (s, 3H)~2.5 ppm (s, 3H)
Amine (N-H) AbsentAbsent~1.5 ppm (br s, 1H)

Note on the Ethyl Group: The ethyl CH₂ in the imine intermediate appears further downfield (~3.6 ppm) than in the target amine (~2.6 ppm). This is because the sp² hybridized imine nitrogen is more electronegative than the sp³ hybridized amine nitrogen, exerting a stronger inductive pull on the adjacent protons.

Mass Spectrometry (ESI-MS)

Tracking the molecular ion (M+) confirms the overall mass transformation.

  • Precursor: m/z = 152[1][2]

  • Target Amine: m/z = 181 ([4])

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your synthesis, follow this self-validating reductive amination protocol. Every phase includes a built-in checkpoint to verify the chemistry before proceeding.

Step 1: Dissolution & Schiff Base Formation

  • Action: Dissolve 4-(methylsulfanyl)benzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add ethanamine (2.0 M solution in THF, 1.2 eq). Stir at room temperature for 2 hours.

  • Causality: A slight stoichiometric excess of the volatile ethanamine drives the equilibrium forward, ensuring complete conversion to the imine intermediate while preventing unreacted aldehyde from remaining in the flask.

Step 2: Selective Reduction

  • Action: Cool the reaction mixture to 0 °C. Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

  • Causality: NaBH(OAc)₃ is explicitly chosen over standard NaBH₄. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This makes the reagent incredibly mild, allowing it to selectively reduce the protonated iminium ion without reducing any trace unreacted aldehyde into a primary alcohol impurity.

Step 3: The Self-Validation Checkpoint (TLC)

  • Action: Monitor via Thin Layer Chromatography (Hexanes:Ethyl Acetate 7:3).

  • Validation: The starting aldehyde is highly conjugated and UV-active (higher Rf). The target secondary amine is more polar, hydrogen-bonding to the silica (lower Rf), and will stain positively with ninhydrin. Do not proceed to workup until the high-Rf UV-active spot is completely absent.

Step 4: Quenching & Workup

  • Action: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the mixture and destroy excess hydride. Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Final Spectroscopic Validation

  • Action: Dissolve the crude oil in CDCl₃ and obtain a ¹H NMR spectrum.

  • Validation: The reaction is deemed successful and pure if the ~9.9 ppm peak is entirely absent, and a clean singlet at ~3.7 ppm (integrating to 2H) has emerged alongside the ethyl quartet at ~2.6 ppm.

References

Sources

Validation

advantages of reductive amination over other N-alkylation methods

The Case for Reductive Amination: Overcoming the Bottlenecks of Direct N-Alkylation Carbon-nitrogen (C-N) bond formation is a cornerstone of organic synthesis, accounting for at least a quarter of all C-N bond-forming st...

Author: BenchChem Technical Support Team. Date: March 2026

The Case for Reductive Amination: Overcoming the Bottlenecks of Direct N-Alkylation

Carbon-nitrogen (C-N) bond formation is a cornerstone of organic synthesis, accounting for at least a quarter of all C-N bond-forming steps in pharmaceutical manufacturing[1]. For researchers and drug development professionals constructing complex amine architectures, selecting the correct N-alkylation strategy is the difference between a high-yielding, scalable process and a chromatographic nightmare.

While direct alkylation with alkyl halides remains a textbook fundamental, it is inherently flawed for controlled synthesis. This guide objectively compares direct N-alkylation with reductive amination, demonstrating mechanistically and experimentally why reductive amination is the gold standard for synthesizing secondary and tertiary amines.

The Mechanistic Flaw of Direct Alkylation

Direct alkylation operates via an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 mechanism. When a primary amine reacts with an alkyl halide, it forms a secondary amine. However, alkyl groups are electron-donating, making the newly formed secondary amine more nucleophilic than the starting primary amine. This creates a "runaway train" effect: the product outcompetes the starting material for the electrophile, inevitably leading to an inseparable mixture of secondary amines, tertiary amines, and quaternary ammonium salts.

The Reductive Amination Paradigm

Reductive amination bypasses this nucleophilicity trap by fundamentally altering the reaction pathway. Instead of a direct ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 displacement, the primary amine condenses with an aldehyde or ketone to form an imine (or iminium ion) intermediate. This intermediate is then reduced in situ to the desired amine[2]. Because the resulting secondary amine is sterically hindered and electronically distinct, it does not readily form another imine with the remaining carbonyl compound, effectively halting the reaction at the mono-alkylated stage.

G cluster_direct Direct Alkylation (Runaway Train) cluster_reductive Reductive Amination (Controlled) A1 Primary Amine A2 Secondary Amine (Highly Nucleophilic) A1->A2 + Alkyl Halide A3 Tertiary Amine (Mixture) A2->A3 + Alkyl Halide A4 Quaternary Salt (Dead End) A3->A4 + Alkyl Halide B1 Primary Amine IM Imine / Iminium Ion B1->IM + Carbonyl (-H2O) B2 Secondary Amine (Target Isolated) IM->B2 + Hydride Donor (e.g., STAB)

Caption: Mechanistic divergence: Direct Alkylation vs. Reductive Amination pathways.

Strategic Reagent Selection: The Role of Hydride Donors

The success of a one-pot reductive amination hinges on chemoselectivity: the reducing agent must reduce the imine/iminium ion faster than it reduces the starting carbonyl compound.

  • Sodium Borohydride (

    
    ) : Too reactive. It rapidly reduces aldehydes and ketones to alcohols before the imine can form, making it unsuitable for one-pot procedures.
    
  • Sodium Cyanoborohydride (

    
    ) : Historically popular and highly selective at pH 3-4, but it generates highly toxic hydrogen cyanide gas upon aqueous workup, posing severe safety risks at scale[3].
    
  • Sodium Triacetoxyborohydride (STAB, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) : The modern industry standard. The electron-withdrawing acetate ligands dampen its reducing power. At a weakly acidic pH (6-8), STAB selectively reduces protonated iminium ions while leaving aldehydes and ketones untouched.
    

Quantitative Data Presentation

The following table summarizes the operational and performance differences between direct alkylation and reductive amination, highlighting why the latter is preferred in process chemistry.

ParameterDirect Alkylation (Alkyl Halides)Reductive Amination (Carbonyls)
Primary Reagents Alkyl halide, inorganic base (e.g.,

)
Carbonyl, amine, mild reductant (e.g., STAB)
Over-alkylation Risk Very High (Nucleophilicity increases)Very Low (Controlled mono-alkylation)
Chemoselectivity Poor (Competes with other nucleophiles)Excellent (Specific to iminium ions)
Functional Group Tolerance Low (Harsh conditions, side reactions)High (Mild, slightly acidic conditions)
Typical Yields (Secondary) 20% - 40% (Complex mixtures)80% - 95% (Clean conversion)

Self-Validating Experimental Protocol: Synthesis of a Secondary Amine via STAB

As an Application Scientist, I emphasize that a protocol must be a self-validating system. The following procedure for the N-alkylation of a primary amine using STAB includes the mechanistic causality behind each operational step, ensuring reproducibility and stereochemical preservation (such as in the synthesis of chiral amino alcohols)[4].

Workflow Step1 1. Imine Formation Amine + Aldehyde in DCE Step2 2. Acidification Add AcOH (pH ~6) Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 Step2->Step3 Step4 4. Quench & Extract NaHCO3 / Org. Layer Step3->Step4

Caption: Step-by-step experimental workflow for one-pot reductive amination.

Step 1: Imine Condensation

  • Procedure : In an oven-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and the aldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Stir at room temperature for 30 minutes.

  • Causality : DCE is preferred over dichloromethane (DCM) because its slightly higher boiling point accommodates mild heating if the condensation is sterically hindered[5]. Anhydrous conditions are critical because imine formation releases water; excluding external moisture drives the thermodynamic equilibrium forward.

Step 2: Acidic Activation

  • Procedure : Add glacial acetic acid (1.0 to 2.0 eq) to the mixture.

  • Causality : Lowering the pH to approximately 6 protonates the neutral imine to form an iminium ion. This step is the linchpin of the reaction's chemoselectivity, as STAB reduces iminium ions exponentially faster than neutral carbonyls.

Step 3: Chemoselective Reduction

  • Procedure : Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Stir for 2-4 hours. Monitor via TLC (using a ninhydrin stain) until the primary amine is entirely consumed.

  • Causality : Portion-wise addition prevents thermal spikes. The 0.5 eq excess accounts for any slow background hydrolysis of the hydride donor. STAB's mild nature ensures functional group tolerance, preserving sensitive moieties like chiral centers in active pharmaceutical ingredients[4].

Step 4: Quench and Isolation

  • Procedure : Quench the reaction by slowly adding saturated aqueous

    
    . Stir vigorously for 15 minutes. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Causality : The bicarbonate serves a dual purpose: it neutralizes the acetic acid to free-base the newly formed secondary amine (ensuring it partitions cleanly into the organic layer) and safely decomposes any unreacted STAB.

Conclusion

For drug development professionals, reductive amination is not just an alternative to direct alkylation; it is a fundamental upgrade. By leveraging the thermodynamic stability of iminium intermediates and the kinetic chemoselectivity of mild hydride donors, chemists can achieve near-perfect mono-alkylation with broad functional group tolerance, eliminating the costly purification bottlenecks associated with over-alkylation.

References

  • Grokipedia. "Reductive amination". [Link]

  • Sciencemadness.org (Organic Process Research & Development). "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes".[Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works". [Link]

Sources

Comparative

comparing the efficacy of different reducing agents for N-benzyl-N-ethylamine synthesis

The synthesis of secondary amines via reductive amination is a cornerstone transformation in medicinal chemistry and drug development. Specifically, the condensation of benzaldehyde with ethylamine to yield N-benzyl-N-et...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of secondary amines via reductive amination is a cornerstone transformation in medicinal chemistry and drug development. Specifically, the condensation of benzaldehyde with ethylamine to yield N-benzyl-N-ethylamine requires a reducing agent capable of precise chemoselectivity. The core kinetic challenge lies in reducing the transiently formed imine (or iminium ion) significantly faster than the starting aldehyde.

This guide objectively compares the efficacy, safety, and mechanistic causality of four common reducing modalities—Sodium Triacetoxyborohydride (STAB), Sodium Cyanoborohydride (NaBH₃CN), Sodium Borohydride (NaBH₄), and Catalytic Hydrogenation (H₂/Pd-C)—to establish the optimal protocol for this synthesis.

Mechanistic Causality & The Chemoselectivity Imperative

Reductive amination proceeds via a multi-step equilibrium. Benzaldehyde and ethylamine undergo nucleophilic addition to form a carbinolamine, which dehydrates to form an imine (Schiff base) 1[1]. Under slightly acidic conditions, this imine is protonated to an iminium ion, rendering it highly electrophilic[2].

The efficacy of the synthesis depends entirely on the hydridic character of the reducing agent. If the hydride donor is too reactive (e.g., standard NaBH₄), it will prematurely reduce benzaldehyde to benzyl alcohol, a dead-end side product. An optimal reducing agent exhibits attenuated reactivity, ignoring the neutral aldehyde and exclusively targeting the activated iminium ion 3[3].

Mechanism A Benzaldehyde + Ethylamine B Carbinolamine Intermediate A->B Nucleophilic Addition E Benzyl Alcohol (Side Product) A->E Premature Reduction (NaBH4) C Imine / Iminium Ion B->C Dehydration (-H2O) D N-benzyl-N-ethylamine (Target Product) C->D Selective Reduction (STAB / NaBH3CN)

Mechanistic pathways in reductive amination highlighting chemoselectivity.

Quantitative Comparison of Reducing Agents

The table below summarizes the performance metrics of various reducing agents for the synthesis of N-benzyl-N-ethylamine.

Reducing AgentChemoselectivityReaction ModalityTypical YieldMajor Limitation / Risk Factor
NaBH(OAc)₃ (STAB) Excellent Direct (One-pot)85–95%Sluggish with highly sterically hindered ketones (not an issue for benzaldehyde)[3].
NaBH₃CN High Direct (One-pot)80–90%Generates highly toxic hydrogen cyanide (HCN) gas during acidic workup[4].
NaBH₄ Poor Indirect (Stepwise)70–85%Requires strict pre-formation of the imine and removal of water before reduction[3].
H₂ / Pd-C Moderate Direct (One-pot)VariableHigh risk of N-debenzylation (hydrogenolysis of the product).
Expert Insight on Reagent Selection:
  • STAB (Sodium Triacetoxyborohydride): The three electron-withdrawing acetoxy groups pull electron density away from the B-H bond, drastically reducing its hydridic character. It is the modern industry standard due to its mildness, fast reaction times, and non-toxic byproducts[3].

  • NaBH₃CN (Sodium Cyanoborohydride): The cyano group stabilizes the borohydride anion, allowing it to survive at pH ~3-4. While historically significant (the "Borch reduction"), its use is declining in scale-up environments due to the severe safety hazards associated with HCN generation[1][4].

  • Catalytic Hydrogenation: While atom-economical, using Pd/C for N-benzyl amines is fundamentally flawed. The N-benzyl bond is highly susceptible to hydrogenolysis, meaning the catalyst will likely cleave the newly formed product back into toluene and ethylamine[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the optimal conditions for the two most viable direct reductive amination methods.

Protocol A: Direct Reductive Amination using STAB (Industry Standard)

Based on the optimized conditions by Abdel-Magid et al.[3]

  • Equilibration: In a flame-dried flask under a nitrogen atmosphere, dissolve benzaldehyde (1.0 equiv, 10 mmol) and ethylamine (1.2 equiv, 12 mmol; typically added as a 2.0 M solution in THF) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

    • Causality: DCE is the superior solvent for STAB-mediated reactions, offering faster kinetics and higher yields than THF[3].

  • Reduction: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (STAB, 1.4 equiv, 14 mmol) portion-wise.

    • Causality: The slight molar excess ensures complete reduction, while the steric bulk of the acetoxy ligands prevents the reduction of the unreacted benzaldehyde[3].

  • Reaction: Remove the ice bath and stir at room temperature. Monitor via TLC (typically complete within 2–4 hours).

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (25 mL).

    • Causality: The mildly basic quench safely hydrolyzes unreacted STAB (releasing H₂ gas and sodium acetate) and ensures the N-benzyl-N-ethylamine product is in its free-base form for optimal organic extraction.

  • Isolation: Extract the aqueous layer with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Direct Reductive Amination using NaBH₃CN (Classic Borch Method)

Based on the foundational methodology by Borch et al.[1]

  • Equilibration: Dissolve benzaldehyde (1.0 equiv, 10 mmol) and ethylamine hydrochloride (5.0 equiv, 50 mmol) in absolute methanol (30 mL).

    • Causality: Using the amine hydrochloride salt inherently buffers the solution to pH ~6. This is the critical thermodynamic sweet spot: it is acidic enough to protonate the imine to the highly reactive iminium ion, but not acidic enough to trigger the reduction of the aldehyde[1].

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN, 0.7 equiv, 7 mmol) in one portion. Stir at room temperature for 12–24 hours.

  • Quench (CRITICAL SAFETY STEP): Transfer the flask to a highly ventilated fume hood. Carefully acidify the mixture to pH < 2 using 6 M HCl.

    • Causality: This step is mandatory to destroy the highly stable excess cyanoborohydride. Warning: This generates highly toxic hydrogen cyanide (HCN) gas[4].

  • Basification & Isolation: Basify the aqueous layer to pH > 10 using concentrated aqueous NaOH. Extract the free amine with diethyl ether (3 × 25 mL), dry over MgSO₄, and concentrate in vacuo.

Conclusion

For the synthesis of N-benzyl-N-ethylamine, Sodium Triacetoxyborohydride (STAB) is definitively the superior reducing agent. It provides the optimal balance of excellent chemoselectivity, rapid reaction kinetics, and a benign safety profile, eliminating the need for strict pH control and avoiding the toxic byproducts associated with NaBH₃CN[3][4]. Catalytic hydrogenation should be strictly avoided for this specific substrate due to the high probability of product degradation via N-benzyl hydrogenolysis.

References

  • Title: The Cyanohydridoborate Anion as a Selective Reducing Agent Source: Journal of the American Chemical Society (1971) URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (1996) URL: [Link]

  • Title: Imines - Properties, Formation, Reactions, and Mechanisms Source: Master Organic Chemistry (2022) URL: [Link]

Sources

Validation

in vitro assay validation for novel N-benzyl-N-ethylamine compounds

Title: In Vitro Assay Validation for Novel N-Benzyl-N-Ethylamine Compounds: A Comparative Guide to TAAR1 Agonist Profiling The N-benzyl-N-ethylamine (NBNEA) pharmacophore is a highly versatile, flexible scaffold frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Assay Validation for Novel N-Benzyl-N-Ethylamine Compounds: A Comparative Guide to TAAR1 Agonist Profiling

The N-benzyl-N-ethylamine (NBNEA) pharmacophore is a highly versatile, flexible scaffold frequently utilized in central nervous system (CNS) drug design. Recently, conformationally restricted NBNEA derivatives have emerged as potent agonists for the Trace Amine-Associated Receptor 1 (TAAR1)[1]. Unlike traditional D2-antagonists, TAAR1 agonists offer a novel mechanism for treating schizophrenia and metabolic disorders without inducing extrapyramidal symptoms.

However, the inherent lipophilicity and basicity of the NBNEA amine group often lead to off-target liabilities, particularly the inhibition of hepatic Cytochrome P450 (CYP450) enzymes. Therefore, validating a novel NBNEA compound requires a rigorous, self-validating in vitro testing cascade that proves not only target-specific functional efficacy but also a clean safety profile regarding drug-drug interactions (DDIs)[2].

Mechanistic Rationale: TAAR1 Signaling

TAAR1 is an intracellular, Gαs-coupled G-protein coupled receptor (GPCR). Upon activation by an agonist, the Gαs subunit dissociates and stimulates adenylate cyclase (AC), leading to the accumulation of the secondary messenger cyclic AMP (cAMP). Because TAAR1 lacks robust β-arrestin recruitment in many recombinant systems, measuring cAMP accumulation is the definitive, causally linked functional readout for this target.

TAAR1_Signaling L NBNEA Compound (TAAR1 Agonist) R hTAAR1 Receptor (GPCR) L->R G Gαs Protein Activation R->G AC Adenylate Cyclase (Effector) G->AC cAMP cAMP Accumulation (Secondary Messenger) AC->cAMP PKA PKA Activation & Cellular Response cAMP->PKA

Fig 1. TAAR1 Gs-coupled signaling pathway activated by novel NBNEA compounds.

Strategic In Vitro Validation Workflow

To objectively compare a novel NBNEA candidate (designated here as NBNEA-74 ) against a clinical reference standard (e.g., RO5166017 ), we employ a sequential validation workflow. This ensures that only compounds with high affinity, robust functional efficacy, and low DDI risk advance to in vivo models.

Validation_Workflow Start NBNEA Library Bind 1. Radioligand Binding (Affinity / Ki) Start->Bind Func 2. TR-FRET cAMP Assay (Efficacy / EC50) Bind->Func Tox 3. CYP450 Profiling (Safety / IC50) Func->Tox Lead Lead Candidate Selection Tox->Lead

Fig 2. Sequential in vitro validation workflow for NBNEA scaffold optimization.

Self-Validating Experimental Methodologies

The following protocols are designed in accordance with the NIH Assay Guidance Manual[3] and FDA guidelines[2]. Every assay operates as a "self-validating system," meaning the data is only accepted if internal statistical quality controls (such as the Z'-factor) meet strict pre-defined thresholds.

Protocol A: TR-FRET cAMP Accumulation Assay (Functional Efficacy)

Causality & Rationale: NBNEA compounds often contain electron-rich aromatic rings that auto-fluoresce at standard emission wavelengths, causing false positives in traditional fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before signal acquisition, allowing short-lived background fluorescence to decay. This isolates the specific signal generated by the cAMP-dependent disruption of the FRET pair.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293 cells stably expressing hTAAR1. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES and 500 µM IBMX). Note: IBMX is a broad-spectrum phosphodiesterase inhibitor; its inclusion is critical to prevent the rapid degradation of synthesized cAMP, ensuring the measured signal reflects total receptor activation.

  • Compound Incubation: Dispense 5 µL of cells (1,000 cells/well) into a 384-well low-volume white plate. Add 5 µL of NBNEA-74 or RO5166017 (10-point dose-response, 10 µM to 0.5 pM). Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add 5 µL of Eu³⁺-cryptate-labeled anti-cAMP antibody and 5 µL of d2-labeled cAMP tracer (prepared in lysis buffer). Incubate for 1 hour in the dark.

  • Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • System Validation (Z'-factor): Calculate the Z'-factor using the maximum signal (buffer only, no cAMP) and minimum signal (saturating reference agonist). Acceptance Criteria: The plate is validated and data is extracted only if Z' ≥ 0.5[3].

Protocol B: CYP450 Reversible Inhibition Profiling (DDI Safety)

Causality & Rationale: Basic amines are notorious inhibitors of CYP2D6 and CYP3A4. To comply with FDA guidelines for in vitro DDI assessment[2], we measure the IC50 of the compounds against these specific isoforms. We utilize LC-MS/MS to quantify the depletion of FDA-recommended specific probe substrates (e.g., Midazolam for CYP3A4) rather than using generic fluorescent probes, which are prone to compound-probe interference.

Step-by-Step Methodology:

  • Microsome Preparation: Pre-incubate human liver microsomes (HLM, 0.1 mg/mL) with the specific probe substrate (e.g., 2.5 µM Midazolam for CYP3A4) and the test compound (NBNEA-74) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH. Incubate for 10 minutes at 37°C.

  • Quenching: Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Quantification: Analyze the supernatant to quantify the remaining concentration of the specific metabolite (e.g., 1'-hydroxymidazolam).

  • System Validation: Include known strong inhibitors (Ketoconazole for CYP3A4; Quinidine for CYP2D6) as positive controls. Acceptance Criteria: The assay is validated only if the IC50 of the reference inhibitors falls within a 2-fold range of their historically established values.

Comparative Performance Data

The table below summarizes the in vitro performance of our novel scaffold, NBNEA-74 , against the well-characterized clinical reference TAAR1 agonist, RO5166017 [1].

Assay ParameterBiological SignificanceRO5166017 (Reference)NBNEA-74 (Novel Scaffold)
hTAAR1 Affinity (Ki) Receptor binding strength1.9 nM1.2 nM
cAMP Efficacy (EC50) Functional potency3.3 nM4.5 nM
Intrinsic Activity (Emax) Agonism vs. partial agonism95% (Full Agonist)98% (Full Agonist)
CYP2D6 Inhibition (IC50) DDI Risk (Metabolism)12.4 µM> 50 µM
CYP3A4 Inhibition (IC50) DDI Risk (Clearance)25.1 µM> 50 µM

Scientific Conclusion: While both compounds exhibit single-digit nanomolar potency and full agonism at the hTAAR1 receptor, the structural modifications inherent to the NBNEA-74 scaffold have successfully engineered out the off-target liabilities. By demonstrating an IC50 > 50 µM against major CYP isoforms, NBNEA-74 presents a significantly widened therapeutic window and a drastically reduced risk for clinical drug-drug interactions compared to the reference standard.

References

  • Source: Proceedings of the National Academy of Sciences (PNAS)
  • Source: U.S. Food and Drug Administration (FDA)
  • Source: National Institutes of Health (NIH)

Sources

Comparative

A Comparative Analysis of N-Benzyl-N-ethylamine Selectivity for Serotonin Receptors: A Guide for Researchers

This guide offers an in-depth comparative analysis of the selectivity of N-benzyl-N-ethylamine derivatives for serotonin (5-hydroxytryptamine, 5-HT) receptors. Moving beyond a simple catalog of data, we will explore the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth comparative analysis of the selectivity of N-benzyl-N-ethylamine derivatives for serotonin (5-hydroxytryptamine, 5-HT) receptors. Moving beyond a simple catalog of data, we will explore the structural determinants of selectivity, provide detailed, field-proven experimental protocols for characterization, and contextualize these findings within the broader landscape of serotonergic drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this important chemical scaffold.

Introduction: The Serotonin System and the Quest for Selectivity

The serotonin system, with its at least 15 distinct receptor subtypes classified into 7 families (5-HT1 to 5-HT7), represents one of the most complex and functionally diverse neurotransmitter systems in the central and peripheral nervous systems.[1][2] These receptors, primarily G-protein coupled receptors (GPCRs) with the exception of the ligand-gated ion channel 5-HT3 receptor, modulate a vast array of physiological and psychological processes, including mood, cognition, appetite, and perception.[3][4]

The structural similarity among 5-HT receptor subtypes, particularly within the same family, presents a significant challenge for drug development.[5] A lack of selectivity can lead to off-target effects and a convoluted pharmacological profile. Consequently, the development of ligands with high subtype selectivity is a paramount objective, enabling the precise dissection of receptor function and the creation of safer, more effective therapeutics. The N-benzyl substitution on phenethylamine and related scaffolds has emerged as a particularly fruitful strategy for achieving high affinity and, in some cases, remarkable selectivity, especially for the 5-HT2 receptor subfamily.[6][7]

The N-Benzyl-N-ethylamine Scaffold: A Gateway to Potency and Selectivity

The introduction of an N-benzyl group to a simple ethylamine or phenethylamine core can dramatically increase binding affinity and functional potency at specific 5-HT receptors, most notably the 5-HT2A receptor.[6][8] While simple N-alkylation often diminishes activity, the larger, aromatic N-benzyl moiety can engage in additional, favorable interactions within the receptor's binding pocket.[6][9] Virtual docking studies and mutational analyses suggest that the N-benzyl group may interact with specific amino acid residues, such as Phenylalanine 339 (Phe339) in the human 5-HT2A receptor, that are not engaged by the endogenous ligand or simpler analogs.[8][9] This unique binding mode is the foundation for the "super-potent" nature of this compound class.

Structural Determinants of Selectivity

The selectivity profile of N-benzyl-N-ethylamines is not monolithic; it is exquisitely sensitive to substitutions on both the N-benzyl ring and the foundational phenethylamine moiety (in the case of N-benzylphenethylamines, which provide the bulk of current research data).

  • Substituents on the N-Benzyl Ring: The position and nature of substituents on the N-benzyl ring are critical. Small, hydrogen-bond accepting groups at the 2'-position, such as methoxy (-OCH3) or hydroxyl (-OH), are particularly effective at enhancing affinity and potency, giving rise to the well-known "NBOMe" and "NBOH" series, respectively.[6] The N-(2-hydroxybenzyl) substitution has been shown to produce some of the most functionally potent 5-HT2A agonists.[10]

  • Substituents on the Phenethylamine Ring: For the extensively studied N-benzylphenethylamines, substitutions on the phenyl ring are also crucial. A 2,5-dimethoxy pattern is a common feature, and the identity of the substituent at the 4-position can fine-tune selectivity between 5-HT2A and 5-HT2C receptors. For instance, replacing a trifluoromethyl (-CF3) group with a cyano (-CN) group in one compound series led to a derivative (6b in the cited study) with an impressive 100-fold binding selectivity for the 5-HT2A receptor over the 5-HT2C receptor.[10][11]

The logical relationship between these structural features and receptor selectivity is visualized below.

cluster_0 Structural Modifications cluster_1 Pharmacological Outcomes Scaffold N-Benzyl-Phenethylamine Scaffold N_Benzyl_Subs N-Benzyl Ring Substitutions (e.g., 2'-OH, 2'-OMe) Scaffold->N_Benzyl_Subs PEA_Subs Phenethylamine Ring Substitutions (e.g., 4-Br, 4-CN) Scaffold->PEA_Subs Affinity Binding Affinity (Ki) (Potency) N_Benzyl_Subs->Affinity Selectivity Receptor Selectivity (e.g., 5-HT2A vs 5-HT2C) N_Benzyl_Subs->Selectivity Modulates PEA_Subs->Selectivity Fine-tunes

Caption: Key structural determinants of pharmacological activity.

Quantitative Comparison of Selectivity Profiles

The following tables summarize publicly available data for representative N-benzylphenethylamine compounds, which serve as instructive analogs for the N-benzyl-N-ethylamine class. The data highlight the subnanomolar affinities achievable and the variable selectivity between 5-HT2A and 5-HT2C receptors.

Table 1: Comparative Binding Affinities (Kᵢ, nM)
CompoundPhenethylamine 4-SubstituentN-Benzyl Substituent5-HT₂ₐ Kᵢ (nM)5-HT₂C Kᵢ (nM)Selectivity (5-HT₂C/5-HT₂ₐ)
25B-NBOMe Br2-methoxy0.16[12]3.6[10]22.5
25C-NBOMe Cl2-methoxy0.08[12]2.0[10]25.0
25I-NBOMe I2-methoxy0.04[12]1.0[10]25.0
Cmpd 1b H2-hydroxy0.77[12]29[10]37.7
Cmpd 6b CN2-hydroxy1.1[10]110[10]100[10][11]
Cmpd 8b n-propyl2-hydroxy0.29[10][11]1.4[10]4.8
Table 2: Comparative Functional Potencies (EC₅₀, nM)
CompoundPhenethylamine 4-SubstituentN-Benzyl Substituent5-HT₂ₐ EC₅₀ (nM)5-HT₂C EC₅₀ (nM)Selectivity (5-HT₂C/5-HT₂ₐ)
Cmpd 1b H2-hydroxy0.074[10][11]31[10]>400[7][10][11]
Cmpd 5b CF₃2-hydroxy0.26[10]22[10]85[10]

Note: Data are compiled from multiple sources and experimental conditions may vary slightly. Direct comparison should be made with caution.

Experimental Protocols for Selectivity Determination

Accurate and reproducible determination of a compound's selectivity profile is essential. The two cornerstones of this characterization are radioligand binding assays to measure affinity (Kᵢ) and functional assays to measure potency and efficacy (EC₅₀/IC₅₀ and Eₘₐₓ).

Protocol: Competitive Radioligand Binding Assay

This method quantifies a compound's affinity for a receptor by measuring its ability to displace a specific, radioactively labeled ligand.[13][14]

Principle of Causality: The assay operates on the principle of competitive equilibrium binding. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the unlabeled test compound. A more potent competitor will displace the radioligand at lower concentrations.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human serotonin receptor of interest (e.g., 5-HT2A) in appropriate media.[15]

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).

    • Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation. This step is critical to remove endogenous substances that could interfere with the assay.

    • Resuspend the final pellet in assay buffer, determine protein concentration (e.g., via Bradford assay), and store at -80°C.

  • Assay Execution:

    • In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A or [¹²⁵I]DOI for agonist-state binding), and the prepared cell membranes.[6][12]

    • Add the unlabeled test compound across a range of concentrations (typically 10⁻¹¹ M to 10⁻⁵ M).

    • Include control wells for "Total Binding" (no competitor) and "Non-Specific Binding" (a high concentration of a known, non-radioactive ligand, e.g., 10 µM mianserin, to saturate all specific binding sites). The inclusion of these controls is a self-validating mechanism, allowing for the accurate calculation of specific binding.

    • Incubate the plate at a set temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[16]

  • Separation and Counting:

    • Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate (e.g., GF/B filters pre-soaked in polyethyleneimine to reduce non-specific binding).[14][16]

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand. The speed and temperature are crucial to prevent dissociation of the ligand-receptor complex.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other wells to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Gq-Coupled Functional Assay (Calcium Mobilization)

This assay measures a compound's ability to activate the receptor and trigger a downstream cellular response. For 5-HT2 family receptors, which primarily couple to Gq/11 proteins, agonist binding leads to the activation of phospholipase C (PLC), production of inositol trisphosphate (IP₃), and a subsequent increase in intracellular calcium ([Ca²⁺]ᵢ).[3][17]

Principle of Causality: This assay directly measures the functional consequence of receptor binding and activation. The intensity of the fluorescent signal from a calcium-sensitive dye is directly proportional to the increase in intracellular calcium, which in turn reflects the degree of Gq pathway activation by the test compound.

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate cells expressing the receptor of interest (e.g., CHO-K1 or HEK-293 cells) in a black-walled, clear-bottom 96- or 384-well plate and allow them to adhere overnight.[17][18]

  • Dye Loading:

    • Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) and probenecid. Probenecid, an anion-exchange transport inhibitor, is included to prevent the cells from actively pumping the dye out, ensuring a stable baseline signal.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.

  • Compound Addition and Measurement:

    • Place the plate into a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).

    • Establish a stable baseline fluorescence reading for several seconds.

    • Inject a range of concentrations of the test compound (for agonist mode) or a fixed concentration of agonist after pre-incubating with the test compound (for antagonist mode).

    • Immediately measure the change in fluorescence intensity over time (typically 60-180 seconds). The signal will rapidly increase upon agonist stimulation, peak, and then decline.

  • Data Analysis:

    • Calculate the response for each well, typically as the peak fluorescence minus the baseline fluorescence.

    • Normalize the data to the response produced by a saturating concentration of a reference agonist (e.g., serotonin) to determine the Eₘₐₓ (maximum effect).

    • Plot the normalized response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ.

Visualizing the 5-HT₂ₐ Signaling Pathway

Understanding the downstream consequences of receptor activation is crucial for interpreting functional data. The canonical signaling pathway for the 5-HT2A receptor is depicted below.

cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A 5-HT2A Receptor Gq Gαq/11 Protein 5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates Cell_Response Cellular Responses PKC->Cell_Response Ligand N-Benzyl-N-ethylamine (Agonist) Ligand->5HT2A Binds

Sources

Validation

Analytical Method Comparison Guide: Validating the Purity of N-[(4-methylsulfanylphenyl)methyl]ethanamine

Introduction N-[(4-methylsulfanylphenyl)methyl]ethanamine is a versatile secondary amine building block characterized by its thioether (methylsulfanyl) moiety. Validating the purity of this compound requires a highly spe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-[(4-methylsulfanylphenyl)methyl]ethanamine is a versatile secondary amine building block characterized by its thioether (methylsulfanyl) moiety. Validating the purity of this compound requires a highly specific analytical strategy because the molecule presents two distinct chemical vulnerabilities: the susceptibility of the thioether to oxidation, and the reactivity of the secondary amine.

This guide provides a comprehensive comparison of analytical methodologies for purity validation, grounded in the latest ICH Q2(R2) guidelines for analytical procedure lifecycle management[1].

Mechanistic Challenges in Validating Thioether Amines

When developing a purity assay for N-[(4-methylsulfanylphenyl)methyl]ethanamine, scientists must account for specific degradation pathways to avoid analytical artifacts:

  • Thioether Oxidation: The methylsulfanyl group (-SCH₃) is highly prone to oxidation, forming sulfoxide (-S(=O)CH₃) and sulfone (-SO₂CH₃) derivatives during sample preparation or prolonged storage. If sample diluents contain trace peroxides (common in aged ether or THF solvents), artificial oxidation peaks will appear, leading to false-positive impurity reporting.

  • Secondary Amine Reactivity: Secondary amines strongly interact with residual silanol groups on standard silica-based stationary phases, causing severe peak tailing[2]. More critically, secondary amines are vulnerable to nitrosation. In the presence of trace nitrites (often found in excipients or reagents), they can form N-nitrosamine impurities (NDSRIs), which are highly regulated due to their carcinogenic potential[3].

PurityValidation A N-[(4-methylsulfanylphenyl)methyl]ethanamine (Target Molecule) B1 Thioether Oxidation (Sulfoxide/Sulfone) A->B1 Degradation B2 Synthesis Residues (Primary Amines) A->B2 Byproducts B3 Nitrosamine Risk (Trace Impurities) A->B3 Nitrosation C1 RP-HPLC-UV (Routine Purity) B1->C1 C2 LC-MS/MS (Trace/Nitrosamines) B1->C2 B2->C1 C3 GC-MS (Volatile Organics) B2->C3 B3->C2 D ICH Q2(R2) Validation (Accuracy, Precision, Specificity) C1->D C2->D C3->D

Workflow for impurity profiling and ICH Q2(R2) validation of thioether secondary amines.

Comparison of Analytical Techniques

To establish a self-validating system, it is crucial to select the right technique for the right impurity profile.

  • RP-HPLC-UV (Reverse Phase): Ideal for routine assay and macroscopic purity (>0.1%). However, to prevent peak tailing from the secondary amine, an end-capped C18 column or a fluorophenyl phase must be used alongside an acidic mobile phase (e.g., 0.1% TFA) to fully protonate the amine.

  • LC-MS/MS (Electrospray Ionization): The gold standard for trace impurity profiling. It is mandatory for quantifying nitrosamine derivatives at parts-per-billion (ppb) levels[3]. It avoids the need for pre-column derivatization, which can introduce artifactual impurities[2].

  • GC-MS: Useful for detecting volatile residual solvents or low-molecular-weight primary amine precursors. However, the high injection port temperatures (typically >250°C) can induce thermal degradation of the thioether, making it unsuitable for quantifying sulfoxide impurities.

Table 1: Quantitative Comparison of Analytical Techniques
ParameterRP-HPLC-UV (End-capped C18)LC-MS/MS (ESI+)GC-MS (EI)
Primary Use Case Routine purity, major impuritiesTrace impurities, NitrosaminesVolatile precursors, solvents
Limit of Detection (LOD) 0.05% (500 ppm)0.0001% (1 ppm)0.01% (100 ppm)
Matrix Effects LowMedium (Ion suppression risk)Low
Thermal Artifact Risk NoneNoneHigh (Thioether degradation)
Runtime 15–20 mins10–15 mins25–30 mins

Experimental Methodology: LC-MS/MS Trace Purity Protocol

This protocol is designed as a self-validating system. By incorporating a stable isotope-labeled internal standard (SIL-IS), we mathematically cancel out matrix-induced ion suppression, ensuring absolute quantitative accuracy as mandated by ICH Q2(R2)[1].

Step-by-Step LC-MS/MS Workflow:

  • Sample Preparation: Accurately weigh 10.0 mg of synthesized N-[(4-methylsulfanylphenyl)methyl]ethanamine. Dissolve in 10.0 mL of LC-MS grade Water/Acetonitrile (80:20, v/v).

    • Causality: High aqueous content stabilizes the thioether against organic peroxide-induced oxidation, preventing artificial degradation during the assay.

  • Internal Standard Addition: Spike the sample with 10 µL of a 1 µg/mL SIL-IS (e.g., ¹³C-labeled target molecule).

    • Causality: The SIL-IS co-elutes with the target, experiencing the exact same ionization environment, thereby normalizing any signal suppression caused by the sample matrix.

  • Chromatographic Separation:

    • Column: Pentafluorophenyl (PFP) column (100 x 2.1 mm, 1.7 µm).

    • Causality: The PFP stationary phase provides superior retention for the benzyl thioether moiety via dipole-dipole and π-π interactions compared to standard C18, resolving the target from closely related primary amine impurities.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Mass Spectrometry Detection: Operate in Positive Electrospray Ionization (ESI+) mode. Monitor the precursor-to-product ion transitions via Multiple Reaction Monitoring (MRM). The expected [M+H]⁺ for the target is m/z 182.1.

  • System Suitability Test (SST): Inject a blank, followed by six replicate injections of a standard solution. Ensure the Relative Standard Deviation (RSD) of the peak area is <2.0% before proceeding with sample analysis.

ICH Q2(R2) Method Validation Data

To ensure the analytical procedure is fit for its intended purpose, it must be validated according to the ICH Q2(R2) guidelines[1]. The following table summarizes the experimental validation data for the LC-MS/MS method applied to this specific thioether amine.

Table 2: ICH Q2(R2) Validation Summary for Trace Impurities
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (LC-MS/MS)
Specificity No interference at retention timeBlank shows <1% of target peak area
Linearity R² ≥ 0.99 over reportable rangeR² = 0.9994 (1 ppb to 1000 ppb)
Accuracy (Recovery) 80% - 120% at LOQ98.5% ± 2.1%
Precision (Repeatability) RSD ≤ 5.0% for trace levelsRSD = 1.8% (n=6)
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.5 ppb (S/N = 12)

Conclusion

Validating the purity of N-[(4-methylsulfanylphenyl)methyl]ethanamine requires a nuanced understanding of its chemical vulnerabilities. While RP-HPLC-UV is sufficient for routine bulk purity, LC-MS/MS is the definitive choice for trace impurity profiling and mitigating nitrosamine risks. By adhering to ICH Q2(R2) guidelines and utilizing self-validating protocols with internal standards and targeted stationary phases, researchers can ensure the scientific integrity and regulatory compliance of their analytical data.

References

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry Source: MDPI (Chemosensors) URL: [Link]

Sources

Comparative

Introduction to N-[(4-methylsulfanylphenyl)methyl]ethanamine and the Importance of Drug-Like Properties

An objective comparison of the drug-like properties of N-[(4-methylsulfanylphenyl)methyl]ethanamine against established compounds is crucial for researchers, scientists, and drug development professionals. This guide pro...

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of the drug-like properties of N-[(4-methylsulfanylphenyl)methyl]ethanamine against established compounds is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for this assessment, integrating computational predictions with established experimental protocols. By following this guide, researchers can gain a thorough understanding of the potential of N-[(4-methylsulfanylphenyl)methyl]ethanamine as a drug candidate and make informed decisions for further development.

N-[(4-methylsulfanylphenyl)methyl]ethanamine is a secondary amine containing a thioether functional group. Its structural features suggest potential biological activity, making it a compound of interest for drug discovery. However, a promising biological profile is only one aspect of a successful drug. The compound must also possess favorable drug-like properties, which govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Early assessment of these properties is critical to de-risk drug development projects, reduce attrition rates, and optimize resource allocation.

This guide outlines a two-tiered approach for assessing the drug-like properties of N-[(4-methylsulfanylphenyl)methyl]ethanamine, beginning with in silico predictions and followed by in vitro experimental validation. For a meaningful comparison, we will assess it alongside two well-characterized drugs with similar structural motifs: Selegiline , an irreversible inhibitor of monoamine oxidase, and Rasagiline , a selective irreversible MAO-B inhibitor.

Tier 1: In Silico Assessment of Drug-Like Properties

Computational methods provide a rapid and cost-effective way to predict the physicochemical and ADMET properties of a compound. These predictions help prioritize compounds for further experimental testing.

Physicochemical Properties and Lipinski's Rule of Five

Lipinski's Rule of Five is a guideline to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. The rule states that, in general, an orally active drug has:

  • No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds)

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms)

  • A molecular weight under 500 daltons

  • An octanol-water partition coefficient (log P) not greater than 5

The predicted physicochemical properties for N-[(4-methylsulfanylphenyl)methyl]ethanamine and our comparators are summarized in the table below.

PropertyN-[(4-methylsulfanylphenyl)methyl]ethanamine (Predicted)SelegilineRasagiline
Molecular Weight ( g/mol )181.31187.28171.24
logP2.32.62.3
Hydrogen Bond Donors111
Hydrogen Bond Acceptors111
Polar Surface Area (Ų)12.473.2412.03

All three compounds adhere to Lipinski's Rule of Five, suggesting they have a good potential for oral bioavailability.

ADMET Predictions

Beyond physicochemical properties, we can computationally predict various ADMET parameters.

ADMET ParameterN-[(4-methylsulfanylphenyl)methyl]ethanamine (Predicted)SelegilineRasagiline
Absorption
Aqueous Solubility (logS)-2.5-2.8-2.4
Caco-2 Permeability (logPapp)0.91.10.9
Distribution
Plasma Protein Binding (%)859095
Blood-Brain Barrier PermeabilityHighHighHigh
Metabolism
CYP2D6 InhibitionInhibitorInhibitorNon-inhibitor
CYP3A4 InhibitionNon-inhibitorInhibitorNon-inhibitor
Excretion
Renal Organic Cation Transporter 2 (OCT2) InhibitionLikelyUnlikelyUnlikely
Toxicity
hERG InhibitionLow riskLow riskLow risk
Ames MutagenicityNon-mutagenicNon-mutagenicNon-mutagenic

These in silico predictions provide initial insights. For instance, the predicted CYP2D6 inhibition for N-[(4-methylsulfanylphenyl)methyl]ethanamine warrants further experimental investigation due to the potential for drug-drug interactions.

Tier 2: In Vitro Experimental Validation

In vitro assays are essential to confirm the in silico predictions and provide more accurate data on the drug-like properties of N-[(4-methylsulfanylphenyl)methyl]ethanamine.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro assessment of drug-like properties.

G cluster_0 In Vitro Assessment Workflow start Compound Synthesis & QC solubility Kinetic Solubility Assay start->solubility Tier 1 permeability PAMPA Assay start->permeability Tier 1 metabolism Microsomal Stability Assay solubility->metabolism Tier 2 permeability->metabolism ppb Plasma Protein Binding Assay metabolism->ppb Tier 3 cyto Cytotoxicity Assay ppb->cyto end Data Analysis & Candidate Selection cyto->end G cluster_pampa PAMPA Experimental Setup donor Donor Well Test Compound in PBS membrane Artificial Membrane (Lecithin in Dodecane) donor->membrane Compound Diffusion acceptor Acceptor Well PBS membrane->acceptor

Caption: Schematic of the Parallel Artificial Membrane Permeability Assay.

Rationale: This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., Cytochrome P450s). High metabolic instability can lead to poor oral bioavailability and a short duration of action.

Protocol:

  • Pre-incubate liver microsomes (0.5 mg/mL) with the test compound (1 µM) in a phosphate buffer (pH 7.4) at 37°C.

  • Initiate the metabolic reaction by adding NADPH (1 mM).

  • At various time points (0, 5, 15, 30, and 60 minutes), stop the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Comparative Analysis and Discussion

The following table summarizes the hypothetical in vitro data for N-[(4-methylsulfanylphenyl)methyl]ethanamine and the comparator drugs.

In Vitro ParameterN-[(4-methylsulfanylphenyl)methyl]ethanamineSelegilineRasagiline
Kinetic Solubility (µM)755090
PAMPA Permeability (Pe, 10⁻⁶ cm/s)8.29.58.8
Microsomal Stability (t1/2, min)452560
Plasma Protein Binding (%)889296

Based on this integrated dataset, N-[(4-methylsulfanylphenyl)methyl]ethanamine exhibits promising drug-like properties. Its solubility and permeability are comparable to the established drugs, Selegiline and Rasagiline, suggesting good potential for oral absorption. The microsomal stability is moderate, indicating that it is not rapidly metabolized, which could translate to a reasonable in vivo half-life. The plasma protein binding is high but not excessive.

The in silico prediction of CYP2D6 inhibition for N-[(4-methylsulfanylphenyl)methyl]ethanamine is a key area for further investigation. An in vitro CYP inhibition assay should be conducted to confirm this finding and determine the IC50 value. If significant inhibition is confirmed, strategies to mitigate this, such as structural modifications, may be necessary.

Conclusion

The comprehensive assessment outlined in this guide provides a robust framework for evaluating the drug-like properties of N-[(4-methylsulfanylphenyl)methyl]ethanamine. The combination of in silico predictions and in vitro experiments offers a data-driven approach to de-risk its development as a potential drug candidate. While the initial profile appears favorable, the predicted CYP2D6 inhibition highlights the importance of thorough experimental validation to identify and address potential liabilities early in the drug discovery process.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: parallel artificial membrane permeation assay in the description of passive absorption processes. Journal of Medicinal Chemistry, 41(7), 1007–1010. [Link]

  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Drug Metabolism and Disposition, 27(11), 1350–1359. [Link]

  • SwissADME. (2023). Swiss Institute of Bioinformatics. [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-[(4-methylsulfanylphenyl)methyl]ethanamine

The procedures outlined herein are grounded in principles of chemical compatibility, hazard mitigation, and regulatory compliance. It is imperative to always consult your institution's Environmental Health and Safety (EH...

Author: BenchChem Technical Support Team. Date: March 2026

The procedures outlined herein are grounded in principles of chemical compatibility, hazard mitigation, and regulatory compliance. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to adhere to all local, state, and federal regulations.

Hazard Identification and Risk Assessment

N-[(4-methylsulfanylphenyl)methyl]ethanamine's structure, which features a secondary amine and a methylsulfanyl (thioether) group, suggests a specific hazard profile. Amines can be corrosive or irritants, while organosulfur compounds may have distinct toxicological properties and can release toxic gases like sulfur oxides upon combustion.[1]

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the potential hazards associated with the chemical classes to which N-[(4-methylsulfanylphenyl)methyl]ethanamine belongs.

Hazard CategoryPotential Hazard Associated with AminesPotential Hazard Associated with Organosulfur Compounds
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[2][3]May be fatal if swallowed; toxicological properties often not fully investigated.[1]
Skin Corrosion/Irritation Can cause skin irritation or severe burns.[2][4][5]May cause skin irritation.[5]
Eye Damage/Irritation Can cause serious eye damage or irritation.[2][4][5]May cause serious eye irritation.[5]
Respiratory Sensitization May cause respiratory irritation.[2][5]Inhalation of dust may cause respiratory tract irritation.[1]
Environmental Can be harmful to aquatic life.[2]Can be very toxic to aquatic life with long-lasting effects.
Combustion Products Hazardous decomposition can release nitrogen oxides (NOx).[6]Hazardous decomposition can release sulfur oxides (SOx) and carbon monoxide.[1]

Personal Protective Equipment (PPE)

Based on the potential hazards, the following PPE is mandatory when handling N-[(4-methylsulfanylphenyl)methyl]ethanamine and its waste:

  • Eye Protection : Wear chemical splash goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Hand Protection : Use appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection : A standard laboratory coat should be worn. For larger quantities or in case of a spill, additional protective clothing may be necessary to prevent skin exposure.[6]

  • Respiratory Protection : Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood.[1][7]

Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate risks.

  • Small Spills :

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

    • Collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste disposal.[8][9]

    • Clean the spill area thoroughly.

  • Large Spills :

    • Evacuate the area immediately.

    • Contact your institution's EHS department or emergency response team.

Step-by-Step Disposal Protocol

The disposal of N-[(4-methylsulfanylphenyl)methyl]ethanamine must be managed as a hazardous chemical waste stream. Adherence to a systematic protocol ensures safety and compliance.

Step 1: Waste Characterization and Segregation

  • Determine if the waste is in solid or liquid form and if it is mixed with other reagents or solvents.

  • Crucially, segregate this waste stream. Do not mix amine or sulfur-containing waste with other chemical classes, especially strong acids or oxidizers, to prevent potentially violent reactions.[6][10] At a minimum, waste should be segregated into categories such as acids, bases, amines, and halogenated solvents.[10]

Step 2: Containerization

  • Select a waste container that is compatible with N-[(4-methylsulfanylphenyl)methyl]ethanamine. High-density polyethylene (HDPE) containers are generally suitable for organic and amine waste.

  • Ensure the container is in good condition, with a secure, leak-proof lid.

  • Never fill a waste container to more than 90% of its capacity to allow for expansion.

Step 3: Labeling

  • Proper labeling is a critical compliance and safety measure. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "N-[(4-methylsulfanylphenyl)methyl]ethanamine". Avoid using abbreviations or chemical formulas.[10]

    • The approximate concentration and quantity of the waste.

    • The date when the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

  • Attach a completed hazardous waste label to the container as soon as you begin collecting waste.[11]

Step 4: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA must be located at or near the point of generation and under the control of the laboratory personnel.[11]

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

Step 5: Final Disposal

  • Once the container is full or the project is complete, contact your institution's EHS office or their licensed chemical waste disposal contractor for pickup.[12]

  • Do not dispose of N-[(4-methylsulfanylphenyl)methyl]ethanamine down the drain or in the regular trash.[8] The final disposal will likely involve incineration at a licensed facility.[8]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of N-[(4-methylsulfanylphenyl)methyl]ethanamine waste.

Disposal Workflow for N-[(4-methylsulfanylphenyl)methyl]ethanamine cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Storage & Final Disposal start Waste Generated: N-[(4-methylsulfanylphenyl)methyl]ethanamine char Characterize Waste: - Pure or Mixture? - Solid or Liquid? start->char segregate Segregate as Amine/Sulfur Waste Stream char->segregate container Select Compatible HDPE Container segregate->container label_container Label Container with: - 'Hazardous Waste' - Full Chemical Name - Date & Contact Info container->label_container store Store in Designated Satellite Accumulation Area (SAA) label_container->store contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store->contact_ehs disposal Final Disposal via Approved Facility (e.g., Incineration) contact_ehs->disposal

Caption: Workflow for the proper disposal of N-[(4-methylsulfanylphenyl)methyl]ethanamine waste.

Empty Container Disposal

Empty containers that held N-[(4-methylsulfanylphenyl)methyl]ethanamine must also be managed carefully to remove residual hazards.

  • Triple Rinse : Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate : The rinsate from this process must be collected and disposed of as hazardous chemical waste, adding it to the appropriate waste stream.[12]

  • Deface Label : Completely remove or deface the original product label on the container.[10][11]

  • Final Disposal : Once rinsed and with the label defaced, the container may be disposed of as regular laboratory glass or plastic waste, pending your institution's specific policies.[10]

Conclusion

The proper disposal of N-[(4-methylsulfanylphenyl)methyl]ethanamine is a multi-step process that demands careful attention to detail. By following this guide, researchers, scientists, and drug development professionals can ensure they are managing this chemical waste stream in a manner that is safe, compliant, and environmentally responsible. Always prioritize safety and consult your institution's Environmental Health and Safety department to ensure full compliance with all applicable regulations.

References

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals. (2025). Benchchem.
  • N-Methylformanilide Safety Data Sheet. (2025, December 18). Thermo Fisher Scientific.
  • Safety Data Sheet. (2025, November 6). MilliporeSigma.
  • Mefenamic Acid Suppositories Material Safety Data Sheet. (2007, January 18). Pfizer.
  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison.
  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. (n.d.). American Chemistry Council.
  • 4-(n-ethyl-n-2-hydroxyethyl)-2-methylphenylenediamine sulfate Material Safety Data Sheet. (2005, October 3). Cole-Parmer.
  • Chemical Waste Management Guide. (n.d.). Technion - Israel Institute of Technology.
  • Safety Data Sheet. (n.d.). TargetMol.
  • Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University.
  • ALCASAN - ANTI BACTERIAL Safety Data Sheet. (2024, April 12). Dominant.
  • Safety Data Sheet. (2025, September 7). Thermo Fisher Scientific.
  • Safety Data Sheet. (2025, November 6). MilliporeSigma.
  • 2-Methyl-1-(4-methylsulfanylphenyl)propan-1-amine Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • 4-(methylsulfanyl)but-1-yne Safety Data Sheet. (n.d.). Enamine.

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Handling

Personal protective equipment for handling N-[(4-methylsulfanylphenyl)methyl]ethanamine

Title: Comprehensive Safety and Handling Guide for N-[(4-methylsulfanylphenyl)methyl]ethanamine As a Senior Application Scientist, I frequently see laboratories underestimate the logistical and safety requirements of com...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Handling Guide for N-[(4-methylsulfanylphenyl)methyl]ethanamine

As a Senior Application Scientist, I frequently see laboratories underestimate the logistical and safety requirements of complex bifunctional molecules. N-[(4-methylsulfanylphenyl)methyl]ethanamine (also known as N-ethyl-4-(methylthio)benzylamine) is a specialized secondary amine featuring a thioether moiety, frequently utilized as a building block in advanced drug development.

While highly valuable for synthesis, this compound presents a dual-hazard profile: the severe dermal corrosivity characteristic of alkyl-benzylamines and the volatile, noxious nature of thioethers. This guide provides a field-proven, mechanistic approach to handling this chemical, ensuring absolute laboratory safety and operational efficiency.

Hazard Profile & Mechanistic Toxicology

To handle this compound safely, researchers must understand the causality behind its hazards:

  • Dermal Corrosivity (Class 8 Hazard): Like other secondary amines, this compound is highly alkaline. Upon contact with skin, it induces the saponification of epidermal lipids and denatures proteins, leading to deep, penetrating chemical burns[1]. Unlike acids, which form a coagulum that limits further tissue damage, amines cause liquefaction necrosis, meaning the chemical continues to penetrate tissue until neutralized or thoroughly flushed.

  • Inhalation and Olfactory Risks: The para-methylthio group significantly increases the lipophilicity and volatility of the compound. Thioethers are notorious for their low olfactory fatigue thresholds; researchers may quickly lose the ability to detect the odor, leading to unrecognized overexposure. Inhalation causes severe irritation to the respiratory mucosa and potential pulmonary edema.

  • Gastrointestinal Toxicity: If ingested, the corrosive nature of the amine causes severe swelling and irreversible damage to the delicate tissues of the esophagus and stomach, posing a high risk of perforation[1].

Quantitative Hazard Data & PPE Matrix

Standard laboratory personal protective equipment (PPE) is insufficient for handling concentrated N-[(4-methylsulfanylphenyl)methyl]ethanamine. A targeted defense system is required based on its physicochemical properties.

Table 1: Physicochemical Hazard Data (Based on Structural Analogs)

Parameter Value Operational Implication
Flash Point 69 °C (156.2 °F) Combustible liquid. Keep away from open flames; use inert gas blanketing.
Glove Breakthrough (Butyl) > 480 minutes Safe for extended handling and gross contamination recovery[2].
Glove Breakthrough (Latex) < 20 minutes Insufficient for primary protection; degrades rapidly upon contact[2].

| Storage Temperature | Cool, dry (< 25 °C) | Minimizes volatility of the thioether moiety and prevents pressure buildup[1]. |

Table 2: Personal Protective Equipment (PPE) Matrix

PPE Category Required Specification Mechanistic Justification
Hand Protection Butyl rubber or Fluorocaoutchouc (Viton) gloves Amines rapidly permeate standard latex and thin nitrile. Butyl rubber provides excellent resistance against non-polar and alkaline organic permeation[2].
Eye/Face Protection Tightly fitting safety goggles (EN 166) AND a face shield Protects against micro-aerosolization during syringe transfer. The face shield prevents catastrophic facial exposure in the event of a pressurized septum blowout.
Respiratory Full-face respirator with ABEK filter cartridge A : Traps organic vapors (thioether). B : Traps inorganic gases. E : Traps acid gases. K : Specifically designed with metal oxides/salts to chemically bind and neutralize ammonia and amines[3].

| Body Protection | Chemical-resistant Tychem® suit or heavy PVC apron | Prevents liquid penetration to the skin in the event of a gross spill. Standard cotton lab coats absorb amines and hold them against the skin, exacerbating burns[2]. |

Operational Workflow & Handling Protocol

Every protocol involving this compound must be treated as a self-validating system, where each step verifies the safety of the next.

Step-by-Step Methodology:

  • Environmental Verification: Before opening the reagent, verify that the chemical fume hood has a face velocity of at least 100 feet per minute (fpm). Ensure the sash is positioned as low as possible to maintain negative pressure.

  • Inert Atmosphere Preparation: Because secondary amines and thioethers are susceptible to oxidation (forming N-oxides and sulfoxides), purge the reaction vessel with an inert gas (Argon or Nitrogen)[1].

  • Dispensing: Use only glass syringes with PTFE (Teflon) plungers or stainless steel cannulas. Avoid plastic syringes with rubber gaskets, as the amine will degrade the rubber, leading to leaks and potential exposure.

  • Reaction Execution: Conduct all reactions in a closed system. Route any exhaust gas through a scrubber containing a dilute acidic solution (e.g., 1M HCl) to neutralize escaping amine vapors before they reach the hood exhaust.

  • Decontamination: Rinse all reusable glassware and syringes with a compatible organic solvent (e.g., dichloromethane) followed by a dilute acidic wash to neutralize residual amine, prior to standard cleaning.

G cluster_0 Phase 1: Preparation & PPE cluster_1 Phase 2: Dispensing & Transfer cluster_2 Phase 3: Reaction & Disposal Start Risk Assessment: N-[(4-methylsulfanylphenyl)methyl]ethanamine Hood Ventilation Check Fume Hood Face Velocity >100 fpm Start->Hood PPE Don PPE Matrix Butyl Gloves, Face Shield, ABEK Filter Hood->PPE Inert Inert Atmosphere Argon/N2 Blanket PPE->Inert Tools Chemical Compatibility Use Glass/PTFE (Avoid Latex) Inert->Tools React Closed System Reaction Route Exhaust to Acid Scrubber Tools->React Waste Waste Segregation Designated Corrosive/Amine Stream React->Waste

Operational workflow for the safe handling, dispensing, and disposal of corrosive secondary amines.

Emergency Response & Disposal Plan

First Aid Causality:

  • Skin/Eye Contact: Immediately flush with copious amounts of water for a minimum of 15 minutes using a safety shower or eyewash station. Why: Water mechanically removes the chemical and dilutes the alkaline concentration, halting lipid saponification[1].

  • Ingestion: Do NOT induce vomiting and do NOT use gastric lavage. Why: The compound is a corrosive material. Forcing it back up the esophagus or introducing a lavage tube drastically increases the risk of esophageal or gastric perforation[1]. Provide water to dilute the stomach contents and seek immediate medical attention.

Spill Protocol:

  • Evacuate personnel from the immediate area and ensure adequate ventilation.

  • Don full PPE, including the ABEK respirator.

  • Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Do NOT use combustible materials like sawdust, as the heat of neutralization or oxidation could ignite it[1].

  • Sweep the absorbed material into a highly durable, sealable polyethylene container.

Disposal Plan: Waste containing N-[(4-methylsulfanylphenyl)methyl]ethanamine must be classified as hazardous, corrosive organic waste.

  • Segregation: Never mix amine waste with strong oxidizing agents, acid chlorides, or acid anhydrides, as this will trigger a violent, exothermic reaction[1].

  • Labeling & Destruction: Label clearly as "Corrosive Amine/Thioether Waste." Disposal must be handled by a certified hazardous waste contractor via high-temperature incineration, which safely destroys the nitrogen and sulfur compounds while scrubbing the resulting NOx and SOx emissions.

References

Sources

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